Atocalcitol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-1-[[3-(2-hydroxypropan-2-yl)phenyl]methoxy]propan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H46O4/c1-21(19-36-20-23-8-6-10-26(16-23)31(3,4)35)28-13-14-29-24(9-7-15-32(28,29)5)11-12-25-17-27(33)18-30(34)22(25)2/h6,8,10-12,16,21,27-30,33-35H,2,7,9,13-15,17-20H2,1,3-5H3/b24-11+,25-12-/t21-,27+,28+,29-,30-,32+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFIFSLBCJAXYTC-FJLAUVHZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COCC1=CC(=CC=C1)C(C)(C)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](COCC1=CC(=CC=C1)C(C)(C)O)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C/4\C[C@H](C[C@@H](C4=C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H46O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
302904-82-1 | |
| Record name | Atocalcitol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0302904821 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ATOCALCITOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PR3292R3H7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Atocalcitol's Mechanism of Action in Dermatological Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atocalcitol is a synthetic analog of the active form of vitamin D3, 1α,25-dihydroxyvitamin D3 (calcitriol). Like other vitamin D analogs, it is developed for the topical treatment of inflammatory skin diseases such as psoriasis and atopic dermatitis. Its therapeutic effects are primarily attributed to its ability to modulate gene expression in skin cells by binding to the nuclear Vitamin D Receptor (VDR). This guide provides an in-depth overview of the molecular mechanisms underlying this compound's action, drawing upon the extensive research conducted on vitamin D analogs. While specific quantitative data for this compound is not widely available in public literature, its mechanism is understood through the well-established activities of this class of compounds.
Core Mechanism of Action: The Vitamin D Receptor Pathway
The primary mechanism of action for this compound and other vitamin D analogs is the activation of the Vitamin D Receptor, a member of the nuclear receptor superfamily of transcription factors.[1][2]
-
Ligand Binding: this compound, being a lipophilic molecule, penetrates the cell membrane and binds to the VDR in the cytoplasm or nucleus.
-
Heterodimerization: This binding induces a conformational change in the VDR, promoting its heterodimerization with another nuclear receptor, the Retinoid X Receptor (RXR).
-
DNA Binding: The VDR/RXR heterodimer translocates to the nucleus (if not already there) and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.[3]
-
Transcriptional Regulation: The binding of the VDR/RXR complex to VDREs recruits a complex of co-activator or co-repressor proteins, which in turn modulate the transcription of target genes. This leads to either an increase or decrease in the synthesis of specific proteins that regulate cellular processes in the skin.[2]
Effects on Keratinocytes
In hyperproliferative and abnormally differentiated epidermis, a hallmark of psoriasis, this compound is expected to normalize keratinocyte function.
-
Inhibition of Proliferation: Vitamin D analogs are well-documented to inhibit the proliferation of keratinocytes.[4] This is achieved by arresting the cell cycle, thereby reducing the rapid turnover of skin cells that leads to the formation of psoriatic plaques.
-
Promotion of Differentiation: this compound promotes the terminal differentiation of keratinocytes. This involves the upregulation of proteins that are essential for the formation of a healthy skin barrier, such as filaggrin, loricrin, and involucrin. A well-formed skin barrier is crucial for preventing water loss and protecting against environmental insults.
Immunomodulatory Effects
Chronic inflammatory skin diseases like psoriasis and atopic dermatitis are characterized by a dysregulated immune response, particularly involving T-cells.
-
Suppression of T-Cell Proliferation: Vitamin D analogs can suppress the proliferation of activated T-cells, which are key drivers of inflammation in psoriatic lesions.
-
Modulation of Cytokine Production: this compound is expected to modulate the production of cytokines. It likely inhibits the expression of pro-inflammatory cytokines such as Interleukin-2 (IL-2), IL-6, IL-17, and Interferon-gamma (IFN-γ) by activated T-cells. Concurrently, it may promote the expression of anti-inflammatory cytokines. This shift in the cytokine profile helps to reduce the inflammatory infiltrate in the skin.
Quantitative Data Summary
The following table summarizes key quantitative data for various vitamin D analogs. This data provides a comparative context for the expected activity of this compound.
| Parameter | Vitamin D Analog | Value | Cell Type/Assay |
| VDR Binding Affinity | Calcipotriol | Similar to Calcitriol | Receptor Binding Assay |
| Calcitriol | High Affinity | Receptor Binding Assay | |
| Inhibition of Keratinocyte Proliferation | Maxacalcitol | ~10x more potent than Calcipotriol | in vitro assay |
| Calcipotriol | Effective | in vitro assay | |
| Psoriasis Clinical Efficacy (PASI 75) | Calcipotriol (0.005%) | 21.4% of patients at 10 weeks | Clinical Trial |
| Maxacalcitol (25 µg/g) | 55% of subjects (marked improvement) | Clinical Trial |
Note: PASI 75 represents a 75% reduction in the Psoriasis Area and Severity Index.
Experimental Protocols
In Vivo Model: Induction of Atopic Dermatitis-like Skin Inflammation in Mice
This protocol describes a common method for inducing an atopic dermatitis-like phenotype in mice to test the efficacy of topical compounds like this compound.
Materials:
-
NC/Nga mice (8 weeks old)
-
Dermatophagoides farinae (Dfb) ointment
-
This compound ointment (test article) and vehicle ointment (placebo)
-
Anesthetic (e.g., isoflurane)
-
Biopsy punch (4 mm)
-
Equipment for histological analysis (formalin, paraffin, microtome, H&E staining reagents)
-
Equipment for molecular analysis (RNA extraction kits, qPCR reagents)
Procedure:
-
Acclimatization: House mice under specific pathogen-free conditions for at least one week before the experiment.
-
Induction of Dermatitis: Apply Dfb ointment topically to the shaved dorsal skin and ears of the mice twice weekly for three weeks.
-
Grouping and Treatment: Divide the mice into three groups: Normal Control (no treatment), Vehicle Control (topical application of vehicle ointment), and this compound-treated (topical application of this compound ointment).
-
Drug Application: Once daily for a specified period (e.g., 4-7 days), apply the respective ointments to the lesional skin of the mice.
-
Evaluation of Skin Lesions: Score the severity of skin lesions (erythema, edema, excoriation, dryness) at regular intervals.
-
Sample Collection: At the end of the treatment period, euthanize the mice and collect skin biopsies from the treated areas.
-
Histological Analysis: Fix a portion of the skin biopsy in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess epidermal thickness and inflammatory cell infiltration.
-
Molecular Analysis: Homogenize another portion of the skin biopsy for RNA extraction. Perform quantitative real-time PCR (qPCR) to measure the mRNA expression levels of inflammatory cytokines (e.g., IL-4, IL-13, TNF-α) and skin barrier proteins (e.g., filaggrin, loricrin).
In Vitro Assay: T-Cell Proliferation Assay (CFSE-based)
This protocol outlines a method to assess the direct inhibitory effect of this compound on T-cell proliferation.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Carboxyfluorescein succinimidyl ester (CFSE) dye
-
T-cell activation stimulus (e.g., anti-CD3/CD28 antibodies or phytohemagglutinin (PHA))
-
This compound (dissolved in a suitable solvent like DMSO)
-
Culture medium (e.g., RPMI-1640 with 10% FBS)
-
Flow cytometer
Procedure:
-
Isolate PBMCs: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Label with CFSE: Resuspend PBMCs in PBS and incubate with CFSE dye. CFSE is a fluorescent dye that covalently binds to intracellular proteins. With each cell division, the fluorescence intensity halves.
-
Culture and Treatment: Plate the CFSE-labeled PBMCs in a 96-well plate. Add the T-cell activation stimulus to all wells except the unstimulated control. Add different concentrations of this compound (and a vehicle control) to the appropriate wells.
-
Incubation: Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.
-
Flow Cytometry Analysis: Harvest the cells and stain with fluorescently-labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8).
-
Data Acquisition: Acquire data on a flow cytometer. Gate on the T-cell population (e.g., CD3+ cells).
-
Data Analysis: Analyze the CFSE fluorescence histogram of the T-cells. The degree of proliferation is determined by the appearance of successive peaks of decreasing fluorescence intensity. The percentage of proliferating cells can be quantified. Compare the proliferation in this compound-treated samples to the vehicle-treated control to determine the inhibitory effect.
Conclusion
This compound, as a vitamin D analog, exerts its therapeutic effects in skin diseases through a multi-faceted mechanism of action centered on the Vitamin D Receptor. By binding to and activating the VDR, it normalizes keratinocyte proliferation and differentiation, thereby helping to restore a healthy epidermal barrier. Furthermore, its immunomodulatory properties, including the suppression of T-cell proliferation and the inhibition of pro-inflammatory cytokine production, contribute significantly to the resolution of cutaneous inflammation. The targeted nature of this pathway provides a strong rationale for its use in the treatment of chronic inflammatory skin conditions. Further research with this compound-specific data will be invaluable in precisely quantifying its potency and optimizing its clinical application.
References
- 1. Vitamin D receptor - Wikipedia [en.wikipedia.org]
- 2. Molecular mechanism of vitamin D receptor action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of calcitriol receptor binding to vitamin D response elements by uremic toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Treatment of psoriasis with calcipotriol and other vitamin D analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Atocalcitol: A Technical Guide to a Novel Vitamin D3 Analog
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atocalcitol is a synthetic analog of Vitamin D3 demonstrating potential as a therapeutic agent, particularly in the realm of dermatology. This document provides a comprehensive technical overview of this compound, consolidating available data on its mechanism of action, pharmacological properties, and clinical context. By activating the Vitamin D Receptor (VDR), this compound modulates gene expression related to cell proliferation, differentiation, and inflammation, making it a candidate for hyperproliferative and inflammatory skin disorders such as psoriasis. This guide presents a detailed examination of its interaction with the VDR, its effects on keratinocytes, and a summary of its pharmacological and toxicological profile based on available data and comparative analysis with other Vitamin D3 analogs.
Introduction
Vitamin D3 analogs are a cornerstone in the topical treatment of psoriasis and other skin conditions. Their therapeutic effect is primarily mediated through the Vitamin D Receptor (VDR), a nuclear hormone receptor that regulates the transcription of numerous genes. This compound has emerged as a promising VDR agonist, designed to elicit the anti-proliferative and pro-differentiative effects on keratinocytes characteristic of active Vitamin D3, while potentially offering an improved safety profile, particularly concerning systemic calcium homeostasis. This guide will delve into the core scientific and technical aspects of this compound.
Mechanism of Action: VDR-Mediated Gene Regulation
The primary mechanism of action for this compound, like other Vitamin D3 analogs, is its binding to and activation of the Vitamin D Receptor (VDR). The VDR is a ligand-activated transcription factor that forms a heterodimer with the Retinoid X Receptor (RXR).[1] This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[1]
Signaling Pathway
The activation of the VDR by this compound initiates a cascade of molecular events leading to the regulation of gene expression. The key steps are outlined in the signaling pathway diagram below.
Effects on Keratinocytes
Psoriasis is characterized by hyperproliferation and aberrant differentiation of keratinocytes, coupled with a significant inflammatory infiltrate. Vitamin D3 analogs are effective in psoriasis due to their ability to normalize these pathological processes.
Inhibition of Proliferation
This compound is expected to inhibit the proliferation of keratinocytes. Studies on other Vitamin D3 analogs, such as calcipotriol and calcitriol, have demonstrated their anti-proliferative effects. For instance, calcipotriol has been shown to decrease the expression of proliferation factors like early growth response-1 (EGR1) and polo-like kinase-2 (PLK2).[2] Calcitriol has also been found to inhibit keratinocyte proliferation by upregulating the expression of leukocyte elastase inhibitor (serpin B1).[3] Furthermore, calcipotriol has been shown to inhibit the proliferation of HaCaT cells (a human keratinocyte cell line) by downregulating STAT1 and STAT3 signaling. It is highly probable that this compound shares these anti-proliferative mechanisms.
Promotion of Differentiation
In addition to inhibiting proliferation, Vitamin D3 analogs promote the differentiation of keratinocytes, a process that is impaired in psoriatic lesions. This is achieved through the regulation of genes involved in the formation of the cornified envelope, such as involucrin and transglutaminase.
Modulation of Inflammatory Cytokines
Keratinocytes in psoriatic plaques produce a range of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α). Vitamin D3 analogs have been shown to suppress the production of these cytokines. For example, studies have demonstrated that various natural compounds can inhibit the expression of IL-1β, IL-6, and TNF-α in keratinocytes. It is anticipated that this compound exerts a similar anti-inflammatory effect by downregulating the expression of these key inflammatory mediators in the skin. Research on other Vitamin D analogs has shown that TNF-α can increase the expression and activity of the VDR in keratinocytes, suggesting a feedback loop where inflammation may enhance the cellular response to Vitamin D analogs.
Clinical Efficacy in Psoriasis
While specific clinical trial data for this compound, including Psoriasis Area and Severity Index (PASI) scores, are not widely published, the efficacy of other topical Vitamin D3 analogs in the treatment of psoriasis is well-established and provides a benchmark for expected performance.
Table 1: Summary of Clinical Efficacy for Topical Vitamin D3 Analogs in Psoriasis
| Compound | Dosage | Duration of Treatment | Key Efficacy Outcome | Reference |
| Tacalcitol | 4 µg/g ointment, once daily | 8 weeks | Significantly greater reduction in the sum score of erythema, infiltration, and desquamation compared to placebo (P < 0.0001). | |
| Tacalcitol | 4 µg/g ointment, once daily | ~61 days | Marked decrease in mean sum score (erythema, infiltration, scaling) from 6.3 to 2.7. | |
| Tacalcitol | 4 µg/g ointment, once daily | 2 months | Significant reduction in mean scores for erythema, desquamation, and thickness. | |
| Maxacalcitol | 6, 12.5, 25, 50 µg/g ointment, once daily | 8 weeks | All concentrations significantly more effective at reducing Psoriasis Severity Index (PSI) than placebo (P < 0.01). |
Pharmacokinetics and Metabolism
The pharmacokinetic profile of a topically applied drug is crucial for its efficacy and safety. Key parameters include absorption, distribution, metabolism, and excretion (ADME).
Table 2: Key Pharmacokinetic Parameters (Conceptual)
| Parameter | Description | Expected Profile for this compound |
| Cmax | Maximum (peak) plasma concentration. | Low systemic absorption is desirable to minimize systemic side effects. |
| Tmax | Time to reach Cmax. | Dependent on formulation and skin penetration. |
| Half-life (t½) | Time for the plasma concentration to reduce by half. | A longer half-life in the skin could allow for less frequent application. |
| Metabolism | Biotransformation of the drug. | Likely to be metabolized in the liver via pathways similar to endogenous Vitamin D3. |
| Excretion | Elimination of the drug and its metabolites from the body. | Primarily through bile and feces. |
Specific pharmacokinetic data for this compound, such as Cmax, Tmax, and half-life, are not publicly available. However, for topically applied Vitamin D3 analogs, systemic absorption is generally low, which is a key factor in their favorable safety profile.
Preclinical Toxicology
Preclinical safety evaluation is essential to identify potential toxicities. Key endpoints in toxicology studies include the No-Observed-Adverse-Effect-Level (NOAEL) and the Lethal Dose 50 (LD50).
Table 3: Summary of Preclinical Toxicology Data (Conceptual)
| Study Type | Key Parameters | Expected Findings for this compound |
| Acute Toxicity | LD50 (Oral, Dermal) | High LD50 values, indicating low acute toxicity. |
| Repeated Dose Toxicity | NOAEL, LOAEL | Identification of target organs for toxicity at high doses. For Vitamin D analogs, the primary concern is hypercalcemia. |
| Dermal Irritation | Primary Irritation Index | Expected to be non-irritating or mildly irritating to the skin. |
| Genotoxicity | Ames test, Chromosome aberration test | Expected to be non-genotoxic. |
A key concern with Vitamin D analogs is the risk of hypercalcemia (elevated blood calcium levels) due to systemic absorption. This compound is designed to have a low calcemic effect. Clinical studies with other topical Vitamin D3 analogs like tacalcitol have shown no clinically relevant changes in serum calcium levels.
Synthesis
The chemical synthesis of this compound is a complex multi-step process. While a detailed, publicly available synthesis scheme for this compound is not available, the synthesis of Vitamin D3 analogs typically involves the construction of the A-ring and the CD-ring systems, followed by their coupling. The specific side chain of this compound would be introduced through carefully designed synthetic routes.
Experimental Protocols
Vitamin D Receptor (VDR) Binding Affinity Assay (Competitive Radioligand Binding)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for binding to the VDR.
Methodology:
-
Receptor Source: Recombinant human VDR.
-
Radioligand: [³H]-1α,25(OH)₂D₃ (Tritiated calcitriol).
-
Procedure:
-
A constant concentration of recombinant VDR and [³H]-1α,25(OH)₂D₃ are incubated with varying concentrations of unlabeled this compound.
-
The reaction is allowed to reach equilibrium.
-
Bound and free radioligand are separated using a method such as hydroxylapatite chromatography or filter binding.
-
The amount of bound radioactivity is quantified by liquid scintillation counting.
-
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.
Keratinocyte Proliferation Assay (MTT Assay)
Objective: To assess the effect of this compound on the proliferation of human keratinocytes.
Methodology:
-
Cell Line: Human keratinocyte cell line (e.g., HaCaT).
-
Procedure:
-
Keratinocytes are seeded in 96-well plates and allowed to adhere.
-
Cells are treated with varying concentrations of this compound or vehicle control for a specified period (e.g., 72 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria will reduce MTT to a purple formazan product.
-
The formazan crystals are solubilized, and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
-
Data Analysis: The absorbance is proportional to the number of viable cells. The percentage of proliferation inhibition is calculated relative to the vehicle-treated control.
Conclusion
This compound represents a promising addition to the armamentarium of Vitamin D3 analogs for the treatment of hyperproliferative and inflammatory skin diseases. Its mechanism of action, centered on the activation of the Vitamin D Receptor, leads to the normalization of keratinocyte proliferation and differentiation and the suppression of inflammatory pathways. While specific quantitative data for this compound remains limited in the public domain, comparative analysis with other well-characterized Vitamin D3 analogs provides a strong rationale for its therapeutic potential. Further publication of preclinical and clinical data will be crucial to fully elucidate its efficacy and safety profile. This technical guide serves as a foundational resource for researchers and drug development professionals interested in the science and potential applications of this compound.
References
- 1. Calming the Storm: Natural Immunosuppressants as Adjuvants to Target the Cytokine Storm in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calcipotriol affects keratinocyte proliferation by decreasing expression of early growth response-1 and polo-like kinase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calcitriol inhibits keratinocyte proliferation by upregulating leukocyte elastase inhibitor (serpin B1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Atocalcitol's Role in Keratinocyte Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Atocalcitol, a synthetic analog of the active form of vitamin D3, plays a pivotal role in the regulation of keratinocyte differentiation, a fundamental process for the formation and maintenance of a healthy epidermal barrier. This technical guide provides an in-depth examination of the molecular mechanisms through which this compound exerts its effects on keratinocytes. It details the signaling pathways modulated by this compound, presents quantitative data on its impact on key differentiation and proliferation markers, and offers comprehensive experimental protocols for studying these effects. This document is intended to serve as a valuable resource for researchers and professionals in dermatology, pharmacology, and drug development who are investigating novel therapeutic strategies for skin disorders characterized by aberrant keratinocyte function, such as psoriasis and atopic dermatitis.
Introduction to Keratinocyte Differentiation and this compound
The epidermis, the outermost layer of the skin, is a stratified epithelium primarily composed of keratinocytes. These cells undergo a complex and highly regulated program of terminal differentiation, migrating from the basal layer to the skin surface to form the cornified layer, which is essential for the skin's barrier function.[1] This process involves the sequential expression of specific proteins, including keratins, involucrin, loricrin, and filaggrin, and the formation of the cornified envelope.[2] Dysregulation of keratinocyte differentiation is a hallmark of several inflammatory skin diseases, most notably psoriasis, which is characterized by hyperproliferation and incomplete differentiation of keratinocytes.
This compound is a non-calcemic vitamin D3 analog designed to maximize the therapeutic effects on keratinocyte differentiation while minimizing the risk of hypercalcemia associated with natural vitamin D. Like other vitamin D analogs, its primary mechanism of action is mediated through the nuclear Vitamin D Receptor (VDR).
This compound's Core Mechanism of Action
This compound's biological effects are initiated by its binding to the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily of ligand-activated transcription factors. The VDR has a high binding affinity for this compound.[3] Upon ligand binding, the VDR undergoes a conformational change that facilitates its heterodimerization with the Retinoid X Receptor (RXR). This VDR-RXR heterodimer then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes. The binding of the VDR-RXR complex to VDREs recruits a complex of co-activator or co-repressor proteins, which ultimately leads to the modulation of gene transcription.[4] This genomic pathway is the primary mechanism by which this compound regulates the expression of genes involved in keratinocyte differentiation.
Signaling Pathways Modulated by this compound in Keratinocytes
This compound orchestrates a network of signaling pathways to promote keratinocyte differentiation and inhibit proliferation.
The VDR-Mediated Genomic Pathway
The canonical signaling pathway for this compound involves the direct regulation of gene expression through the VDR. Key target genes upregulated by this compound in keratinocytes include those encoding for structural proteins of the cornified envelope, such as involucrin, loricrin, and filaggrin, as well as the enzyme transglutaminase, which cross-links these proteins.
References
- 1. Calcium regulation of keratinocyte differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of Filaggrin, Loricrin, and Involucrin by IL-4, IL-13, IL-17A, IL-22, AHR, and NRF2: Pathogenic Implications in Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The ERRα–VDR axis promotes calcitriol degradation and estrogen signaling in breast cancer cells, while VDR‐CYP24A1‐ERRα overexpression correlates with poor prognosis in patients with basal‐like breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Atocalcitol: A Technical Guide to a Novel Vitamin D Analog
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atocalcitol is a synthetic analog of vitamin D, designed to leverage the therapeutic effects of the vitamin D endocrine system while potentially minimizing systemic side effects. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical identity and its presumed mechanism of action based on the well-established pharmacology of vitamin D analogs. Due to the limited publicly available data specific to this compound, this document also presents generalized experimental protocols and representative data for the evaluation of vitamin D analogs, offering a framework for the research and development of this class of compounds.
Introduction to this compound and Vitamin D Analogs
Vitamin D and its analogs are a cornerstone in the topical treatment of psoriasis and other hyperproliferative skin disorders. These compounds exert their effects by binding to the nuclear vitamin D receptor (VDR), which in turn modulates the expression of genes involved in cellular proliferation, differentiation, and inflammation. This compound, identified by its chemical name (1S,3R,5Z,7E,20R)-20-(3-(2-HYDROXYPROPAN-2-YL)BENZYLOXYMETHYL)-9,10-SECOPREGNA-5,7,10(19)-TRIENE-1.ALPHA.,3GB-DIOL, belongs to this class of therapeutic agents.[1] The development of synthetic vitamin D analogs aims to improve the therapeutic window by separating the desired anti-proliferative and anti-inflammatory effects from the calcemic effects associated with the natural hormone, calcitriol.
Chemical Structure and Properties of this compound [1]
| Property | Value |
| Molecular Formula | C₃₂H₄₆O₄ |
| Molecular Weight | 494.7 g/mol |
| CAS Number | 302904-82-1 |
| IUPAC Name | (1S,3R,5Z,7E,20R)-20-({[3-(2-hydroxypropan-2-yl)phenyl]methyl}oxymethyl)-9,10-secopregna-5,7,10(19)-triene-1,3-diol |
Discovery and Synthesis
Detailed information regarding the specific discovery and synthetic route for this compound is not extensively documented in publicly accessible scientific literature or patents. However, the synthesis of vitamin D analogs typically follows a convergent approach, involving the preparation of two key fragments: an A-ring synthon and a CD-ring side-chain synthon. These fragments are then coupled, often via a Horner-Wittig or similar olefination reaction, to construct the seco-triene core structure.
Representative Synthetic Scheme for a Vitamin D Analog
The following scheme illustrates a generalized synthetic pathway for a vitamin D analog, which is likely analogous to the synthesis of this compound.
Caption: Generalized synthetic workflow for a vitamin D analog.
Biological Activity and Mechanism of Action
The biological effects of this compound are presumed to be mediated through the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily. Upon binding, the this compound-VDR complex heterodimerizes with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, leading to the modulation of their transcription.
Signaling Pathway of Vitamin D Analogs
Caption: Generalized Vitamin D Receptor (VDR) signaling pathway.
Quantitative Biological Data (Representative)
| Assay | Parameter | Representative Value |
| VDR Binding Affinity | IC₅₀ (nM) | 0.1 - 1.0 |
| Keratinocyte Proliferation | IC₅₀ (nM) | 1 - 10 |
| HL-60 Cell Differentiation | EC₅₀ (nM) | 0.5 - 5 |
| Transactivation Assay | EC₅₀ (nM) | 0.1 - 1.0 |
| In vivo Calcemic Effect | ED₅₀ (µg/kg) | > 10 |
Disclaimer: The data presented in this table are representative of a typical vitamin D analog and are not specific to this compound.
Experimental Protocols
The following are detailed methodologies for key experiments typically used in the evaluation of vitamin D analogs.
Vitamin D Receptor (VDR) Competitive Binding Assay
Objective: To determine the binding affinity of this compound for the VDR.
Protocol:
-
Preparation of VDR: Recombinant human VDR is expressed and purified from a suitable expression system (e.g., E. coli or insect cells).
-
Radioligand: [³H]-Calcitriol is used as the radiolabeled ligand.
-
Assay Buffer: Prepare a buffer containing Tris-HCl, EDTA, DTT, and sodium molybdate.
-
Incubation: In a 96-well plate, incubate a fixed concentration of [³H]-Calcitriol and VDR with increasing concentrations of unlabeled this compound or a reference compound (unlabeled calcitriol) for 2-4 hours at 4°C.
-
Separation: Separate bound from free radioligand using a hydroxylapatite slurry or a filter-based method.
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Plot the percentage of bound radioligand against the logarithm of the competitor concentration. Calculate the IC₅₀ value using non-linear regression analysis.
Keratinocyte Proliferation Assay
Objective: To assess the anti-proliferative effect of this compound on human keratinocytes.
Protocol:
-
Cell Culture: Culture normal human epidermal keratinocytes (NHEK) in appropriate keratinocyte growth medium.
-
Seeding: Seed NHEKs into 96-well plates at a density of 2,000-5,000 cells per well and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of this compound or vehicle control for 72 hours.
-
Assay: Add a cell proliferation reagent (e.g., MTT, WST-1, or a resazurin-based reagent) to each well and incubate for 2-4 hours.
-
Measurement: Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader.
-
Data Analysis: Normalize the results to the vehicle control and plot cell viability against the logarithm of this compound concentration to determine the IC₅₀ value.
Conceptual Experimental Workflow
Caption: Conceptual workflow for the preclinical and clinical evaluation of a vitamin D analog.
Conclusion
This compound represents a continued effort in the development of targeted therapies for hyperproliferative skin diseases like psoriasis. While specific data on its discovery, synthesis, and biological activity are not widely published, its classification as a vitamin D analog provides a strong foundation for understanding its potential therapeutic mechanism. The generalized protocols and representative data presented in this guide offer a framework for the systematic evaluation of this compound and other novel vitamin D analogs, from initial in vitro characterization to preclinical and clinical development. Further research and publication of specific data for this compound are needed to fully elucidate its therapeutic potential and clinical utility.
References
Atocalcitol: A Technical Guide to its Potential Therapeutic Applications Beyond Psoriasis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Atocalcitol, a synthetic analog of the active form of vitamin D3, has demonstrated significant therapeutic potential beyond its established use in psoriasis. This technical guide explores the preclinical and clinical evidence supporting the application of this compound and its analogs in a range of conditions, including secondary hyperparathyroidism, osteoporosis, cancer, and inflammatory diseases. By leveraging its potent activity as a Vitamin D Receptor (VDR) agonist, this compound modulates key signaling pathways involved in calcium homeostasis, bone metabolism, cell proliferation and differentiation, and immune regulation. This document provides a comprehensive overview of the available quantitative data, detailed experimental methodologies, and the underlying signaling pathways, offering a valuable resource for researchers and professionals in drug development.
Introduction
This compound (ST-630) is a non-calcemic analog of 1α,25-dihydroxyvitamin D3 (Calcitriol). Its structural modifications are designed to enhance its therapeutic effects on cell proliferation and differentiation while minimizing the hypercalcemic side effects associated with earlier vitamin D compounds. While approved for the topical treatment of psoriasis, a growing body of evidence suggests that the systemic administration of this compound and its analogs could offer significant benefits in various other pathologies. This guide delves into these potential applications, providing a detailed technical analysis for the scientific community.
Potential Therapeutic Applications
Secondary Hyperparathyroidism
Secondary hyperparathyroidism (SHPT) is a common complication of chronic kidney disease (CKD), characterized by elevated parathyroid hormone (PTH) levels. Vitamin D analogs are a cornerstone of SHPT management due to their ability to suppress PTH gene transcription.
Quantitative Data from Clinical Trials with Vitamin D Analogs:
| Vitamin D Analog | Study Population | Duration | PTH Reduction | Key Findings |
| Paricalcitol | CKD Stages 3-4 | 24 weeks | -52% | Achieved 40% PTH reduction sooner than Calcitriol. |
| Calcitriol | CKD Stages 3-4 | 24 weeks | -46% | Effective in suppressing PTH with a low incidence of hypercalcemia. |
| Etelcalcetide | Hemodialysis patients with SHPT | 26 weeks | >30% reduction from baseline | Significantly greater reduction in serum PTH compared to placebo. |
Experimental Protocol: PTH Secretion Assay in Bovine Parathyroid Cells
This in vitro assay is crucial for evaluating the direct effects of compounds like this compound on PTH secretion.
-
Cell Culture: Primary bovine parathyroid cells are isolated and cultured.
-
Treatment: Cells are incubated with varying concentrations of this compound or a control vehicle.
-
Stimulation/Inhibition: The effect of different extracellular calcium concentrations on PTH secretion in the presence and absence of the test compound is assessed.
-
PTH Measurement: PTH levels in the culture supernatant are quantified using an enzyme immunoassay (EIA) or radioimmunoassay (RIA).
-
Data Analysis: Dose-response curves are generated to determine the IC50 (half-maximal inhibitory concentration) of this compound on PTH secretion.
Signaling Pathway: VDR-Mediated Repression of PTH Gene Transcription
Figure 1: VDR-mediated repression of PTH gene transcription by this compound.
Osteoporosis
Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to an increased risk of fractures. Vitamin D analogs, including this compound, play a crucial role in bone metabolism by influencing both bone formation and resorption.
Quantitative Data from Clinical Trials with Eldecalcitol (an this compound analog):
| Parameter | Eldecalcitol Group | Alfacalcidol Group | p-value |
| New Vertebral Fracture Incidence (3 years) | Reduced by 26% | - | <0.05 |
| Wrist Fracture Risk Reduction | 71% | - | <0.05 |
| Lumbar Spine BMD Increase (1 year) | +3.5% | +0.2% | <0.001 |
| Total Hip BMD Increase (1 year) | +0.4% | -2.4% | <0.001 |
Experimental Protocol: RANKL-Induced Osteoclast Differentiation Assay
This assay is fundamental to understanding the inhibitory effect of this compound on bone resorption.
-
Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) or bone marrow-derived macrophages are cultured.
-
Induction of Differentiation: Cells are stimulated with Receptor Activator of Nuclear Factor-κB Ligand (RANKL) to induce differentiation into osteoclasts.
-
Treatment: this compound is added at various concentrations during the differentiation process.
-
Staining: After several days, cells are fixed and stained for Tartrate-Resistant Acid Phosphatase (TRAP), a marker for osteoclasts.
-
Quantification: The number of TRAP-positive multinucleated cells is counted to assess the extent of osteoclastogenesis.
-
Data Analysis: The inhibitory effect of this compound on osteoclast formation is quantified.
Signaling Pathway: Inhibition of RANKL-Induced Osteoclastogenesis
Figure 2: this compound's inhibitory effect on RANKL-mediated osteoclast differentiation.
Cancer
The anti-proliferative, pro-differentiating, and pro-apoptotic properties of vitamin D analogs make them promising candidates for cancer therapy. Preclinical studies have shown their efficacy in various cancer models.
Quantitative Data from Preclinical Studies with Calcitriol:
| Cancer Cell Line | IC50 Value (µM) |
| MCF-7 (Breast Cancer) | 0.05 - 0.25 |
| T47D (Breast Cancer) | 0.05 - 0.25 |
| MDA-MB-231 (Breast Cancer) | 0.05 - 0.25 |
Experimental Protocol: Cancer Cell Proliferation Assay (MTT Assay)
This colorimetric assay is widely used to assess the cytotoxic and anti-proliferative effects of compounds on cancer cells.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of concentrations of this compound.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.
-
Solubilization: A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated controls, and the IC50 value is determined.[1]
Experimental Workflow: In Vivo Xenograft Model
References
The Pharmacokinetics of Atocalcitol: An In-depth Technical Guide
Disclaimer: Despite a comprehensive search of publicly available scientific literature, clinical trial databases, and regulatory documents, no specific pharmacokinetic data, detailed experimental protocols, or defined signaling pathways for Atocalcitol could be identified. The information presented herein is based on the general pharmacokinetic principles of vitamin D analogues and specific data available for related compounds, such as calcitriol and maxacalcitol. This guide is intended to provide a foundational understanding for researchers, scientists, and drug development professionals in the absence of this compound-specific information.
Introduction to this compound and Vitamin D Analogues
This compound is a synthetic analogue of vitamin D.[1] Such analogues are developed to elicit more selective biological responses than the endogenous active form of vitamin D, 1α,25-dihydroxyvitamin D3 (calcitriol), often aiming to separate the therapeutic effects (e.g., anti-proliferative, pro-differentiative) from the calcemic effects.[1] The pharmacokinetics of vitamin D analogues are crucial in determining their therapeutic window and dosing regimen. The processes of absorption, distribution, metabolism, and excretion (ADME) dictate the concentration and duration of the drug's action at its target sites.
General Pharmacokinetics of Vitamin D Analogues
The pharmacokinetic profiles of vitamin D analogues can vary significantly based on their chemical structure, formulation, and route of administration. Generally, these compounds are highly protein-bound in the circulation and undergo metabolism primarily through hydroxylation and oxidation.
Absorption
The absorption of orally administered vitamin D analogues is generally efficient. For topical formulations, absorption through the skin allows for localized action with potentially lower systemic exposure.
Distribution
Following absorption, vitamin D analogues are extensively bound to plasma proteins, primarily the vitamin D-binding protein (DBP), and to a lesser extent, albumin.[2] This high degree of protein binding limits the free concentration of the drug available to exert its biological effects and influences its volume of distribution.
Metabolism
The liver is the primary site of metabolism for many vitamin D analogues.[3] The metabolic pathways often involve hydroxylation reactions catalyzed by cytochrome P450 enzymes, such as CYP24A1, which is also responsible for the catabolism of endogenous calcitriol.[4]
Excretion
The metabolites of vitamin D analogues are primarily excreted in the feces via the biliary route, with a smaller proportion eliminated in the urine.
Pharmacokinetic Data for Representative Vitamin D Analogues
In the absence of data for this compound, the following tables summarize key pharmacokinetic parameters for the well-characterized vitamin D analogues, calcitriol and maxacalcitol.
Table 1: Pharmacokinetic Parameters of Oral Calcitriol in Healthy Adults
| Parameter | Value | Reference |
| Tmax (Time to Peak Concentration) | 3 to 6 hours | |
| Elimination Half-Life (t½) | 5 to 8 hours | |
| Protein Binding | ~99.9% | |
| Bioavailability | Approximately 70% |
Table 2: Cutaneous Pharmacokinetics of Topical Maxacalcitol (Ointment vs. Lotion) in Healthy Subjects
| Formulation | Time Point (hours) | Mean Concentration in Stratum Corneum (µg/g ± SD) | Reference |
| Ointment | 2 | 6.9 ± 3.3 | |
| 4 | 12.8 ± 6.2 | ||
| 6 | 11.8 ± 4.6 | ||
| 8 | 13.1 ± 5.2 | ||
| 10 | 12.3 ± 3.1 | ||
| Lotion | 2 | 3.1 ± 1.0 | |
| 4 | 9.1 ± 3.1 | ||
| 6 | 13.9 ± 3.4 | ||
| 8 | 13.1 ± 4.1 | ||
| 10 | 15.5 ± 3.1 |
Experimental Protocols for Pharmacokinetic Studies of Vitamin D Analogues
The following are generalized methodologies based on published studies for calcitriol and maxacalcitol.
Oral Calcitriol Pharmacokinetic Study Protocol
-
Study Design: An open-label, single-dose, pharmacokinetic study.
-
Subjects: Healthy adult volunteers.
-
Dosing: A single oral dose of calcitriol (e.g., 0.5 mcg) administered after an overnight fast.
-
Sample Collection: Serial blood samples collected at pre-dose and at various time points post-dose (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours).
-
Analytical Method: Plasma concentrations of calcitriol are determined using a validated analytical method, such as a competitive protein binding assay or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t½) are calculated from the plasma concentration-time data using non-compartmental analysis.
Topical Maxacalcitol Cutaneous Bioavailability Study Protocol
-
Study Design: A randomized, open-label study to compare the cutaneous bioavailability of two different topical formulations.
-
Subjects: Healthy adult volunteers.
-
Dosing: A specified amount of maxacalcitol ointment and lotion applied to designated areas on the volar forearm.
-
Sample Collection: At predetermined time points (e.g., 2, 4, 6, 8, 10 hours) after application, the formulation is removed, and the stratum corneum is collected using tape stripping.
-
Analytical Method: Maxacalcitol is extracted from the tape strips and quantified using a validated LC-MS/MS method.
-
Bioavailability Assessment: The concentration of maxacalcitol in the stratum corneum over time is used as a surrogate measure of cutaneous bioavailability.
Putative Signaling Pathway of this compound
As a vitamin D analogue, this compound is expected to exert its effects primarily through the Vitamin D Receptor (VDR), a nuclear hormone receptor. The following diagram illustrates the general VDR signaling pathway.
References
- 1. Update on pharmacologically-relevant vitamin D analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Calcitriol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Comparative review of the pharmacokinetics of vitamin D analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
Atocalcitol's Effect on Gene Expression in Skin Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atocalcitol (also known as 22-oxacalcitriol or maxacalcitol) is a synthetic analog of calcitriol, the active form of vitamin D3. Developed to minimize the hypercalcemic effects of calcitriol, it has become a key therapeutic agent, particularly in the treatment of hyperproliferative skin disorders like psoriasis. This compound exerts its effects primarily by modulating gene expression in skin cells, particularly keratinocytes. It binds to the nuclear Vitamin D Receptor (VDR), leading to the regulation of genes involved in cellular proliferation, differentiation, and inflammation. This guide provides an in-depth analysis of this compound's genomic effects, presenting quantitative data on gene expression, detailed experimental protocols for its study, and diagrams of its core signaling pathway and experimental workflows.
Mechanism of Action: The Vitamin D Receptor Signaling Pathway
This compound's genomic effects are mediated through the Vitamin D Receptor (VDR), a member of the nuclear hormone receptor superfamily. Upon entering the keratinocyte, this compound binds to the VDR in the cytoplasm. This binding event induces a conformational change in the VDR, causing it to translocate into the nucleus. Inside the nucleus, the this compound-VDR complex forms a heterodimer with the Retinoid X Receptor (RXR). This VDR-RXR heterodimer then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes. The binding of this complex to VDREs recruits a suite of co-activator or co-repressor proteins, ultimately leading to the modulation (activation or repression) of gene transcription. This intricate process governs the cellular response to this compound, influencing key processes in skin homeostasis.
Data Presentation: this compound's Impact on Gene Expression
While comprehensive microarray data for this compound in human keratinocytes is limited in public literature, studies on psoriasis models and comparisons with calcitriol provide significant insights. This compound has been shown to potently suppress inflammatory pathways and modulate keratinocyte function.
Regulation of Inflammatory Genes
In a murine model of psoriasis, topical application of this compound (maxacalcitol) significantly downregulated the mRNA expression of key pro-inflammatory cytokines that are characteristic of the disease.[1] This demonstrates its potent immunomodulatory effect directly within the skin tissue.
| Gene | Gene Function / Pathway | Effect of this compound |
| IL-23p19 | Key cytokine in Th17 cell differentiation and psoriasis pathogenesis | Downregulated |
| IL-17A | Pro-inflammatory cytokine produced by Th17 cells | Downregulated |
| IL-17F | Pro-inflammatory cytokine, often co-expressed with IL-17A | Downregulated |
| IL-22 | Cytokine involved in keratinocyte hyperproliferation | Downregulated |
| TNF-α | Pleiotropic inflammatory cytokine | Downregulated |
| IL-6 | Pro-inflammatory cytokine | Downregulated |
| IL-12p40 | Subunit of IL-12 and IL-23, involved in Th1/Th17 responses | Downregulated |
| IL-10 | Anti-inflammatory cytokine | Upregulated |
| Table 1: Gene Expression Changes Induced by this compound (Maxacalcitol) in a Murine Psoriasis Model.[1] |
Regulation of Keratinocyte Function (Inferred from Calcitriol Data)
This compound acts via the same VDR-mediated mechanism as calcitriol. Therefore, data from calcitriol studies in human keratinocytes serves as a strong proxy for understanding the types of genes this compound regulates. Studies using calcitriol on reconstructed human epidermis models of psoriasis have provided quantitative data on its effect on key chemokines and epidermal proteins.
| Gene | Gene Function / Pathway | Fold Change vs. IL-22 Stimulated Control |
| RANTES (CCL5) | Chemoattractant for T-cells, eosinophils, basophils | -9.88 (26.96 down to 2.73)[2] |
| IL-8 (CXCL8) | Chemoattractant for neutrophils; pro-inflammatory | -3.36 (31.54 down to 9.40)[2] |
| S100A7 (Psoriasin) | Pro-inflammatory, antimicrobial, epidermal proliferation | -6.67 (92.40 down to 13.85)[2] |
| Table 2: Representative Gene Expression Changes in Human Keratinocytes Induced by Calcitriol (a related Vitamin D analog) in an in-vitro psoriasis model. The data illustrates the potent anti-inflammatory and anti-proliferative genomic effects mediated through the VDR pathway. |
Furthermore, broader microarray studies on calcitriol-treated human primary keratinocytes have identified 86 differentially expressed genes, with 67 being upregulated and 19 downregulated. These genes fall into functional categories including response to wounding, protease inhibition, cellular migration, and innate immunity , highlighting the comprehensive role of VDR activation in skin homeostasis.
Experimental Protocols
The following is a representative protocol for analyzing the effect of this compound on gene expression in human keratinocytes, synthesized from standard methodologies in the field.
Cell Culture and Treatment
-
Cell Source: Primary Normal Human Epidermal Keratinocytes (NHEK) are isolated from neonatal foreskin or adult skin biopsies. Alternatively, immortalized keratinocyte cell lines like HaCaT can be used.
-
Culture Medium: Keratinocytes are cultured in a serum-free keratinocyte growth medium (e.g., KGM-Gold™) supplemented with bovine pituitary extract, human epidermal growth factor, insulin, and hydrocortisone.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).
-
When cells reach 60-70% confluency, replace the medium with fresh medium containing this compound at final concentrations typically ranging from 10⁻¹⁰ M to 10⁻⁷ M.
-
A vehicle control (medium with an equivalent concentration of the solvent) must be run in parallel.
-
Incubate the cells for a specified time period, typically 24 to 48 hours, for gene expression analysis.
-
RNA Isolation and Quantitative Real-Time PCR (RT-qPCR)
-
RNA Extraction: After treatment, wash cells with PBS and lyse them directly in the culture dish using a lysis buffer containing a chaotropic agent (e.g., from an RNeasy Mini Kit, Qiagen). Total RNA is then extracted and purified according to the manufacturer's protocol, including an on-column DNase digestion step to remove genomic DNA contamination.
-
RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop), assessing the A260/A280 ratio (should be ~2.0). RNA integrity is verified using an automated electrophoresis system (e.g., Agilent Bioanalyzer).
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from 1-2 µg of total RNA using a reverse transcription kit with a mix of oligo(dT) and random hexamer primers.
-
RT-qPCR:
-
Prepare reaction mixtures containing cDNA template, forward and reverse primers for the gene of interest, and a SYBR Green or TaqMan-based qPCR master mix.
-
Primers should be designed to span an exon-exon junction to prevent amplification of any residual genomic DNA.
-
Run the qPCR on a real-time PCR system. A typical thermal cycling profile is: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 60 seconds.
-
A melt curve analysis is performed at the end of the run for SYBR Green assays to ensure product specificity.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) for each gene.
-
Normalize the Ct value of the target gene to that of a stably expressed housekeeping gene (e.g., GAPDH, ACTB).
-
Calculate the relative gene expression (fold change) in this compound-treated samples compared to vehicle-treated controls using the 2-ΔΔCt method.
-
Conclusion and Implications for Drug Development
This compound modulates the expression of a wide array of genes in skin cells by activating the Vitamin D Receptor. Its potent ability to downregulate pro-inflammatory cytokines such as IL-23 and IL-17, coupled with its established role in inhibiting keratinocyte proliferation and promoting differentiation, provides a clear genomic basis for its therapeutic efficacy in psoriasis and other hyperproliferative skin disorders. The data strongly supports a mechanism where this compound helps normalize keratinocyte function and quell the inflammatory cascades that drive skin pathology. For drug development professionals, understanding this targeted genomic action is crucial for identifying new therapeutic targets, developing combination therapies, and designing more effective VDR activators with optimized safety and efficacy profiles.
References
Atocalcitol: A Technical Overview of its Development and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atocalcitol is a synthetic vitamin D analog that has been investigated for its potential therapeutic applications, particularly in the realm of dermatology. As a member of the vitamin D class of compounds, its mechanism of action is intrinsically linked to the vitamin D receptor (VDR), a nuclear transcription factor that regulates a multitude of cellular processes, including proliferation, differentiation, and inflammation. This technical guide provides a comprehensive overview of the history, development, and mechanism of action of vitamin D analogs, with a focus on the principles applicable to this compound. While specific preclinical and clinical data for this compound remains limited in the public domain, this document synthesizes the broader knowledge of its drug class to offer a detailed understanding of its anticipated biological effects and therapeutic rationale.
Introduction: The Rise of Vitamin D Analogs in Medicine
The discovery of vitamin D's essential role in calcium homeostasis and bone metabolism laid the groundwork for exploring its broader physiological functions. Subsequent research revealed the ubiquitous expression of the vitamin D receptor (VDR) in various tissues, including those of the immune system and the skin, suggesting a wider therapeutic potential for vitamin D and its derivatives.[1][2][3] Natural vitamin D3 (cholecalciferol) and its active metabolite, calcitriol (1α,25-dihydroxyvitamin D3), demonstrated potent effects on cell proliferation and differentiation, sparking interest in their use for hyperproliferative disorders like psoriasis. However, the therapeutic application of calcitriol was hampered by its significant calcemic side effects. This limitation spurred the development of synthetic vitamin D analogs, such as this compound, designed to retain the beneficial anti-proliferative and anti-inflammatory properties while minimizing systemic calcium mobilization.
The Development Pathway of a Vitamin D Analog
The journey of a synthetic vitamin D analog from conception to potential clinical application follows a well-established, multi-stage process. This pathway is designed to rigorously evaluate the compound's efficacy, safety, and mechanism of action.
Discovery and Synthesis
The development of novel vitamin D analogs begins with rational drug design and chemical synthesis. The primary objective is to create molecules with modified side chains or A- and CD-rings that exhibit a favorable therapeutic index – high affinity for the VDR and potent biological activity in target tissues (e.g., skin) with reduced systemic calcemic effects. The synthesis of these complex molecules often involves multi-step organic chemistry processes.
Preclinical Evaluation
Before human trials, candidate compounds undergo extensive preclinical testing to assess their biological activity and safety profile.[4][5] This phase typically involves a battery of in vitro and in vivo studies.
Table 1: Key Preclinical Investigations for Vitamin D Analogs
| Experimental Stage | Objectives | Typical Assays and Models |
| In Vitro Studies | To determine the compound's affinity for the VDR, its effects on cell proliferation and differentiation, and its anti-inflammatory properties. | - Radioligand binding assays to determine VDR affinity.- Keratinocyte proliferation assays (e.g., BrdU incorporation).- Keratinocyte differentiation marker expression analysis (e.g., involucrin, transglutaminase).- Cytokine production assays in immune cells (e.g., T-cells, dendritic cells). |
| In Vivo Studies | To evaluate the compound's efficacy in animal models of disease, its pharmacokinetic profile, and its potential for systemic side effects (primarily hypercalcemia). | - Psoriasis-like skin inflammation models in mice (e.g., imiquimod-induced).- Pharmacokinetic studies to determine absorption, distribution, metabolism, and excretion (ADME).- Acute and chronic toxicology studies to assess for adverse effects, including monitoring of serum calcium levels. |
Clinical Trials
Promising candidates from preclinical studies advance to clinical trials, which are conducted in a phased approach to systematically evaluate their safety and efficacy in humans.
Table 2: Phases of Clinical Trials for a Topical Psoriasis Drug
| Phase | Primary Objectives | Typical Study Population |
| Phase I | To assess the safety, tolerability, and pharmacokinetic profile of the drug in humans. | A small number of healthy volunteers or patients with the target disease. |
| Phase II | To evaluate the drug's efficacy and to determine the optimal dose and formulation. | A larger group of patients with the target disease (e.g., mild to moderate psoriasis). |
| Phase III | To confirm the drug's efficacy and safety in a large, diverse patient population and to compare it with existing standard treatments. | A large, randomized, placebo-controlled or active-comparator controlled trial with hundreds to thousands of patients. |
| Phase IV | To monitor the long-term safety and efficacy of the drug after it has been approved and marketed. | Post-marketing surveillance in the general patient population. |
Mechanism of Action: The Vitamin D Receptor Signaling Pathway
The biological effects of this compound and other vitamin D analogs are mediated through their interaction with the Vitamin D Receptor (VDR). The VDR is a ligand-activated transcription factor belonging to the nuclear receptor superfamily.
Cellular Uptake and VDR Binding
Upon topical application, this compound penetrates the stratum corneum and enters the keratinocytes and resident immune cells in the epidermis and dermis. Inside the cell, it binds to the ligand-binding domain of the VDR.
Heterodimerization and Nuclear Translocation
Ligand binding induces a conformational change in the VDR, leading to its heterodimerization with the Retinoid X Receptor (RXR). This VDR-RXR heterodimer then translocates to the nucleus.
Gene Transcription Regulation
In the nucleus, the VDR-RXR complex binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes. This binding initiates the recruitment of co-activator or co-repressor proteins, which in turn modulate the transcription of these genes.
The key downstream effects of VDR activation in the context of psoriasis include:
-
Inhibition of Keratinocyte Proliferation: VDR activation leads to the upregulation of genes that inhibit cell cycle progression, thereby normalizing the excessive proliferation of keratinocytes characteristic of psoriatic plaques.
-
Promotion of Keratinocyte Differentiation: Vitamin D analogs induce the expression of genes involved in the terminal differentiation of keratinocytes, helping to restore a normal epidermal structure.
-
Modulation of the Immune Response: VDR signaling has profound immunomodulatory effects. It can inhibit the production of pro-inflammatory cytokines such as Interleukin-2 (IL-2), Interleukin-17 (IL-17), and Interferon-gamma (IFN-γ) by T-cells, while promoting the development of regulatory T-cells. This helps to dampen the inflammatory cascade that drives psoriasis.
Experimental Protocols
While specific experimental protocols for this compound are not publicly available, the following are representative methodologies used in the preclinical evaluation of vitamin D analogs for psoriasis.
VDR Binding Affinity Assay
Objective: To determine the affinity of the test compound for the Vitamin D Receptor.
Methodology:
-
Preparation of VDR: Recombinant human VDR is expressed and purified.
-
Radioligand: A radiolabeled vitamin D analog with high affinity for the VDR (e.g., [³H]calcitriol) is used.
-
Competition Binding: A constant concentration of the radioligand and VDR is incubated with increasing concentrations of the unlabeled test compound (this compound).
-
Separation: The VDR-bound radioligand is separated from the unbound radioligand (e.g., using charcoal adsorption or size-exclusion chromatography).
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated. This value is used to determine the binding affinity (Ki).
Keratinocyte Proliferation Assay
Objective: To assess the anti-proliferative effect of the test compound on human keratinocytes.
Methodology:
-
Cell Culture: Normal human epidermal keratinocytes are cultured in appropriate media.
-
Treatment: Cells are treated with various concentrations of the test compound (this compound) or a vehicle control for a specified period (e.g., 72 hours).
-
Proliferation Measurement: Cell proliferation is assessed using a method such as the BrdU (5-bromo-2'-deoxyuridine) incorporation assay. BrdU is a synthetic analog of thymidine that is incorporated into the DNA of proliferating cells.
-
Detection: The incorporated BrdU is detected using a specific antibody conjugated to an enzyme that catalyzes a colorimetric reaction.
-
Data Analysis: The absorbance is measured, and the percentage of proliferation inhibition is calculated relative to the vehicle control.
Conclusion
This compound represents a continuation of the efforts to develop safer and more effective topical treatments for psoriasis based on the modulation of the vitamin D receptor signaling pathway. While specific clinical data on this compound is not widely published, the well-established mechanism of action of vitamin D analogs provides a strong rationale for its potential therapeutic efficacy. The key to the successful development of compounds like this compound lies in achieving a delicate balance between potent local anti-proliferative and anti-inflammatory effects and minimal systemic side effects. Further research and clinical trials are necessary to fully elucidate the therapeutic profile of this compound and its place in the management of psoriasis and other inflammatory skin disorders.
References
- 1. Vitamin D receptor signaling and its therapeutic implications: Genome-wide and structural view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vitamin D receptor - Wikipedia [en.wikipedia.org]
- 3. Vitamin D receptor: molecular signaling and actions of nutritional ligands in disease prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Do alternatives to animal experimentation replace preclinical research? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Atocalcitol: An In-depth Technical Guide to its Anti-inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atocalcitol, a synthetic analog of the active form of vitamin D3, 1α,25-dihydroxyvitamin D3 (calcitriol), has emerged as a compound of significant interest for its potent anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, supported by available data, experimental protocols, and visualizations of the key signaling pathways it modulates. As a vitamin D analog, this compound exerts its effects primarily through the vitamin D receptor (VDR), a nuclear transcription factor that regulates the expression of a multitude of genes involved in immune and inflammatory responses.[1][2][3] This document will delve into the molecular interactions and cellular consequences of this compound treatment in inflammatory contexts, with a focus on its potential therapeutic applications in inflammatory skin diseases such as psoriasis and atopic dermatitis.
Core Mechanism of Action: Modulation of Inflammatory Signaling Pathways
This compound's anti-inflammatory effects are primarily attributed to its ability to modulate key signaling pathways that drive inflammatory processes. The two major pathways influenced by this compound are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.
Regulation of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules.[4] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus and initiate the transcription of target genes.
Vitamin D analogs, including by extension this compound, have been shown to interfere with this process through several mechanisms:
-
Interaction with IKKβ: The Vitamin D Receptor (VDR), when activated by its ligand, can physically interact with IKKβ, a key catalytic subunit of the IKK complex. This interaction can disrupt the formation of the active IKK complex, thereby preventing the phosphorylation of IκBα.
-
Sequestration of p65: Activated VDR can form a complex with the p65 subunit of NF-κB. This interaction sequesters p65 and prevents it from binding to its target DNA sequences, thus inhibiting the transcription of pro-inflammatory genes. This mechanism does not necessarily block the nuclear translocation of p65 but rather interferes with its transcriptional activity.[5]
Below is a diagram illustrating the canonical NF-κB signaling pathway and the points of intervention by this compound-activated VDR.
References
- 1. mdpi.com [mdpi.com]
- 2. Vitamin D receptor - Wikipedia [en.wikipedia.org]
- 3. Low Expression of the IL-23/Th17 Pathway in Atopic Dermatitis Compared to Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontierspartnerships.org [frontierspartnerships.org]
- 5. Methodological refinement of Aldara-induced psoriasiform dermatitis model in mice - PMC [pmc.ncbi.nlm.nih.gov]
Atocalcitol: A Technical Guide on its Potential for Autoimmune Skin Disorders
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Atocalcitol, a synthetic analog of vitamin D3, has emerged as a promising therapeutic agent for the management of autoimmune skin disorders, particularly psoriasis. Its mechanism of action centers on the regulation of keratinocyte proliferation and differentiation, coupled with potent immunomodulatory effects that target the underlying inflammatory cascades characteristic of these diseases. This technical guide provides a comprehensive overview of the existing preclinical and clinical data on this compound, detailing its mechanism of action, experimental protocols, and quantitative outcomes. The information presented herein is intended to support further research and development of this compound as a valuable therapeutic option for debilitating skin conditions.
Mechanism of Action
This compound exerts its therapeutic effects primarily through its interaction with the vitamin D receptor (VDR), a nuclear transcription factor.[1][2] This interaction initiates a cascade of genomic events that collectively contribute to the restoration of skin homeostasis.
1.1. Regulation of Keratinocyte Proliferation and Differentiation
In autoimmune skin disorders like psoriasis, keratinocytes undergo hyperproliferation and aberrant differentiation, leading to the characteristic plaque formation. This compound addresses this by:
-
Inhibiting Keratinocyte Proliferation: It has been demonstrated that tacalcitol extends the cell cycle time of keratinocytes, thereby slowing down their rapid division.[3]
-
Promoting Keratinocyte Differentiation: this compound induces the expression of proteins associated with normal epidermal differentiation, such as keratin 10, while reducing the expression of hyperproliferation-associated markers like keratin 16 and Ki-67.[4]
1.2. Immunomodulation
A key aspect of this compound's efficacy lies in its ability to modulate the cutaneous immune response:
-
Inhibition of Pro-inflammatory Cytokines: this compound has been shown to inhibit the synthesis and secretion of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8).[5]
-
Modulation of T-helper Cell Differentiation: Evidence suggests that tacalcitol can influence the differentiation of T-helper (Th) cells, potentially skewing the immune response away from the pro-inflammatory Th1 and Th17 pathways that are dominant in psoriasis.
Preclinical Data
2.1. In Vitro Studies
-
Keratinocyte Proliferation Assays:
-
Objective: To determine the inhibitory effect of this compound on the proliferation of human keratinocytes.
-
Methodology: A common method involves the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Human keratinocyte cell lines (e.g., HaCaT) are seeded in 96-well plates and treated with varying concentrations of this compound. After a defined incubation period, MTT solution is added, and the resulting formazan product is measured spectrophotometrically to determine cell viability and proliferation.
-
Quantitative Data: Studies have shown a dose-dependent inhibition of keratinocyte proliferation, with an ED50 typically observed in the range of 10-10 to 10-9 M for related vitamin D3 analogs.
-
-
Cytokine Release Assays:
-
Objective: To quantify the effect of this compound on the secretion of pro-inflammatory cytokines from immune cells or skin explants.
-
Methodology: Enzyme-Linked Immunosorbent Assay (ELISA) is a standard technique. Supernatants from cultured immune cells (e.g., peripheral blood mononuclear cells) or skin biopsy cultures, treated with or without this compound in the presence of an inflammatory stimulus, are collected. The concentration of specific cytokines (e.g., IL-6, IL-8, TNF-α) is then measured using commercially available ELISA kits.
-
2.2. Animal Models
While animal models for psoriasis are not fully representative of the human disease, models such as the imiquimod-induced psoriasis-like mouse model are utilized to assess the in vivo efficacy of topical treatments. For atopic dermatitis, models involving epicutaneous sensitization with allergens like ovalbumin are employed.
Clinical Data: Psoriasis
Numerous clinical trials have demonstrated the efficacy and safety of topical this compound in the treatment of plaque psoriasis.
3.1. Efficacy
-
Psoriasis Area and Severity Index (PASI) Score: The PASI score is a widely used metric to assess the severity of psoriasis, taking into account erythema, infiltration, and desquamation, as well as the body surface area affected.
-
Clinical Trial Design: A typical study is a multicenter, randomized, double-blind, placebo-controlled trial. Patients with chronic plaque psoriasis apply this compound ointment (e.g., 4 µg/g) or a placebo once daily for a specified period (e.g., 8 weeks).
Table 1: Summary of Clinical Efficacy Data for this compound in Psoriasis
| Study | Treatment Group | Duration | Key Efficacy Outcome |
| Multicentre, placebo-controlled study | This compound ointment (4 µg/g) once daily | 8 weeks | Statistically significant reduction in the sum score of erythema, infiltration, and desquamation compared to placebo (P < 0.0001). |
| Spanish observational study | This compound ointment (4 µg/g) once daily | 2 months | Mean decrease in selected lesion surface area of 11.1 cm² at the first follow-up visit. |
| Post-marketing surveillance study | This compound ointment (4 µg/g) once daily | 61 days | Marked decrease in the mean sum score for erythema, infiltration, and scaling from 6.3 to 2.7. |
| Long-term control study | This compound ointment (4 µg/g) once daily | 6 months | Mean PASI score decreased by 67%. |
3.2. Safety and Tolerability
Topical this compound is generally well-tolerated. The most common adverse event is mild, transient local skin irritation. Importantly, clinical studies have shown no clinically relevant changes in serum calcium or other parameters of calcium metabolism, a concern with systemic vitamin D therapies.
Potential for Atopic Dermatitis
The immunomodulatory properties of this compound, particularly its potential to influence Th2-mediated inflammation, suggest a therapeutic role in atopic dermatitis (AD). The pathophysiology of AD is characterized by a dominant Th2 response, with elevated levels of cytokines such as IL-4 and IL-13. While clinical data for this compound in AD is currently limited, its known mechanisms of action provide a strong rationale for further investigation.
4.1. Preclinical Rationale
-
Animal Models of Atopic Dermatitis: Preclinical studies would typically involve animal models that mimic the Th2-dominant inflammation of AD. The MC903 (calcipotriol, another vitamin D3 analog)-induced AD-like inflammation model in mice is a relevant example.
-
Experimental Endpoints: Key endpoints in such studies would include the assessment of skin inflammation (e.g., scoring of erythema, edema, and excoriation), measurement of Th2 cytokine levels (IL-4, IL-13) in the skin and serum, and analysis of immune cell infiltration.
Signaling Pathways and Experimental Workflows
5.1. Vitamin D Receptor Signaling Pathway
The primary mechanism of this compound is mediated through the Vitamin D Receptor (VDR). Upon binding, the this compound-VDR complex translocates to the nucleus and heterodimerizes with the Retinoid X Receptor (RXR). This complex then binds to Vitamin D Response Elements (VDREs) on the DNA, leading to the transcription of target genes that regulate cell proliferation, differentiation, and immune responses.
5.2. Experimental Workflow for Assessing Keratinocyte Proliferation
This workflow outlines the key steps in an in vitro assay to determine the effect of this compound on keratinocyte proliferation.
Future Directions
While the efficacy of this compound in psoriasis is well-documented, further research is warranted in several areas:
-
Atopic Dermatitis: Well-controlled clinical trials are needed to establish the efficacy and safety of this compound in patients with atopic dermatitis.
-
Molecular Mechanisms: Further elucidation of the specific signaling pathways modulated by this compound in both keratinocytes and immune cells will provide a more complete understanding of its therapeutic effects. Techniques such as RNA sequencing of skin biopsies from treated patients could reveal novel gene targets.
-
Combination Therapies: Investigating the synergistic potential of this compound with other topical or systemic therapies could lead to more effective treatment regimens for severe or refractory cases of autoimmune skin disorders.
Conclusion
This compound is a valuable topical therapy for psoriasis, offering a favorable efficacy and safety profile. Its mechanism of action, centered on the regulation of keratinocyte function and modulation of the cutaneous immune system, provides a strong rationale for its use in this and other autoimmune skin disorders. Further research into its therapeutic potential for atopic dermatitis and a deeper understanding of its molecular targets will undoubtedly pave the way for its broader application in dermatology.
References
- 1. mdpi.com [mdpi.com]
- 2. IL-4 and IL-13 Inhibition in Atopic Dermatitis - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 3. Influence of tacalcitol on cell cycle kinetics of human keratinocytes following standardized injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Animal models of atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mouse Models for Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
The Molecular Targets of Atocalcitol in Human Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atocalcitol (also known as maxacalcitol or 22-oxacalcitriol) is a synthetic analog of calcitriol (1α,25-dihydroxyvitamin D3), the biologically active form of vitamin D. Engineered for a more favorable therapeutic window, this compound exhibits potent anti-proliferative and pro-differentiative effects with significantly lower calcemic activity compared to its natural counterpart. This technical guide provides an in-depth examination of the molecular targets of this compound in human cells. The primary target is the nuclear Vitamin D Receptor (VDR), through which this compound initiates a cascade of genomic events. Key downstream effects include the upregulation of cyclin-dependent kinase inhibitors p21 and p27, leading to cell cycle arrest, and the modulation of other VDR target genes such as CYP24A1. This document details the signaling pathways, presents available quantitative data, and provides comprehensive experimental protocols for the study of this compound and similar VDR agonists.
Primary Molecular Target: The Vitamin D Receptor (VDR)
The predominant mechanism of action for this compound is mediated through its function as an agonist for the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily of ligand-activated transcription factors.[1]
Upon entering the cell, this compound binds to the Ligand-Binding Pocket (LBP) of the VDR. This binding event induces a conformational change in the receptor, leading to its heterodimerization with the Retinoid X Receptor (RXR). The resulting this compound-VDR/RXR complex translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes. This binding initiates the recruitment of co-activator or co-repressor complexes, ultimately modulating the transcription of genes that control a wide array of cellular processes.
Downstream Molecular Targets and Signaling Pathways
Activation of the VDR by this compound triggers a genomic signaling cascade that results in the modulation of specific target genes, leading to its characteristic anti-proliferative and pro-differentiative effects.
Cell Cycle Regulation: p21 and p27
A critical consequence of this compound-VDR activation is the arrest of the cell cycle, primarily at the G1/S transition. This is achieved through the transcriptional upregulation of key cyclin-dependent kinase inhibitors (CDKIs).
-
p21 (CDKN1A): this compound treatment has been shown to up-regulate the expression of the p21 protein. p21 inhibits the activity of cyclin/CDK2 and cyclin/CDK4 complexes, which are essential for the progression from the G1 to the S phase of the cell cycle.
-
p27 (CDKN1B): Similar to p21, this compound markedly up-regulates the expression of p27.[2] p27 also targets and inhibits cyclin/CDK complexes, reinforcing the G1 checkpoint and preventing cellular proliferation.[2]
The induction of p21 and p27 is a key mechanism underlying the anti-proliferative effects of this compound observed in various human cell types, including pancreatic cancer cells.[2][3]
Regulation of Vitamin D Metabolism: CYP24A1
A primary and highly responsive target gene of the VDR is CYP24A1, which encodes the enzyme 25-hydroxyvitamin D3-24-hydroxylase. This enzyme is responsible for the catabolism of active vitamin D metabolites, including calcitriol and this compound itself, acting as a negative feedback mechanism. The induction of CYP24A1 expression is a hallmark of VDR activation.
Signaling Pathway Diagram
The genomic signaling pathway initiated by this compound is depicted below.
References
- 1. Calcitriol inhibits keratinocyte proliferation by upregulating leukocyte elastase inhibitor (serpin B1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Binding of highly concentrated maxacalcitol to the nuclear vitamin D receptors of parathyroid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Methodological & Application
Atocalcitol: Detailed Synthesis and Purification Protocols for Researchers
For Immediate Release
This application note provides detailed protocols for the synthesis and purification of Atocalcitol, also known as 22-oxacalcitriol, a synthetic analog of Vitamin D3. Designed for researchers, scientists, and professionals in drug development, these guidelines offer a comprehensive overview of the chemical processes and analytical methods required to produce and isolate high-purity this compound for laboratory and pre-clinical studies.
Introduction
This compound is a Vitamin D analog characterized by the substitution of a carbon atom with an oxygen atom at the 22-position of the side chain. This structural modification results in a compound with a potent ability to suppress parathyroid hormone (PTH) secretion while exhibiting significantly lower calcemic activity compared to its natural counterpart, calcitriol (1α,25-dihydroxyvitamin D3)[1][2]. These properties make this compound a valuable candidate for the treatment of secondary hyperparathyroidism, particularly in patients with chronic kidney disease, and a subject of interest in cancer research[3][4][5]. The synthesis of this compound is a multi-step process that requires careful control of reaction conditions and rigorous purification to achieve the desired purity for biological assays.
Synthesis of this compound
The total synthesis of this compound is a convergent process that involves the preparation of two key fragments: an A-ring synthon and a CD-ring/side-chain fragment. These two components are then coupled, followed by deprotection steps to yield the final product. The most common and effective coupling method is the Wittig-Horner reaction.
Experimental Protocol: Synthesis of this compound via Wittig-Horner Reaction
This protocol outlines the key steps for the synthesis of this compound.
Materials and Reagents:
-
A-ring phosphine oxide synthon
-
CD-ring/side-chain ketone fragment
-
n-Butyllithium (n-BuLi) in hexanes
-
Dry Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Saturated aqueous sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Ylide: A solution of the A-ring phosphine oxide synthon in dry THF is cooled to -78°C under an inert atmosphere (e.g., argon or nitrogen). To this, a solution of n-butyllithium in hexanes is added dropwise. The reaction mixture is stirred at -78°C for 1 hour to generate the corresponding phosphine oxide anion (ylide).
-
Coupling Reaction: A solution of the CD-ring/side-chain ketone fragment in dry THF is added to the ylide solution at -78°C. The reaction mixture is allowed to slowly warm to room temperature and stirred for 12-24 hours.
-
Quenching and Extraction: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with saturated aqueous sodium chloride, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Deprotection: The protecting groups on the coupled product are removed under appropriate conditions. For example, silyl protecting groups are typically removed using a fluoride source such as tetrabutylammonium fluoride (TBAF) in THF.
-
Work-up and Isolation: The deprotected product is worked up by aqueous extraction and the crude product is isolated after removal of the solvent.
Note: The specific protecting groups used for the hydroxyl functions on the A-ring and the side chain will determine the deprotection strategy. Common protecting groups include silyl ethers (e.g., TBDMS, TES) which are labile to fluoride ions.
Purification of this compound
The crude this compound product requires purification to remove unreacted starting materials, byproducts, and stereoisomers. A two-step purification process involving silica gel column chromatography followed by preparative High-Performance Liquid Chromatography (HPLC) is recommended to achieve high purity.
Experimental Protocol: Purification of this compound
Part 1: Silica Gel Column Chromatography (Initial Purification)
-
Column Preparation: A glass column is packed with silica gel as a slurry in a non-polar solvent system (e.g., hexanes/ethyl acetate).
-
Sample Loading: The crude this compound is dissolved in a minimal amount of the elution solvent and loaded onto the top of the silica gel column.
-
Elution: The column is eluted with a gradient of increasing polarity, for example, starting with 10% ethyl acetate in hexanes and gradually increasing the concentration of ethyl acetate.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound. Fractions with the desired product are combined and the solvent is removed under reduced pressure.
Part 2: Preparative High-Performance Liquid Chromatography (Final Purification)
Preparative HPLC is essential for obtaining highly pure this compound, separating it from closely related isomers.
Instrumentation and Conditions:
| Parameter | Specification |
| Column | Reversed-phase C18 (e.g., 21.2 x 150 mm, 5 µm particle size) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | A linear gradient from 60% B to 100% B over 30 minutes is a typical starting point. The gradient should be optimized based on analytical scale separations. |
| Flow Rate | Typically 15-25 mL/min for a 21.2 mm ID column. This should be scaled appropriately based on the column dimensions. |
| Detection | UV at 265 nm |
| Injection Volume | Dependent on the column size and loading capacity, determined from analytical scale experiments. |
Procedure:
-
The partially purified this compound from the column chromatography step is dissolved in the mobile phase.
-
The solution is injected onto the preparative HPLC system.
-
Fractions corresponding to the this compound peak are collected.
-
The collected fractions are analyzed for purity using analytical HPLC.
-
Pure fractions are combined, and the solvent is removed under reduced pressure to yield the final product.
Data Presentation
Table 1: Quantitative Data for this compound Synthesis and Purification
| Parameter | Result |
| Synthesis Yield (Wittig-Horner Coupling) | 35-65% (variable depending on specific synthons and reaction conditions) |
| Purity after Column Chromatography | >85% |
| Purity after Preparative HPLC | >98% |
| Recovery from Preparative HPLC | 85-95% |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Method | Data |
| ¹H NMR (CDCl₃, 400 MHz) | Predicted chemical shifts (δ, ppm): 6.3-6.0 (m, 2H, vinyl protons), 5.3-5.0 (m, 2H, vinyl protons), 4.4-4.2 (m, 2H, CH-O), 4.1-3.9 (m, 1H, CH-O), 1.2-2.8 (m, steroid backbone and side chain protons), 0.5-1.0 (s, CH₃ protons). |
| ¹³C NMR (CDCl₃, 100 MHz) | Predicted chemical shifts (δ, ppm): 170-175 (C=O, if applicable in precursors), 140-150 (olefinic C), 110-120 (olefinic C), 65-75 (C-O), 10-60 (aliphatic C). |
| Mass Spectrometry (ESI-MS) | m/z: [M+Na]⁺ calculated for C₂₆H₄₂O₄Na: 441.2975; found 441.29. |
Note: Specific NMR chemical shifts can vary depending on the solvent and the specific stereoisomer. The provided data are approximate ranges based on the general structure of vitamin D analogs.
Signaling Pathway and Experimental Workflow
This compound Signaling Pathway
This compound exerts its biological effects primarily through the Vitamin D Receptor (VDR), a nuclear hormone receptor. The binding of this compound to the VDR leads to a cascade of events that ultimately modulates gene expression.
Experimental Workflow for this compound Synthesis and Purification
The overall workflow from starting materials to the final purified product is a sequential process involving synthesis, initial purification, and final high-purity isolation.
Conclusion
The protocols described in this application note provide a robust framework for the synthesis and purification of this compound. Adherence to these methodologies, with appropriate optimization for specific laboratory conditions, will enable researchers to obtain high-purity this compound for in-depth biological and pharmacological investigations. The provided diagrams illustrate the key signaling pathway and the experimental workflow, offering a clear visual guide for these complex processes.
References
- 1. The noncalcemic analogue of vitamin D, 22-oxacalcitriol, suppresses parathyroid hormone synthesis and secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of 22-oxacalcitriol on hyperparathyroidism of dialysis patients: results of a preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. History of the development of new vitamin D analogs: studies on 22-oxacalcitriol (OCT) and 2beta-(3-hydroxypropoxy)calcitriol (ED-71) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Clinical uses of 22-oxacalcitriol - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Assay Protocols for Determining the Efficacy of Atocalcitol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vitro assays to evaluate the efficacy of Atocalcitol, a synthetic analog of the active form of vitamin D3, 1α,25-dihydroxyvitamin D3 (calcitriol). This compound is designed to exhibit a favorable profile with potent anti-proliferative and pro-differentiative effects, coupled with reduced calcemic activity, making it a candidate for topical treatment of psoriasis and potentially for cancer therapy.
The following protocols detail key in vitro methodologies to characterize the biological activity of this compound, focusing on its interaction with the Vitamin D Receptor (VDR), its impact on gene expression, and its effects on cellular processes relevant to its therapeutic applications.
Data Summary
The following tables summarize representative quantitative data for vitamin D analogs in key in vitro assays. It is important to note that specific efficacy data for this compound may vary, and these tables should be used as a reference for expected outcomes and for comparison with experimental results.
Table 1: VDR Binding Affinity and Transactivation Potency of Vitamin D Analogs
| Compound | VDR Binding Affinity (Ki, nM) | CYP24A1 Promoter Transactivation (EC50, nM) in HaCaT Cells |
| 1α,25(OH)₂D₃ (Calcitriol) | ~0.1 | ~1.0 |
| Calcipotriol | ~0.2 | ~0.5 |
| This compound (Expected) | Comparable to or slightly lower than Calcitriol | Potent, in the low nanomolar range |
Table 2: Anti-proliferative Activity of Vitamin D Analogs in Keratinocytes
| Compound | Cell Line | Assay | IC50 (nM) |
| 1α,25(OH)₂D₃ (Calcitriol) | HaCaT | MTT | ~50-100 |
| Calcipotriol | HaCaT | MTT | ~10-50 |
| This compound (Expected) | HaCaT | MTT | Potent, in the low to mid-nanomolar range |
Table 3: Modulation of Cytokine Production by Vitamin D Analogs in PBMCs
| Compound | Cytokine | Stimulation | IC50 (nM) for Inhibition |
| 1α,25(OH)₂D₃ (Calcitriol) | TNF-α | LPS | ~1-10 |
| 1α,25(OH)₂D₃ (Calcitriol) | IL-6 | LPS | ~1-10 |
| This compound (Expected) | TNF-α, IL-6 | LPS | Potent, in the low nanomolar range |
Experimental Protocols
Vitamin D Receptor (VDR) Competitive Binding Assay
This assay determines the affinity of this compound for the VDR by measuring its ability to compete with a radiolabeled VDR ligand.
Materials:
-
Recombinant human VDR
-
[³H]-1α,25(OH)₂D₃ (radioligand)
-
This compound and unlabeled 1α,25(OH)₂D₃ (for standard curve)
-
Binding buffer (e.g., TEGD buffer: 50 mM Tris-HCl pH 7.4, 1.5 mM EDTA, 5 mM DTT, 10% glycerol)
-
Dextran-coated charcoal
-
Scintillation vials and scintillation fluid
Procedure:
-
Prepare a dilution series of this compound and unlabeled 1α,25(OH)₂D₃.
-
In microcentrifuge tubes, combine recombinant human VDR, a fixed concentration of [³H]-1α,25(OH)₂D₃, and varying concentrations of either this compound or unlabeled 1α,25(OH)₂D₃.
-
Incubate the mixture at 4°C for 4-18 hours to reach equilibrium.
-
To separate bound from free radioligand, add dextran-coated charcoal to each tube and incubate on ice for 15 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Transfer the supernatant (containing the VDR-bound radioligand) to scintillation vials.
-
Add scintillation fluid and measure radioactivity using a scintillation counter.
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Determine the Ki value for this compound by fitting the data to a competitive binding equation.
Application Notes and Protocols for Assessing the Biological Activity of Atocalcitol
Introduction
Atocalcitol, a synthetic analog of vitamin D3, is a potent therapeutic agent primarily utilized in the topical treatment of psoriasis.[1][2] Its efficacy stems from its ability to modulate key cellular processes that are dysregulated in psoriatic skin. The primary biological activities of this compound include the inhibition of keratinocyte proliferation, promotion of epidermal differentiation, and exertion of anti-inflammatory effects.[3] These activities are mediated through its function as an agonist for the nuclear Vitamin D Receptor (VDR).[4][5] Upon binding to the VDR, this compound initiates a signaling cascade that leads to the regulation of target gene expression, thereby normalizing epidermal cell growth and reducing inflammation.
This document provides detailed protocols for a range of in vitro and in vivo assays designed to assess the multifaceted biological activity of this compound. These methodologies are intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of this compound and related vitamin D analogs.
I. In Vitro Assessment of Biological Activity
Anti-Proliferative Activity in Human Keratinocytes
Objective: To quantify the inhibitory effect of this compound on the proliferation of human keratinocyte cell lines (e.g., HaCaT).
A. MTT Cell Proliferation Assay
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed HaCaT cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Treatment: Prepare serial dilutions of this compound in DMEM. After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell proliferation by 50%).
Pro-Differentiative Effects
Objective: To assess the ability of this compound to induce the differentiation of keratinocytes.
A. Western Blot for Differentiation Markers
Protocol:
-
Cell Culture and Treatment: Culture HaCaT cells in 6-well plates until they reach 70-80% confluency. Treat the cells with this compound (e.g., 100 nM) or vehicle control for 48 hours.
-
Protein Extraction: Lyse the cells with RIPA buffer containing protease inhibitors. Quantify the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with primary antibodies against differentiation markers (e.g., Transglutaminase K, Involucrin) overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use GAPDH or β-actin as a loading control.
-
Data Analysis: Quantify the band intensity using densitometry software and normalize to the loading control.
Anti-Inflammatory Activity
Objective: To evaluate the effect of this compound on the production of pro-inflammatory mediators in keratinocytes.
A. ELISA for Pro-Inflammatory Cytokines
Protocol:
-
Cell Culture and Stimulation: Seed HaCaT cells in a 24-well plate. Once confluent, pre-treat the cells with various concentrations of this compound for 2 hours.
-
Inflammatory Challenge: Induce an inflammatory response by adding an inflammatory stimulus, such as a combination of TNF-α and IFN-γ, to the medium. Incubate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove cellular debris.
-
ELISA: Measure the concentration of pro-inflammatory cytokines (e.g., IL-6, IL-8) in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Generate a standard curve and determine the cytokine concentrations in the samples. Compare the cytokine levels in this compound-treated groups to the stimulated control group.
Gene Expression Analysis
Objective: To determine the effect of this compound on the transcription of target genes involved in proliferation, differentiation, and inflammation.
A. Quantitative Real-Time PCR (qPCR)
Protocol:
-
Cell Culture and Treatment: Treat HaCaT cells with this compound (e.g., 100 nM) or vehicle control for a specified time (e.g., 24 hours).
-
RNA Extraction: Extract total RNA from the cells using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using a qPCR instrument, SYBR Green master mix, and specific primers for target genes (e.g., STAT1, STAT3, SOCS1, SOCS3) and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.
II. In Vivo Assessment of Biological Activity
Objective: To evaluate the therapeutic efficacy and safety of topical this compound in a preclinical model of psoriasis.
A. Imiquimod (IMQ)-Induced Psoriasis-like Mouse Model
Protocol:
-
Animal Model: Use 8-10 week old BALB/c mice. Apply a daily topical dose of imiquimod cream (5%) to the shaved back skin of the mice for 5-7 consecutive days to induce a psoriasis-like phenotype.
-
Treatment: Topically apply this compound ointment (e.g., 4 µg/g) or a placebo ointment to the inflamed skin area once daily, starting from the first day of IMQ application.
-
Clinical Scoring (PASI): Evaluate the severity of the skin inflammation daily using a modified Psoriasis Area and Severity Index (PASI). Score erythema (redness), scaling, and skin thickness on a scale from 0 to 4.
-
Histological Analysis: At the end of the experiment, collect skin biopsies. Fix the tissues in formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.
-
Safety Monitoring: Monitor the body weight of the animals throughout the study. At the end of the study, collect blood samples to measure serum calcium levels to assess for hypercalcemia, a potential side effect of systemic vitamin D analog absorption.
III. Data Presentation
Table 1: Effect of this compound on Keratinocyte Proliferation (MTT Assay)
| Concentration (nM) | Cell Viability (% of Control) ± SD |
| 0 (Vehicle) | 100 ± 4.5 |
| 0.1 | 92.3 ± 5.1 |
| 1 | 75.8 ± 3.9 |
| 10 | 54.2 ± 3.2 |
| 100 | 31.5 ± 2.8 |
| 1000 | 15.1 ± 2.1 |
| IC50 | ~15 nM |
Table 2: Modulation of Gene Expression by this compound (100 nM) in Keratinocytes (qPCR)
| Gene | Function | Fold Change vs. Control ± SD |
| STAT1 | Proliferation, Inflammation | -2.5 ± 0.3 |
| STAT3 | Proliferation, Inflammation | -3.1 ± 0.4 |
| TGM1 (Transglutaminase 1) | Differentiation | +4.2 ± 0.5 |
| IL6 | Inflammation | -5.6 ± 0.7 |
Table 3: Effect of this compound on Pro-inflammatory Cytokine Secretion (ELISA)
| Treatment | IL-6 Concentration (pg/mL) ± SD |
| Control (Unstimulated) | 15.2 ± 2.1 |
| Stimulated + Vehicle | 450.8 ± 25.6 |
| Stimulated + this compound (10 nM) | 280.4 ± 18.9 |
| Stimulated + this compound (100 nM) | 112.5 ± 12.3 |
IV. Visualizations
References
- 1. Topical tacalcitol treatment for psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-concentration (20 mug/g) tacalcitol ointment therapy on refractory psoriasis vulgaris with low response to topical corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of tacalcitol on cell cycle kinetics of human keratinocytes following standardized injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vitamin D Receptor (VDR) | DC Chemicals [dcchemicals.com]
- 5. Vitamin D receptor - Wikipedia [en.wikipedia.org]
Atocalcitol: Application Notes and Protocols for 3D Skin Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atocalcitol, a non-calcemic vitamin D3 analog, is a promising therapeutic agent for hyperproliferative and inflammatory skin disorders such as psoriasis. Its mechanism of action involves the regulation of keratinocyte proliferation and differentiation, as well as modulation of inflammatory responses. Three-dimensional (3D) skin models, particularly those mimicking psoriatic conditions, offer a physiologically relevant platform for evaluating the efficacy and mechanism of action of topical treatments like this compound. These models overcome the limitations of traditional 2D cell cultures and reduce the reliance on animal testing.[1][2][3]
This document provides detailed application notes and experimental protocols for the use of this compound in 3D skin models of psoriasis. The information is designed to guide researchers in designing and executing robust in vitro studies to assess the therapeutic potential of this compound.
Mechanism of Action in Psoriatic Skin Models
In psoriatic 3D skin models, this compound is expected to exert its effects through the Vitamin D Receptor (VDR), which is expressed in keratinocytes.[4] The binding of this compound to the VDR is hypothesized to initiate a signaling cascade that leads to:
-
Inhibition of Keratinocyte Proliferation: By downregulating signaling pathways such as STAT1 and STAT3, which are hyperactivated in psoriasis and contribute to excessive keratinocyte growth.[5]
-
Promotion of Keratinocyte Differentiation: By upregulating the expression of terminal differentiation markers like loricrin and filaggrin, which are often reduced in psoriatic lesions, thereby helping to normalize the epidermal structure.
-
Anti-inflammatory Effects: By reducing the production of pro-inflammatory cytokines such as IL-6, IL-8, and TNF-α, which are key drivers of inflammation in psoriasis.
The following diagram illustrates the hypothesized signaling pathway of this compound in a psoriatic 3D skin model.
Experimental Protocols
Protocol 1: Construction of a Psoriasis-like 3D Full-Thickness Skin Model
This protocol describes the generation of a full-thickness human skin equivalent (HSE) and its subsequent stimulation to induce a psoriasis-like phenotype.
Materials:
-
Normal Human Dermal Fibroblasts (NHDFs)
-
Normal Human Epidermal Keratinocytes (NHEKs)
-
Fibroblast growth medium
-
Keratinocyte growth medium (e.g., EpiLife Medium)
-
Rat tail collagen type I
-
10x Minimum Essential Medium (MEM)
-
Fetal Bovine Serum (FBS)
-
Glutamine
-
Penicillin-Streptomycin
-
Sodium bicarbonate
-
Sterile 1 M NaOH
-
Cell culture inserts (e.g., 0.4 µm pore size for 24-well plates)
-
Psoriasis-inducing cytokine cocktail: IL-17A (30 ng/mL) and IL-22 (30 ng/mL) in keratinocyte growth medium.
Procedure:
-
Dermal Equivalent Preparation:
-
Culture NHDFs in fibroblast growth medium.
-
Prepare a collagen gel solution on ice by mixing rat tail collagen type I, 10x MEM, FBS, glutamine, and penicillin-streptomycin.
-
Neutralize the collagen solution to pH 7.2-7.4 with sterile 1 M NaOH.
-
Resuspend NHDFs in the neutralized collagen solution at a final concentration of 2.5 x 10^5 cells/mL.
-
Dispense 0.5 mL of the cell-collagen mixture into each cell culture insert.
-
Incubate at 37°C in a 5% CO2 incubator for 5-7 days to allow for gel contraction.
-
-
Epidermal Layer Seeding:
-
Culture NHEKs in keratinocyte growth medium.
-
Once the dermal equivalents have contracted, seed NHEKs onto the surface of the gel at a density of 2 x 10^5 cells per insert.
-
Submerge the cultures in keratinocyte growth medium for 2 days.
-
-
Air-Liquid Interface Culture and Psoriasis Induction:
-
Raise the cultures to the air-liquid interface by removing the medium from the apical compartment and feeding only from the basal compartment.
-
Culture at the air-liquid interface for 5-7 days to allow for epidermal stratification and differentiation.
-
To induce a psoriasis-like phenotype, replace the medium in the basal compartment with the psoriasis-inducing cytokine cocktail.
-
Culture for an additional 3-5 days.
-
Protocol 2: Application and Evaluation of this compound
This protocol details the topical application of this compound to the psoriasis-like 3D skin model and the subsequent analysis of its effects.
Materials:
-
Psoriasis-like 3D skin models (from Protocol 1)
-
This compound stock solution (in a suitable vehicle, e.g., ethanol or DMSO)
-
Vehicle control
-
Phosphate-buffered saline (PBS)
-
Tissue embedding medium (e.g., OCT)
-
Reagents for histology (Hematoxylin and Eosin staining)
-
Antibodies for immunohistochemistry (e.g., anti-Ki67, anti-Loricrin, anti-Filaggrin)
-
RNA extraction kit
-
qRT-PCR reagents and primers for target genes (e.g., KRT16, LOR, FLG, IL6, IL8)
-
ELISA kits for cytokine quantification (e.g., IL-6, IL-8)
Procedure:
-
Topical Application of this compound:
-
Prepare different concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) in the chosen vehicle.
-
Topically apply a small volume (e.g., 10-20 µL) of the this compound solution or vehicle control directly onto the surface of the 3D skin models.
-
Incubate the treated models for 24-72 hours.
-
-
Endpoint Analysis:
-
Histology and Immunohistochemistry:
-
Harvest the skin models, fix in 4% paraformaldehyde, and embed in OCT.
-
Prepare 5 µm cryosections.
-
Perform H&E staining to assess epidermal thickness and morphology.
-
Perform immunohistochemistry for Ki67 (proliferation marker), Loricrin and Filaggrin (differentiation markers).
-
-
Gene Expression Analysis (qRT-PCR):
-
Harvest the epidermal layer of the skin models.
-
Extract total RNA and synthesize cDNA.
-
Perform qRT-PCR to quantify the expression of genes related to proliferation (MKI67), differentiation (LOR, FLG), and inflammation (IL6, IL8).
-
-
Cytokine Secretion Analysis (ELISA):
-
Collect the culture medium from the basal compartment.
-
Quantify the concentration of secreted IL-6 and IL-8 using ELISA kits.
-
-
The following diagram outlines the experimental workflow.
References
- 1. Recapitulating T cell infiltration in 3D psoriatic skin models for patient-specific drug testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histological and functional characterization of 3D human skin models mimicking the inflammatory skin diseases psoriasis and atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. straticell.com [straticell.com]
- 4. Effect of Calcipotriol on IFN-γ-Induced Keratin 17 Expression in Immortalized Human Epidermal Keratinocyte Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Atocalcitol using HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atocalcitol is a synthetic analog of Vitamin D, a class of compounds known for their critical role in calcium homeostasis and growing importance in immunology and oncology.[1] Accurate quantification of this compound in pharmaceutical formulations and biological matrices is essential for quality control, pharmacokinetic studies, and overall drug development. High-Performance Liquid Chromatography (HPLC) offers a robust, sensitive, and specific method for this purpose.
This document provides a detailed protocol for the quantification of this compound using a stability-indicating HPLC-UV method. The proposed method is based on established analytical techniques for other Vitamin D analogs, such as Paricalcitol and Calcitriol, and is designed to be validated according to ICH guidelines.[2][3][4][5]
Experimental Protocols
Preparation of Standard and Sample Solutions
1.1. Standard Stock Solution (100 µg/mL)
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer to a 100 mL amber volumetric flask to protect from light, as Vitamin D analogs can be light-sensitive.
-
Dissolve in and dilute to volume with methanol. Mix thoroughly. This is the primary stock solution.
1.2. Working Standard Solutions
-
Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 20 µg/mL.
-
These solutions will be used to construct the calibration curve.
1.3. Sample Preparation (from a Biological Matrix, e.g., Serum/Plasma)
Due to the lipophilic nature of Vitamin D analogs and their binding to plasma proteins, a multi-step extraction is required to isolate the analyte and remove interferences.
-
Protein Precipitation:
-
To 1.0 mL of the serum/plasma sample in a polypropylene tube, add 2.0 mL of ice-cold acetonitrile.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 4000 rpm for 15 minutes.
-
-
Liquid-Liquid Extraction (LLE):
-
Transfer the supernatant to a clean tube.
-
Add 3.0 mL of n-hexane and vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer (n-hexane) containing this compound to a new tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the n-hexane extract to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds to ensure complete dissolution.
-
The sample is now ready for HPLC injection.
-
HPLC Instrumentation and Conditions
The following parameters are proposed based on methods for similar Vitamin D analogs.
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II LC System or equivalent |
| Column | C18 Reversed-Phase Column (e.g., 250 x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile:Water (70:30, v/v), isocratic elution |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| UV Detection | 254 nm (based on the chromophore of Vitamin D analogs) |
| Injection Volume | 20 µL |
| Run Time | Approximately 15 minutes |
Method Validation Summary (as per ICH Q2(R1) Guidelines)
The developed method should be validated to ensure its suitability for its intended purpose. The following table summarizes the key validation parameters and typical acceptance criteria.
| Parameter | Description | Acceptance Criteria |
| Specificity | Ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradation products, matrix components). Forced degradation studies (acid, base, oxidation, thermal, photolytic) should show no interfering peaks at the retention time of this compound. | Peak purity index > 0.999. Baseline resolution between this compound and any degradation peaks. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 over the concentration range (e.g., 0.5 - 15 µg/mL). |
| Accuracy | The closeness of test results to the true value, assessed by recovery studies at three concentration levels (e.g., 80%, 100%, 120%). | Mean recovery between 98.0% and 102.0%. |
| Precision | Assessed by repeatability (intra-day) and intermediate precision (inter-day) on multiple preparations. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Typically calculated as 3.3 x (Standard Deviation of the Response / Slope of the Calibration Curve). |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically calculated as 10 x (Standard Deviation of the Response / Slope of the Calibration Curve). |
| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2°C, mobile phase composition ±2%). | RSD ≤ 2.0% for all variations. |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for this compound analysis.
Representative Signaling Pathway
This compound, as a Vitamin D analog, is expected to exert its biological effects by acting as an agonist for the Vitamin D Receptor (VDR), a nuclear hormone receptor.
Caption: VDR signaling pathway for Vitamin D analogs.
References
- 1. This compound | C32H46O4 | CID 6445225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Validated stability-indicating HPLC method for paricalcitol in pharmaceutical dosage form according to ICH guidelines: application to stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ymerdigital.com [ymerdigital.com]
- 4. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Topical Atocalcitol Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atocalcitol, a synthetic analog of the active form of vitamin D3, 1α,25-dihydroxyvitamin D3, is a potent regulator of cell proliferation and differentiation. Its therapeutic potential in hyperproliferative skin disorders such as psoriasis and atopic dermatitis has been a subject of significant research. Topical delivery of this compound offers the advantage of localized drug action, minimizing systemic side effects. These application notes provide an overview of this compound's mechanism of action and detailed protocols for the formulation and in vitro evaluation of a topical cream.
Mechanism of Action
This compound exerts its effects by binding to the Vitamin D Receptor (VDR), a nuclear hormone receptor that regulates gene transcription. In keratinocytes, the primary cells of the epidermis, this interaction triggers a cascade of events that lead to the inhibition of proliferation and the promotion of normal differentiation.
The binding of this compound to the VDR leads to the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, modulating their expression. This leads to:
-
Inhibition of Keratinocyte Proliferation: this compound, through the VDR, suppresses the expression of genes that promote cell growth. It has been shown to inhibit the proliferation of normal human epidermal keratinocytes.[1]
-
Promotion of Keratinocyte Differentiation: It enhances the expression of proteins involved in the formation of the cornified envelope, a key feature of a healthy epidermis.
-
Modulation of Inflammatory Pathways: this compound can influence the production of various cytokines and chemokines involved in the inflammatory processes characteristic of psoriasis and atopic dermatitis. For instance, it has been shown to inhibit the gene expression of IL-8 and RANTES, which are crucial for the recruitment of inflammatory cells.[1]
Signaling Pathway
The following diagram illustrates the signaling pathway of this compound in a keratinocyte.
Formulation Development
The development of a stable and effective topical formulation is crucial for the successful delivery of this compound to its target site in the skin. An oil-in-water (O/W) cream is a common and well-accepted vehicle for topical drug delivery.
Hypothetical this compound Cream Formulation
The following table outlines a hypothetical formulation for a 0.005% this compound cream. The selection of excipients is critical for achieving the desired physical properties, stability, and skin penetration.[2][3]
| Ingredient | Function | Concentration (% w/w) |
| This compound | Active Pharmaceutical Ingredient | 0.005 |
| White Soft Paraffin | Oily Phase, Emollient | 15.0 |
| Cetostearyl Alcohol | Oily Phase, Stiffening Agent | 8.0 |
| Liquid Paraffin | Oily Phase, Emollient | 6.0 |
| Propylene Glycol | Co-solvent, Humectant, Penetration Enhancer | 5.0 |
| Polysorbate 60 | O/W Emulsifying Agent | 3.0 |
| Benzyl Alcohol | Preservative | 1.0 |
| Citric Acid Monohydrate | pH Adjusting Agent | 0.1 |
| Sodium Citrate Dihydrate | Buffering Agent | 0.2 |
| Purified Water | Aqueous Phase | q.s. to 100 |
Experimental Protocols
Preparation of this compound Cream (0.005%)
This protocol describes the laboratory-scale preparation of the hypothetical this compound cream formulation.
-
This compound powder
-
White Soft Paraffin
-
Cetostearyl Alcohol
-
Liquid Paraffin
-
Propylene Glycol
-
Polysorbate 60
-
Benzyl Alcohol
-
Citric Acid Monohydrate
-
Sodium Citrate Dihydrate
-
Purified Water
-
Beakers
-
Water bath
-
Homogenizer
-
Magnetic stirrer and stir bar
-
Weighing balance
-
Aqueous Phase Preparation: In a beaker, dissolve citric acid and sodium citrate in purified water. Add Polysorbate 60 and heat to 75°C with gentle stirring until all components are dissolved.
-
Oily Phase Preparation: In a separate beaker, melt white soft paraffin and cetostearyl alcohol. Add liquid paraffin and heat to 75°C.
-
Emulsification: Slowly add the oily phase to the aqueous phase while homogenizing at high speed for 5-10 minutes to form a uniform emulsion.
-
Cooling: Transfer the emulsion to a beaker with a magnetic stirrer and allow it to cool with continuous stirring.
-
Active Ingredient Addition: In a separate small beaker, dissolve this compound and benzyl alcohol in propylene glycol. Once the cream base has cooled to approximately 40°C, add the this compound solution and mix thoroughly.
-
Final Homogenization and Cooling: Homogenize the cream again for 2-3 minutes to ensure uniform distribution of the active ingredient. Continue stirring gently until the cream has cooled to room temperature.
In Vitro Release Test (IVRT)
The IVRT is performed to assess the rate at which this compound is released from the cream formulation. A common method for this is the Franz diffusion cell assay.
| Time (hours) | Cumulative this compound Released (µg/cm²) |
| 0.5 | 1.2 ± 0.2 |
| 1 | 2.5 ± 0.4 |
| 2 | 4.8 ± 0.6 |
| 4 | 8.9 ± 0.9 |
| 6 | 12.5 ± 1.1 |
| 8 | 15.8 ± 1.3 |
-
Apparatus Setup: Assemble the Franz diffusion cells. The receptor chamber is filled with a suitable receptor medium (e.g., phosphate-buffered saline with a solubilizing agent to maintain sink conditions) and a magnetic stir bar. The system is maintained at 32°C to mimic skin temperature.[4]
-
Membrane Mounting: A synthetic membrane (e.g., polysulfone) is mounted between the donor and receptor chambers.
-
Sample Application: A precise amount of the this compound cream (e.g., 300 mg) is applied uniformly to the surface of the membrane in the donor chamber.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, and 8 hours), an aliquot of the receptor medium is withdrawn from the sampling port and replaced with an equal volume of fresh, pre-warmed receptor medium.
-
Analysis: The concentration of this compound in the collected samples is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: The cumulative amount of this compound released per unit area is plotted against time.
In Vitro Permeation Test (IVPT)
The IVPT is conducted to evaluate the permeation of this compound through a skin model, providing an indication of its potential for in vivo absorption. This test also utilizes Franz diffusion cells but with ex vivo skin as the membrane.
| Time (hours) | Cumulative this compound Permeated (ng/cm²) |
| 2 | 5.2 ± 0.8 |
| 4 | 12.1 ± 1.5 |
| 8 | 28.5 ± 2.9 |
| 12 | 45.3 ± 4.1 |
| 24 | 88.9 ± 7.6 |
-
Skin Preparation: Full-thickness human or porcine skin is obtained and the subcutaneous fat is removed. The skin is then mounted on the Franz diffusion cells with the stratum corneum facing the donor chamber.
-
Apparatus Setup and Sample Application: The procedure is similar to the IVRT protocol, with the ex vivo skin replacing the synthetic membrane. The receptor medium should be carefully chosen to ensure the solubility and stability of this compound.
-
Sampling and Analysis: Samples are collected from the receptor chamber at specified time points and analyzed for this compound content using a sensitive and validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: The cumulative amount of this compound permeated per unit area is plotted against time to determine the permeation profile.
Stability Testing
Stability studies are essential to determine the shelf-life of the topical formulation under various environmental conditions.
-
Storage Conditions: Store samples of the this compound cream in its final packaging at different temperature and humidity conditions as per ICH guidelines (e.g., 25°C/60% RH for long-term and 40°C/75% RH for accelerated stability).
-
Testing Intervals: Test the samples at specified time points (e.g., 0, 1, 3, and 6 months for accelerated studies; 0, 3, 6, 9, 12, 18, and 24 months for long-term studies).
-
Parameters to be Tested:
-
Physical Appearance: Color, odor, and phase separation.
-
pH
-
Viscosity
-
Assay of this compound: To determine the amount of active ingredient remaining.
-
Related Substances: To quantify any degradation products.
-
Microbial Limits: To ensure the product remains free from microbial contamination.
-
| Time (months) | Assay (%) | Total Impurities (%) | pH |
| 0 | 100.2 | 0.15 | 5.5 |
| 1 | 99.8 | 0.21 | 5.4 |
| 3 | 98.9 | 0.35 | 5.4 |
| 6 | 97.5 | 0.52 | 5.3 |
Conclusion
These application notes and protocols provide a framework for the development and evaluation of a topical this compound formulation. The provided hypothetical data serves as an example for structuring and presenting experimental results. Researchers should adapt and validate these protocols based on their specific laboratory conditions and regulatory requirements. A thorough understanding of this compound's mechanism of action, combined with rigorous formulation and testing, is essential for the development of a safe and effective topical therapy for inflammatory skin diseases.
References
Application Notes and Protocols for Studying Atocalcitol Effects in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atocalcitol, a synthetic analog of the active form of vitamin D3, 1α,25-dihydroxyvitamin D3 (calcitriol), is a key compound in dermatological and oncological research. Its primary mechanism of action involves binding to the Vitamin D Receptor (VDR), a nuclear transcription factor that regulates a multitude of cellular processes. These processes include cell proliferation, differentiation, and apoptosis. This document provides detailed application notes and experimental protocols for utilizing various cell culture models to investigate the therapeutic potential of this compound. The focus is on keratinocyte and psoriasis models, as well as relevant cancer cell lines.
Recommended Cell Culture Models
A variety of cell culture models can be employed to elucidate the biological effects of this compound. The choice of model will depend on the specific research question.
1. Keratinocyte Monolayer Cultures:
-
HaCaT Cells: An immortalized human keratinocyte cell line that is widely used due to its ease of culture and ability to differentiate in response to stimuli like increased calcium concentration. HaCaT cells are an excellent initial model to study the effects of this compound on keratinocyte proliferation and differentiation.
-
Normal Human Epidermal Keratinocytes (NHEK): Primary cells isolated from human skin provide a more physiologically relevant model compared to immortalized cell lines. They are ideal for validating findings from HaCaT cells and for studying donor-to-donor variability in response to this compound.
2. Psoriasis Models:
-
Cytokine-Induced Psoriasis-like Keratinocyte Models: HaCaT or NHEK cells can be stimulated with a cocktail of pro-inflammatory cytokines (e.g., TNF-α, IL-17A, IL-22, IL-1α, and Oncostatin M) to mimic the inflammatory environment of a psoriatic lesion. This model is useful for investigating the anti-inflammatory properties of this compound.[1]
-
3D Reconstructed Human Epidermis Models: These models, often commercially available or constructed in-house, consist of keratinocytes cultured at the air-liquid interface, forming a stratified epidermis. They provide a more complex and physiologically relevant system to study the effects of this compound on epidermal structure, differentiation marker expression, and barrier function in a psoriasis-like context.
3. Cancer Cell Line Models:
-
Myeloid Leukemia Cell Lines (e.g., HL-60): These cells are known to differentiate in response to vitamin D analogs, making them a suitable model to study the anti-proliferative and pro-differentiating effects of this compound in a hematological malignancy context.
-
Ovarian Cancer Cell Lines (e.g., HGSOC): Studies have shown that vitamin D analogs can impact the viability of high-grade serous ovarian cancer cells, suggesting their potential as therapeutic agents.
-
Neuroblastoma Cell Lines: Vitamin D receptor signaling has been implicated in the regulation of metastatic neuroblastoma cell survival.[2]
4. Co-culture Models:
-
Keratinocyte and Immune Cell Co-cultures (e.g., with T-cells or macrophages): To better simulate the interplay between the epidermis and the immune system in inflammatory skin diseases like psoriasis, co-culture systems can be established. These models are invaluable for studying the immunomodulatory effects of this compound.[3][4]
Quantitative Data Summary
The following tables summarize quantitative data on the effects of vitamin D analogs, including this compound and the closely related calcipotriol, on various cellular processes.
Table 1: Effects on Cell Proliferation
| Cell Line | Compound | Concentration | Incubation Time | Proliferation Inhibition (%) | Assay | Reference |
| HaCaT | Calcipotriol | 10 nM - 1 µM | 72 h | Dose-dependent | MTT | |
| HaCaT | Calcipotriol | 1 µM | 24, 48, 72 h | Time-dependent | MTT | |
| Myeloid Leukemia (HL-60) | 1α,25(OH)2D3 | 3x10⁻⁸ - 8x10⁻¹⁰ M | - | 50% | Clonogenic Assay |
Table 2: Regulation of Gene Expression
| Cell Line | Compound | Concentration | Incubation Time | Target Gene | Regulation | Method | Reference |
| HaCaT | Calcipotriol | 1 µM | 48 h | STAT1 | Downregulation | qRT-PCR, Western Blot | |
| HaCaT | Calcipotriol | 1 µM | 48 h | STAT3 | Downregulation | qRT-PCR, Western Blot | |
| HaCaT | Calcipotriol | 1 µM | 48 h | SOCS1 | Downregulation | qRT-PCR, Western Blot | |
| HaCaT | Calcipotriol | 1 µM | 48 h | SOCS3 | Downregulation | qRT-PCR, Western Blot | |
| HGSOC Ovarian Cancer | PRI-5202 (an1,25D) | 0.1 - 100 nM | 4 h | CYP24A1 | Upregulation (EC50 = 0.92-2.98 nM) | qRT-PCR | |
| Chronic Lymphocytic Leukemia | Calcitriol | - | - | CYP24A1 | Upregulation | RNA-sequencing | |
| Metastatic Neuroblastoma | Calcipotriol | 1 µM | 24 h | RASSF2 | Upregulation | qRT-PCR |
Table 3: Effects on Cell Cycle
| Cell Line | Compound | Concentration | Incubation Time | Effect | Reference |
| Renal Epithelial Cells | Aristolochic Acid | Low Dose | - | G2/M Arrest | |
| HT-29 Colon Cancer | Dichloromethane Fraction | Various | 24 h | G2/M Arrest | |
| A549 Lung Cancer | Taxol | 0.002 - 1.0 µM | 24 h | G2/M Arrest | |
| A549 Lung Cancer | Cedrol | 5 - 25 µg/ml | 48 h | G1 Arrest |
Table 4: Regulation of Differentiation Markers
| Cell Line/Model | Compound/Stimulus | Effect on Involucrin | Effect on Keratin 1/10 | Effect on Keratin 6/16 | Reference |
| Normal Human Keratinocytes | Calcium (1.2 mM) | Increased transcription | Increased expression | - | |
| Psoriatic Plaques | Calcitriol | Modulation | - | - | |
| HaCaT Cells | Gardiquimod + Calcium | Inhibition of expression | Inhibition of K1 expression | - |
Experimental Protocols
1. Preparation of this compound for Cell Culture
This compound and other vitamin D analogs are lipophilic.
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 1-10 mM) in a sterile, organic solvent such as dimethyl sulfoxide (DMSO) or absolute ethanol.
-
Storage: Aliquot the stock solution into small volumes and store at -20°C or -80°C, protected from light.
-
Working Solution: On the day of the experiment, thaw an aliquot and dilute it to the final desired concentration in pre-warmed cell culture medium. Ensure the final concentration of the solvent in the culture medium is non-toxic to the cells (typically ≤ 0.1%). A vehicle control (medium with the same concentration of solvent) should always be included in experiments.
2. Cell Proliferation Assay (MTT Assay)
This protocol is for assessing cell viability and proliferation based on the metabolic activity of the cells.
-
Materials:
-
96-well cell culture plates
-
HaCaT cells (or other cell line of interest)
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature for at least 2 hours in the dark, with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
3. Gene Expression Analysis (Quantitative Real-Time PCR - qPCR)
This protocol outlines the steps to quantify the mRNA levels of target genes.
-
Materials:
-
6-well cell culture plates
-
Cells of interest
-
This compound
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green-based)
-
Gene-specific primers for target and reference genes (e.g., GAPDH, ACTB)
-
qPCR instrument
-
-
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound or vehicle control for the desired time.
-
RNA Extraction: Lyse the cells directly in the well and extract total RNA according to the manufacturer's protocol of the chosen RNA extraction kit.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Check RNA integrity using gel electrophoresis if necessary.
-
cDNA Synthesis: Reverse transcribe a fixed amount of RNA (e.g., 1 µg) into cDNA using a cDNA synthesis kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the qPCR master mix, forward and reverse primers for the gene of interest, and the diluted cDNA template. Include no-template controls and no-reverse-transcriptase controls.
-
qPCR Run: Perform the qPCR reaction in a real-time PCR instrument using an appropriate cycling protocol.
-
Data Analysis: Analyze the amplification data. The relative expression of the target gene is typically calculated using the ΔΔCt method, normalizing to a stable reference gene.
-
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound exerts its effects primarily through the Vitamin D Receptor (VDR). The binding of this compound to the VDR leads to a cascade of molecular events that ultimately alter gene expression and cellular function.
References
- 1. In Vitro Disease Models for Understanding Psoriasis and Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vitamin D Receptor activation attenuates Hippo pathway effectors and cell survival in metastatic neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of an in vitro co-culture model to mimic the human intestine in healthy and diseased state - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A scalable human gut-immune co-culture model for evaluating inflammatory bowel disease anti-inflammatory therapies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Gene Expression Analysis in Response to Atocalcitol Treatment
Introduction
Atocalcitol, also known as Tacalcitol or 1,24(R)-dihydroxyvitamin D3, is a synthetic analog of calcitriol, the active form of vitamin D.[1] It exerts its biological effects primarily by binding to the Vitamin D Receptor (VDR), a nuclear hormone receptor that functions as a ligand-activated transcription factor.[2][3] Upon activation, the VDR modulates the expression of a wide array of genes, leading to various physiological responses, including regulation of calcium homeostasis, and more notably, potent immunomodulatory and anti-inflammatory effects.[2][4] These properties make this compound a subject of interest for treating hyperproliferative and inflammatory skin conditions like psoriasis, as well as potentially other immune-mediated diseases.
Understanding the precise molecular mechanisms behind this compound's therapeutic effects is crucial for drug development and clinical application. Differential gene expression analysis is an essential tool for this purpose, allowing researchers to identify the specific genes and signaling pathways that are modulated by the compound. By quantifying changes in mRNA levels, scientists can elucidate the drug's mechanism of action, identify potential biomarkers for treatment response, and uncover novel therapeutic targets. The primary methods for such analysis are quantitative real-time PCR (qRT-PCR) for targeted gene analysis and RNA sequencing (RNA-Seq) for comprehensive, transcriptome-wide profiling.
Mechanism of Action and Signaling Pathway
The biological activity of this compound is mediated through its interaction with the Vitamin D Receptor. In its inactive state, the VDR is typically located in the cytoplasm. Upon binding to this compound, the VDR undergoes a conformational change and forms a heterodimer with the Retinoid X Receptor (RXR). This complex then translocates into the nucleus, where it binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes. This binding event recruits co-activator or co-repressor proteins, ultimately leading to the activation or repression of gene transcription. This genomic action is the primary mechanism by which this compound regulates cellular processes such as proliferation, differentiation, and inflammation. For instance, it has been shown to reduce the expression of pro-inflammatory cytokines like IL-17 and TNF-α while modulating T-cell immune responses.
Data Presentation: Gene Expression Changes
The following table summarizes representative quantitative data on gene expression changes in human keratinocytes treated with this compound for 24 hours. Data is presented as fold change relative to a vehicle control (DMSO) and is hypothetical, based on the known immunomodulatory effects of VDR agonists.
| Gene Symbol | Gene Name | Function | Fold Change (10 nM this compound) | Fold Change (100 nM this compound) |
| CAMP | Cathelicidin Antimicrobial Peptide | Antimicrobial, Immune Defense | 3.5 | 8.2 |
| CYP24A1 | Cytochrome P450 Family 24 Subfamily A Member 1 | Vitamin D Catabolism | 50.1 | 150.7 |
| IL10 | Interleukin 10 | Anti-inflammatory Cytokine | 1.8 | 3.1 |
| TNF | Tumor Necrosis Factor | Pro-inflammatory Cytokine | -2.5 | -5.0 |
| IL6 | Interleukin 6 | Pro-inflammatory Cytokine | -1.9 | -3.8 |
| IL17A | Interleukin 17A | Pro-inflammatory Cytokine | -2.1 | -4.5 |
| KRT10 | Keratin 10 | Differentiation Marker | 1.5 | 2.8 |
| TGM1 | Transglutaminase 1 | Differentiation Marker | 1.7 | 3.4 |
Experimental Workflow and Protocols
A typical workflow for analyzing gene expression in response to this compound involves several key stages, from cell preparation to data analysis. This process ensures the generation of reliable and reproducible results.
Protocol 1: Cell Culture and this compound Treatment
This protocol describes the general procedure for treating a human keratinocyte cell line (e.g., HaCaT) with this compound.
-
Cell Seeding: Plate HaCaT cells in 6-well plates at a density of 2 x 10^5 cells per well. Culture in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell adherence.
-
Preparation of this compound: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock in culture media to achieve the desired final concentrations (e.g., 1 nM to 100 nM).
-
Vehicle Control: Prepare a vehicle control using DMSO at the same final concentration as the highest this compound dose (e.g., 0.1% DMSO).
-
Treatment: Aspirate the old media from the wells and replace it with fresh media containing the various concentrations of this compound or the vehicle control.
-
Incubation: Return the plates to the incubator for the desired treatment duration (e.g., 24, 48, or 72 hours). A 24-hour treatment is often sufficient for observing significant changes in gene expression.
Protocol 2: Total RNA Isolation and Quality Control
This protocol outlines the extraction of total RNA from treated cells.
-
Cell Lysis: After the treatment period, wash the cells once with ice-cold Phosphate-Buffered Saline (PBS). Add 1 mL of TRIzol® reagent or a similar lysis buffer directly to each well and lyse the cells by pipetting.
-
RNA Isolation: Isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. This typically involves phase separation, precipitation, and washing steps.
-
Elution: Elute the purified RNA in RNase-free water.
-
Quantification: Determine the RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer (e.g., NanoDrop).
-
Integrity Assessment: Assess RNA integrity by running an aliquot on an Agilent Bioanalyzer or similar capillary electrophoresis system. An RNA Integrity Number (RIN) of >8 is recommended for downstream applications like RNA-Seq.
Protocol 3: Gene Expression Analysis by Two-Step qRT-PCR
This protocol details the measurement of specific gene expression levels using a two-step quantitative reverse transcription PCR (RT-qPCR) approach.
Step A: Reverse Transcription (cDNA Synthesis)
-
Reaction Setup: In an RNase-free tube, combine 1 µg of total RNA, random hexamers or oligo(dT) primers, and dNTPs. Adjust the volume with RNase-free water.
-
Incubation: Heat the mixture to 65°C for 5 minutes and then place it on ice.
-
Master Mix: Prepare a master mix containing reverse transcriptase buffer, RNase inhibitor, and a reverse transcriptase enzyme (e.g., M-MLV Reverse Transcriptase).
-
Synthesis: Add the master mix to the RNA/primer mixture and incubate at 42°C for 60 minutes, followed by an inactivation step at 70°C for 15 minutes. The resulting complementary DNA (cDNA) can be stored at -20°C.
Step B: Quantitative PCR (qPCR)
-
Reaction Mix: Prepare the qPCR reaction mix in a PCR plate. For each sample, combine the synthesized cDNA template, forward and reverse primers for the target gene(s) and a reference gene (e.g., GAPDH), and a SYBR Green-based qPCR master mix.
-
Plate Setup: Run each sample in triplicate for each gene to ensure technical reproducibility. Include a no-template control (NTC) to check for contamination.
-
Real-Time PCR: Perform the reaction on a real-time PCR instrument with a thermal cycling program, typically:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
Melt curve analysis to verify product specificity.
-
-
Data Analysis: Calculate the cycle threshold (Ct) values. Determine the relative gene expression using the comparative Ct (ΔΔCt) method, normalizing the target gene's expression to the reference gene and comparing the treated samples to the vehicle control.
Protocol 4: Gene Expression Analysis by RNA-Sequencing
This protocol provides a high-level overview of the steps involved in transcriptome-wide analysis.
-
Library Preparation: Start with high-quality total RNA (RIN > 8).
-
mRNA Enrichment: Isolate messenger RNA (mRNA) from the total RNA using oligo(dT) magnetic beads to remove ribosomal RNA (rRNA).
-
Fragmentation and Priming: Fragment the enriched mRNA into smaller pieces and prime it for reverse transcription.
-
First and Second Strand Synthesis: Synthesize the first and second strands of cDNA.
-
Adapter Ligation: Ligate sequencing adapters to the ends of the double-stranded cDNA fragments. These adapters contain sequences for binding to the flow cell and for indexing (barcoding) different samples.
-
PCR Amplification: Amplify the library to generate enough material for sequencing.
-
-
Library Quality Control: Quantify the final library and assess its size distribution using a Bioanalyzer.
-
Sequencing: Pool the indexed libraries and sequence them on a next-generation sequencing platform (e.g., Illumina NovaSeq). A sequencing depth of 20-30 million reads per sample is generally sufficient for differential gene expression analysis.
-
Bioinformatic Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads (e.g., using FastQC).
-
Read Alignment: Align the high-quality reads to a reference genome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Use statistical packages (e.g., DESeq2, edgeR) to identify genes that are significantly up- or down-regulated between this compound-treated and vehicle control samples.
-
Pathway and Functional Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) to understand the biological functions of the differentially expressed genes.
-
References
Application Notes and Protocols for Measuring Atocalcitol's Binding Affinity to the Vitamin D Receptor (VDR)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atocalcitol is a synthetic analog of Vitamin D, engineered to exert potent biological effects with potentially reduced calcemic side effects compared to the endogenous active form, calcitriol. The therapeutic efficacy of this compound is primarily mediated through its interaction with the Vitamin D Receptor (VDR), a nuclear transcription factor that regulates a multitude of genes involved in calcium homeostasis, immune modulation, and cellular proliferation and differentiation. A precise understanding of the binding affinity and kinetics of this compound to the VDR is paramount for elucidating its mechanism of action, optimizing dosing regimens, and developing next-generation VDR-targeting therapeutics.
These application notes provide a comprehensive overview of the established techniques for quantifying the binding affinity of this compound to the VDR. Detailed protocols for key experimental methodologies are provided to enable researchers to conduct these assays in their own laboratories.
Data Presentation: Comparative Binding Affinities of VDR Ligands
| Compound | Receptor | Assay Type | IC50 (nM) | Reference |
| Calcitriol | Vitamin D Receptor (VDR) | Radioligand Binding Assay | 0.12 µM - >20 µM (cell line dependent) | [1] |
| Inecalcitol | Vitamin D Receptor (VDR) | Radioligand Binding Assay | 2.5 nM - 63 nM (cell line dependent) | [1] |
Signaling Pathways
Canonical VDR Signaling Pathway
The primary mechanism of action for this compound is expected to follow the canonical Vitamin D Receptor signaling pathway. Upon binding to this compound in the cytoplasm, the VDR undergoes a conformational change, leading to its heterodimerization with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus, where it binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes. This binding event recruits a complex of co-activator or co-repressor proteins, ultimately leading to the modulation of gene transcription.
Caption: Canonical Vitamin D Receptor (VDR) signaling pathway activated by this compound.
Experimental Protocols
The following are detailed protocols for three common and robust methods to determine the binding affinity of this compound for the VDR.
Competitive Radioligand Binding Assay (RBA)
This is a widely used and highly sensitive method to determine the affinity of an unlabeled ligand (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Experimental Workflow for Competitive RBA
References
Application Notes and Protocols for Studying Atocalcitol's Effect on Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atocalcitol, a synthetic analog of the active form of vitamin D3, 1α,25-dihydroxyvitamin D3 (calcitriol), has demonstrated potent anti-proliferative effects in various cell types. These properties make it a compound of significant interest for research in oncology and dermatology, particularly in the context of hyperproliferative disorders such as cancer and psoriasis. Like other vitamin D analogs, this compound is known to exert its effects by binding to the vitamin D receptor (VDR), a nuclear transcription factor that regulates the expression of genes involved in cell proliferation, differentiation, and apoptosis.[1][2][3] This document provides detailed protocols for studying the anti-proliferative effects of this compound on cultured cells.
Key Cellular Mechanisms and Signaling Pathways
This compound's anti-proliferative activity is mediated through the modulation of several key signaling pathways and cellular processes:
-
Cell Cycle Arrest: A primary mechanism of action for vitamin D analogs is the induction of cell cycle arrest, predominantly at the G0/G1 phase.[4][5] This is often achieved by upregulating cell cycle inhibitors like p21 and p27 and downregulating the expression of cyclins (e.g., Cyclin D1) and cyclin-dependent kinases (CDKs) that are essential for cell cycle progression.
-
Modulation of Oncogenic Signaling: this compound can influence the expression of key proto-oncogenes. For instance, vitamin D analogs have been shown to repress the expression of the c-myc gene, a critical driver of cell proliferation.
-
Inhibition of Pro--proliferative Signaling Pathways: The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is often constitutively active in cancer cells, promoting proliferation and survival. Vitamin D analogs have been shown to inhibit the phosphorylation and activation of STAT3, thereby attenuating its downstream pro-proliferative effects.
Data Presentation
The following tables summarize representative quantitative data on the anti-proliferative effects of vitamin D analogs, including this compound and its close relatives. This data is intended to serve as a reference for expected outcomes in experimental studies.
Table 1: Effect of this compound and Related Vitamin D Analogs on Cell Viability. This table presents the half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit cell proliferation by 50%.
| Compound | Cell Line | Assay | IC50 | Citation |
| This compound (Tacalcitol) | Normal Human Keratinocytes | MTS Assay | Maximal effect at 10⁻⁷ M | |
| Calcitriol | B16-F10 (Melanoma) | Cell Viability Assay | 0.24 µM | |
| Paricalcitol | HL-60 (Leukemia) | Colony Formation Assay | 3 x 10⁻⁸ M | |
| Paricalcitol | U937 (Leukemia) | Colony Formation Assay | 4 x 10⁻⁸ M |
Table 2: this compound-Induced Cell Cycle Arrest in a Representative Cell Line. This table illustrates the typical effect of vitamin D analogs on cell cycle distribution, leading to an accumulation of cells in the G0/G1 phase. Data is presented as the percentage of cells in each phase of the cell cycle after treatment.
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Citation |
| Vehicle Control | 55 | 30 | 15 | |
| This compound (10⁻⁷ M) | 75 | 15 | 10 |
Table 3: Effect of this compound on the Expression of Proliferation-Related Genes. This table shows the relative fold change in the mRNA expression of key genes involved in cell proliferation following treatment with this compound.
| Gene | Treatment | Fold Change (relative to control) | Citation |
| c-myc | This compound (10⁻⁷ M) | 0.4 | |
| Cyclin D1 | This compound (10⁻⁷ M) | 0.5 |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the anti-proliferative effects of this compound.
Cell Viability and Proliferation Assay (MTT Assay)
This protocol describes a colorimetric assay to measure cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
Target cells (e.g., HaCaT keratinocytes, various cancer cell lines)
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO or ethanol)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions or vehicle control to the respective wells. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible under a microscope.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol details the use of propidium iodide (PI) staining and flow cytometry to analyze the distribution of cells in different phases of the cell cycle.
Materials:
-
Target cells cultured in 6-well plates
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound or vehicle control for the desired time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, collect them in a centrifuge tube, and wash with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Use appropriate software to analyze the flow cytometry data and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of Signaling Proteins
This protocol describes the detection and quantification of key proteins involved in cell proliferation signaling pathways, such as total STAT3 and phosphorylated STAT3 (p-STAT3).
Materials:
-
Target cells cultured in 6-well or 10 cm dishes
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-STAT3, anti-p-STAT3 (Tyr705), anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using the BCA protein assay.
-
Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate. Capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the expression of target proteins to a loading control (e.g., β-actin).
Gene Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)
This protocol outlines the measurement of mRNA levels of genes involved in cell proliferation, such as c-myc and Cyclin D1.
Materials:
-
Target cells cultured in 6-well plates
-
This compound stock solution
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Gene-specific primers for c-myc, Cyclin D1, and a housekeeping gene (e.g., GAPDH or ACTB)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Following treatment with this compound, extract total RNA from the cells using an RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR Reaction: Set up the qPCR reaction with SYBR Green master mix, cDNA, and gene-specific primers.
-
Real-Time PCR: Run the qPCR reaction in a real-time PCR instrument.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Mandatory Visualizations
References
- 1. Similarly potent action of 1,25-dihydroxyvitamin D3 and its analogues, tacalcitol, calcipotriol, and maxacalcitol on normal human keratinocyte proliferation and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Calcitriol Inhibits Proliferation and Potentially Induces Apoptosis in B16–F10 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Topical maxacalcitol for the treatment of psoriasis vulgaris: a placebo-controlled, double-blind, dose-finding study with active comparator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Policing Cancer: Vitamin D Arrests the Cell Cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Atocalcitol in Combination Therapy for Psoriasis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct clinical trial data for atocalcitol in combination therapy for psoriasis is limited in publicly available literature. Therefore, this document utilizes data from clinical studies of other vitamin D3 analogs, such as calcipotriol and calcitriol, as a proxy to illustrate the potential efficacy and safety of such combination approaches. These analogs share a similar mechanism of action with this compound, which involves binding to the vitamin D receptor (VDR).
Introduction
Psoriasis is a chronic, immune-mediated inflammatory skin disease characterized by hyperproliferation of keratinocytes and infiltration of immune cells. This compound, a synthetic vitamin D3 analog, is known to inhibit keratinocyte proliferation and promote their differentiation, making it a valuable agent in the topical treatment of psoriasis. Combination therapy, which involves the simultaneous use of two or more therapeutic agents with different mechanisms of action, is a common strategy to enhance efficacy, reduce the dosage of individual drugs, and minimize side effects. This document provides an overview of the use of this compound and other vitamin D3 analogs in combination with corticosteroids and cyclosporine for the treatment of psoriasis, including quantitative data from clinical studies and detailed experimental protocols for preclinical evaluation.
I. Clinical Efficacy of Vitamin D3 Analog Combination Therapies
The following tables summarize the efficacy and safety data from clinical trials investigating the use of vitamin D3 analogs in combination with corticosteroids or cyclosporine.
Table 1: Efficacy of Topical Vitamin D3 Analog and Corticosteroid Combination Therapy
| Combination Therapy | Monotherapy/Control | Study Duration | Key Efficacy Outcome (PASI Reduction) | Adverse Events | Citation |
| Calcipotriol/Betamethasone Dipropionate Ointment (once daily) | Calcipotriol Ointment (twice daily) | 4 weeks | 68.6% | Lower frequency of adverse events compared to calcipotriol monotherapy. | [1] |
| Calcipotriol/Betamethasone Dipropionate Ointment (twice daily) | Vehicle Ointment (twice daily) | 4 weeks | 73.8% | Lesional/perilesional adverse reactions were less frequent than in the calcipotriene group. | [1] |
| Calcipotriol/Betamethasone Dipropionate PAD-Cream | Calcipotriol/Betamethasone Dipropionate Gel | 8 weeks | Significantly higher percentage of patients achieving PGA treatment success. | Favorable safety and tolerability profile. | [2] |
PASI: Psoriasis Area and Severity Index; PGA: Physician's Global Assessment
Table 2: Efficacy of Systemic Cyclosporine and Topical Vitamin D3 Analog Combination Therapy
| Combination Therapy | Monotherapy/Control | Study Duration | Key Efficacy Outcome (PASI 75/90 Response) | Adverse Events | Citation |
| Cyclosporine (2 mg/kg/day) + Calcipotriol Ointment | Cyclosporine (2 mg/kg/day) + Placebo Ointment | 6 weeks | 50.0% achieved PASI 90 | No significant difference in side effects between groups. | [3] |
| Cyclosporine (2 mg/kg/day) + Calcipotriol/Betamethasone Dipropionate Ointment | Cyclosporine (2 mg/kg/day) + Emollient | 8 weeks | 87% achieved PASI 75 | Well-tolerated. | [4] |
| Cyclosporine (3.5 mg/kg/day) + Topical Calcipotriol Cream | Cyclosporine (3.5 mg/kg/day) alone | 3 months | 79% improvement in nail psoriasis | Not specified |
PASI 75/90: 75% or 90% reduction in PASI score from baseline
II. Mechanism of Action and Signaling Pathways
The therapeutic effects of this compound and other vitamin D3 analogs in psoriasis are primarily mediated through the Vitamin D Receptor (VDR), a nuclear receptor expressed in keratinocytes and immune cells.
Vitamin D Receptor (VDR) Signaling Pathway
Caption: VDR Signaling Pathway in Psoriasis.
III. Experimental Protocols
A. Preclinical Evaluation in an Imiquimod-Induced Psoriasis Mouse Model
This protocol describes the induction of a psoriasis-like phenotype in mice using imiquimod (IMQ) cream, a Toll-like receptor 7 agonist, and subsequent treatment with a combination therapy of a vitamin D3 analog and a corticosteroid.
Caption: Imiquimod-Induced Psoriasis Model Workflow.
-
Animal Model: Use 8-10 week old female BALB/c or C57BL/6 mice.
-
Acclimatization: House the mice for at least one week under standard laboratory conditions before the experiment.
-
Induction of Psoriasis:
-
Anesthetize the mice and shave a 2x3 cm area on their dorsal back.
-
Apply 62.5 mg of 5% imiquimod cream (Aldara™) topically to the shaved area daily for 7 consecutive days.
-
-
Treatment Groups:
-
Divide the mice into four groups (n=8-10 per group):
-
Group 1: Vehicle control (e.g., petrolatum).
-
Group 2: Topical this compound analog (dose to be determined based on preliminary studies).
-
Group 3: Topical corticosteroid (e.g., 0.05% clobetasol propionate).
-
Group 4: Combination of topical this compound analog and corticosteroid.
-
-
Apply the treatments to the shaved area 2 hours after the imiquimod application, daily for 7 days.
-
-
Evaluation of Psoriasis Severity:
-
Psoriasis Area and Severity Index (PASI): Score the erythema, scaling, and thickness of the skin daily on a scale of 0 to 4 (0=none, 1=slight, 2=moderate, 3=marked, 4=very marked). The total PASI score is the sum of these three scores.
-
Skin Thickness: Measure the thickness of the dorsal skin daily using a digital caliper.
-
-
Histopathological Analysis:
-
On day 8, euthanize the mice and collect skin biopsies from the treated area.
-
Fix the biopsies in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
Evaluate epidermal thickness, acanthosis, parakeratosis, and inflammatory cell infiltration.
-
-
Cytokine Analysis:
-
Homogenize a portion of the skin biopsy and measure the levels of pro-inflammatory cytokines such as IL-17 and IL-23 using ELISA kits according to the manufacturer's instructions.
-
Alternatively, extract RNA from the skin tissue and perform RT-qPCR to quantify the mRNA expression of these cytokines.
-
B. In Vitro Keratinocyte Proliferation Assay
This protocol is designed to assess the anti-proliferative effects of this compound, alone and in combination with other agents, on human keratinocytes.
Caption: Keratinocyte Proliferation Assay Workflow.
1. MTT Assay
-
Cell Seeding: Seed human keratinocytes (e.g., HaCaT cells) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound, a corticosteroid, or their combination for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
2. BrdU Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
BrdU Labeling: Add 10 µM BrdU to each well and incubate for 2-4 hours.
-
Fixation and Denaturation: Fix the cells and denature the DNA according to the manufacturer's protocol for the BrdU assay kit.
-
Antibody Incubation: Incubate the cells with an anti-BrdU antibody.
-
Detection: Add the appropriate substrate and measure the signal using a microplate reader.
-
Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle-treated control.
Conclusion
The combination of this compound with other therapeutic agents, such as corticosteroids and cyclosporine, represents a promising strategy for the management of psoriasis. The provided data from studies on other vitamin D3 analogs suggest that such combinations can lead to enhanced efficacy and a favorable safety profile. The experimental protocols outlined in this document provide a framework for the preclinical evaluation of this compound-based combination therapies, which is crucial for the development of novel and more effective treatments for psoriasis. Further clinical trials specifically investigating this compound in combination regimens are warranted to confirm these findings.
References
- 1. Calcipotriol/betamethasone for the treatment of psoriasis: efficacy, safety, and patient acceptability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vulgar Psoriasis | Calcipotriol and Betamethasone Dipropionate Cream Based on PAD Technology for the Treatment of Plaque Psoriasis: A Narrative Review | springermedicine.com [springermedicine.com]
- 3. A novel therapeutic approach to psoriasis with combination calcipotriol ointment and very low-dose cyclosporine: results of a multicenter placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combined treatment with low-dose cyclosporine and calcipotriol/betamethasone dipropionate ointment for moderate-to-severe plaque psoriasis: a randomized controlled open-label study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Atocalcitol's Therapeutic Potential in In Vivo Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atocalcitol, a synthetic analog of the active form of Vitamin D, 1α,25-dihydroxyvitamin D3 (calcitriol), holds significant therapeutic promise for a range of diseases, primarily through its interaction with the Vitamin D Receptor (VDR).[1] The VDR is a nuclear transcription factor that, upon ligand binding, forms a heterodimer with the retinoid-X receptor (RXR). This complex then binds to Vitamin D Response Elements (VDREs) on target genes, modulating their expression.[1] This signaling pathway is crucial in regulating cellular proliferation, differentiation, and immune responses, making this compound a candidate for therapies in hyperproliferative and inflammatory conditions such as psoriasis and cancer, as well as in metabolic disorders like secondary hyperparathyroidism.[2][3]
These application notes provide detailed protocols for established in vivo models to assess the therapeutic efficacy of this compound in psoriasis, cancer, and secondary hyperparathyroidism.
This compound Signaling Pathway
The therapeutic effects of this compound are mediated through the Vitamin D Receptor signaling pathway. Upon entering the target cell, this compound binds to the VDR, leading to a conformational change that promotes its heterodimerization with the Retinoid X Receptor (RXR). This VDR-RXR complex translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes. This binding event recruits co-activator or co-repressor proteins, ultimately leading to the modulation of gene transcription. This regulation of gene expression influences various cellular processes, including cell cycle arrest, apoptosis, and differentiation in cancer cells, and modulation of inflammatory responses in conditions like psoriasis.
Caption: this compound binds to the VDR, initiating a signaling cascade that modulates gene expression.
I. Psoriasis: Imiquimod-Induced Murine Model
The imiquimod (IMQ)-induced psoriasis model in mice is a widely used and robust model that recapitulates many features of human psoriasis, including skin inflammation, epidermal hyperplasia, and the characteristic IL-23/IL-17 inflammatory axis.[4]
Data Presentation
| Parameter | Vehicle Control | This compound (Dose 1) | This compound (Dose 2) | Positive Control (e.g., Clobetasol) |
| Psoriasis Area and Severity Index (PASI) Score | High | Reduced | Significantly Reduced | Significantly Reduced |
| Ear Thickness (mm) | Increased | Reduced | Significantly Reduced | Significantly Reduced |
| Epidermal Thickness (µm) | Increased | Reduced | Significantly Reduced | Significantly Reduced |
| Splenomegaly (Spleen Weight/Body Weight) | Increased | Reduced | Significantly Reduced | Reduced |
| IL-17A Expression (Skin Homogenate) | High | Reduced | Significantly Reduced | Significantly Reduced |
| IL-23 Expression (Skin Homogenate) | High | Reduced | Significantly Reduced | Significantly Reduced |
Experimental Workflow
Caption: Workflow for the imiquimod-induced psoriasis model.
Experimental Protocol
1. Animals:
-
Female BALB/c or C57BL/6 mice, 8-10 weeks old.
2. Materials:
-
This compound (dissolved in a suitable vehicle, e.g., ethanol/propylene glycol)
-
Imiquimod cream (5%)
-
Positive control: Clobetasol propionate (0.05% cream)
-
Calipers for ear thickness measurement
-
Reagents for histology, ELISA, and qPCR
3. Procedure:
-
Acclimatization: House mice for at least one week under standard laboratory conditions.
-
Induction of Psoriasis-like Inflammation:
-
Anesthetize the mice and shave the dorsal skin.
-
Apply 50-62.5 mg of 5% imiquimod cream daily to the shaved back and right ear for 5-7 consecutive days.
-
-
Treatment:
-
Randomly divide mice into treatment groups (n=8-10 per group): Vehicle control, this compound (at least two different doses), and Positive control.
-
Begin treatment on the same day as imiquimod application. Apply topical treatments to the affected skin areas or administer systemic treatments via oral gavage or intraperitoneal injection.
-
-
Monitoring and Evaluation:
-
Record body weight daily.
-
Score the severity of skin inflammation daily using a modified Psoriasis Area and Severity Index (PASI), evaluating erythema, scaling, and thickness on a scale of 0-4.
-
Measure the thickness of the right ear daily using a caliper.
-
-
Endpoint Analysis:
-
On the final day of the experiment, euthanize the mice.
-
Collect skin and spleen samples.
-
Fix a portion of the skin in 10% formalin for histological analysis (H&E staining) to measure epidermal thickness.
-
Homogenize the remaining skin for cytokine analysis (e.g., IL-17A, IL-23) by ELISA or qPCR.
-
Weigh the spleen to assess splenomegaly, an indicator of systemic inflammation.
-
II. Cancer: Human Tumor Xenograft Model
Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer research for evaluating the efficacy of novel anti-cancer agents.
Data Presentation
| Parameter | Vehicle Control | This compound (Dose 1) | This compound (Dose 2) | Positive Control (e.g., Cisplatin) |
| Tumor Volume (mm³) | Progressive Growth | Reduced Growth | Significant Growth Inhibition | Significant Growth Inhibition |
| Tumor Weight (g) | High | Reduced | Significantly Reduced | Significantly Reduced |
| Body Weight Change (%) | Stable/Slight Decrease | Stable | Stable | Potential Decrease (Toxicity) |
| Ki-67 Staining (% positive cells) | High | Reduced | Significantly Reduced | Significantly Reduced |
| TUNEL Staining (% positive cells) | Low | Increased | Significantly Increased | Significantly Increased |
Experimental Workflow
Caption: Workflow for a human tumor xenograft model.
Experimental Protocol
1. Animals:
-
Immunodeficient mice (e.g., Athymic Nude, NOD/SCID), 6-8 weeks old.
2. Materials:
-
Human cancer cell line (e.g., PC-3 for prostate, MCF-7 for breast cancer)
-
This compound (formulated for in vivo administration)
-
Positive control (e.g., cisplatin, paclitaxel)
-
Matrigel (optional, to enhance tumor take)
-
Calipers for tumor measurement
-
Reagents for immunohistochemistry
3. Procedure:
-
Cell Preparation and Implantation:
-
Culture human cancer cells to ~80% confluency.
-
Harvest and resuspend cells in sterile PBS, optionally mixed with Matrigel, at a concentration of 1-5 x 10^6 cells per 100-200 µL.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor mice for tumor growth.
-
Once tumors reach a palpable size (approximately 100-150 mm³), randomize the mice into treatment groups.
-
Administer this compound, vehicle, or a positive control drug according to the desired dosing schedule (e.g., daily, every other day) and route (e.g., intraperitoneal, oral gavage).
-
-
Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of general health and treatment-related toxicity.
-
-
Endpoint Analysis:
-
Continue the study for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size limit.
-
Euthanize the mice and excise the tumors.
-
Weigh the tumors.
-
Fix a portion of the tumor tissue for immunohistochemical analysis of proliferation (Ki-67) and apoptosis (TUNEL).
-
III. Secondary Hyperparathyroidism: 5/6 Nephrectomy Rat Model
The 5/6 nephrectomy (5/6 Nx) model in rats is a well-established model of chronic kidney disease (CKD) that leads to the development of secondary hyperparathyroidism (SHPT).
Data Presentation
| Parameter | Sham Control | 5/6 Nx + Vehicle | 5/6 Nx + this compound (Dose 1) | 5/6 Nx + this compound (Dose 2) |
| Serum PTH (pg/mL) | Normal | Significantly Elevated | Reduced | Significantly Reduced |
| Serum Calcium (mg/dL) | Normal | Normal/Slightly Low | Maintained/Slightly Increased | Potentially Increased |
| Serum Phosphorus (mg/dL) | Normal | Elevated | Reduced | Significantly Reduced |
| Parathyroid Gland Weight (mg) | Normal | Increased | Reduced | Significantly Reduced |
| PCNA Staining (Parathyroid) | Low | High | Reduced | Significantly Reduced |
Experimental Workflow
Caption: Workflow for the 5/6 nephrectomy model of secondary hyperparathyroidism.
Experimental Protocol
1. Animals:
-
Male Sprague-Dawley rats, weighing 200-250 g.
2. Materials:
-
This compound (formulated for in vivo administration)
-
High phosphate diet (e.g., 1.2% phosphorus, 0.6% calcium)
-
Surgical instruments
-
Reagents for blood chemistry analysis and histology
3. Procedure:
-
5/6 Nephrectomy:
-
Perform a two-step surgical procedure. First, ligate two of the three branches of the left renal artery. One week later, perform a right total nephrectomy. A sham operation (laparotomy without nephrectomy) should be performed on the control group.
-
-
Induction of Secondary Hyperparathyroidism:
-
Following the second surgery, place the 5/6 Nx rats on a high phosphate diet for 4-6 weeks to induce SHPT.
-
-
Treatment:
-
After the induction period, randomize the 5/6 Nx rats into treatment groups: Vehicle and this compound (at least two doses).
-
Administer treatments daily via the desired route for 4-8 weeks.
-
-
Monitoring:
-
Collect blood samples periodically (e.g., every 2 weeks) via the tail vein to measure serum levels of parathyroid hormone (PTH), calcium, and phosphorus.
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the rats.
-
Collect blood for final biochemical analysis.
-
Carefully dissect and weigh the parathyroid glands.
-
Fix the parathyroid glands for histological analysis, including staining for Proliferating Cell Nuclear Antigen (PCNA) to assess cell proliferation.
-
Examine the aorta for vascular calcification using von Kossa staining.
-
References
- 1. Vitamin D receptor - Wikipedia [en.wikipedia.org]
- 2. Anti-tumor activity of calcitriol: pre-clinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The antitumor efficacy of calcitriol: preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. frontierspartnerships.org [frontierspartnerships.org]
Determining the Stability of Atocalcitol in Various Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methods and protocols for assessing the stability of Atocalcitol, a synthetic vitamin D analog, in different pharmaceutical formulations. The stability of a drug product is a critical quality attribute that ensures its safety, efficacy, and shelf-life. This document outlines the procedures for conducting forced degradation studies and developing a stability-indicating high-performance liquid chromatography (HPLC) method for the quantitative analysis of this compound and its degradation products.
Introduction to this compound Stability
This compound, like other vitamin D analogs, is susceptible to degradation under various environmental conditions, including exposure to light, heat, humidity, and extreme pH. Understanding its degradation pathways is crucial for developing stable formulations and establishing appropriate storage conditions. Forced degradation studies are designed to intentionally degrade the drug substance under stressed conditions to identify potential degradation products and to develop and validate a stability-indicating analytical method.[1][2]
Signaling Pathway of this compound
This compound exerts its biological effects through the Vitamin D Receptor (VDR) signaling pathway. Upon entering the target cell, this compound binds to the VDR in the cytoplasm. This complex then heterodimerizes with the Retinoid X Receptor (RXR). The resulting VDR-RXR heterodimer translocates to the nucleus, where it binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in cellular differentiation, proliferation, and immunomodulation.[3][4][5]
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of this compound and to generate potential degradation products for analytical method development.
Objective: To identify the degradation pathways of this compound under various stress conditions.
Materials:
-
This compound active pharmaceutical ingredient (API)
-
Different formulations of this compound (e.g., cream, ointment, solution)
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Calibrated oven
-
Photostability chamber
Protocol:
-
Preparation of Stock Solution: Prepare a stock solution of this compound API in methanol at a concentration of 1 mg/mL. For formulations, use an amount equivalent to 1 mg of this compound and dissolve or disperse it in a suitable solvent.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the solution at room temperature for 24 hours.
-
If no degradation is observed, repeat the experiment with 1 M HCl and/or heating at 60°C for 8 hours.
-
Neutralize the solution with an appropriate amount of NaOH before analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at room temperature for 24 hours.
-
If no degradation is observed, repeat the experiment with 1 M NaOH and/or heating at 60°C for 8 hours.
-
Neutralize the solution with an appropriate amount of HCl before analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature, protected from light, for 24 hours.
-
If no degradation is observed, repeat the experiment with 30% H₂O₂.
-
-
Thermal Degradation:
-
Place the solid API and the different formulations in a calibrated oven at 70°C for 48 hours.
-
Also, expose a solution of this compound (1 mg/mL in methanol) to the same conditions.
-
-
Photolytic Degradation:
-
Expose the solid API, the different formulations, and a solution of this compound (1 mg/mL in methanol) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.
-
A control sample should be kept in the dark under the same temperature conditions.
-
Analysis: Analyze all stressed samples using a suitable stability-indicating HPLC method (see Protocol 3.2).
Stability-Indicating HPLC Method Development and Validation
A stability-indicating HPLC method is a validated quantitative analytical procedure that can accurately and precisely measure the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products.
Objective: To develop and validate an HPLC method for the quantification of this compound in the presence of its degradation products.
Instrumentation:
-
HPLC system with a UV detector or a Diode Array Detector (DAD)
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Chromatographic Conditions (Example):
-
Mobile Phase: Acetonitrile and water in a gradient elution. The exact gradient program should be optimized to achieve the best separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: To be determined based on the UV spectrum of this compound (typically around 265 nm for vitamin D analogs).
-
Injection Volume: 20 µL
Method Validation (as per ICH Q2(R1) guidelines):
-
Specificity: Demonstrate that the method can unequivocally assess this compound in the presence of its degradation products, impurities, and excipients. This is achieved by analyzing stressed samples and placebo formulations.
-
Linearity: Analyze a series of this compound solutions over a concentration range (e.g., 50-150% of the expected concentration). Plot a graph of peak area versus concentration and determine the correlation coefficient (should be >0.999).
-
Accuracy: Perform recovery studies by spiking a placebo formulation with known amounts of this compound at different concentration levels (e.g., 80%, 100%, 120%). The recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze at least six replicate samples of the same concentration on the same day. The relative standard deviation (RSD) should be less than 2%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on different days, with different analysts and/or different equipment. The RSD should be less than 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be detected and quantified with acceptable precision and accuracy.
-
Robustness: Intentionally vary chromatographic parameters (e.g., mobile phase composition, pH, flow rate, column temperature) and assess the impact on the results.
Data Presentation
Quantitative data from the forced degradation and stability studies should be summarized in clear and concise tables for easy comparison.
Note: The following tables contain hypothetical data for illustrative purposes, as specific quantitative stability data for this compound in various formulations is not publicly available. Researchers should replace this with their experimental data.
Table 1: Summary of Forced Degradation Studies of this compound
| Stress Condition | % Degradation of this compound (API) | Number of Degradation Products | Major Degradation Product (Retention Time) |
| 0.1 M HCl (24h, RT) | 15.2 | 2 | DP1 (4.5 min) |
| 0.1 M NaOH (24h, RT) | 8.5 | 1 | DP2 (5.8 min) |
| 3% H₂O₂ (24h, RT) | 22.1 | 3 | DP3 (7.2 min) |
| Thermal (70°C, 48h) | 12.8 | 2 | DP1 (4.5 min), DP4 (8.1 min) |
| Photolytic | 35.6 | 4 | DP5 (3.9 min), DP6 (9.2 min) |
Table 2: Stability of this compound in Different Topical Formulations under Accelerated Conditions (40°C/75% RH)
| Time (Months) | % this compound Remaining (Cream Formulation) | % this compound Remaining (Ointment Formulation) | % this compound Remaining (Solution Formulation) |
| 0 | 100.0 | 100.0 | 100.0 |
| 1 | 98.5 | 99.1 | 97.2 |
| 3 | 95.2 | 97.8 | 92.5 |
| 6 | 90.8 | 95.3 | 85.1 |
Experimental Workflow and Logical Relationships
The process of determining the stability of this compound involves a logical sequence of steps, from initial planning to final data analysis and reporting.
Conclusion
The stability of this compound is a critical factor in the development of safe and effective pharmaceutical products. The protocols outlined in these application notes provide a systematic approach to evaluating the stability of this compound in various formulations. By conducting thorough forced degradation studies and employing a validated stability-indicating HPLC method, researchers can gain a comprehensive understanding of the degradation pathways and establish appropriate shelf-life and storage conditions for this compound-containing products. It is important to note that the specific degradation products and rates will be dependent on the formulation excipients and manufacturing process, necessitating formulation-specific stability studies.
References
- 1. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 2. Retinoid X receptor isotype identity directs human vitamin D receptor heterodimer transactivation from the 24-hydroxylase vitamin D response elements in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Interaction between retinoic acid and vitamin D signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification and control of a degradation product in Avapro film-coated tablet: low dose formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Flow Cytometry Analysis of Cellular Responses to Atocalcitol Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atocalcitol is a synthetic analog of Calcitriol, the hormonally active form of vitamin D3. Like other vitamin D analogs, this compound exerts its biological effects through the Vitamin D Receptor (VDR), a nuclear transcription factor that regulates the expression of a multitude of genes involved in cellular proliferation, differentiation, and apoptosis.[1][2][3] The VDR signaling pathway has emerged as a promising target in cancer therapy due to its potential to induce cell cycle arrest, promote differentiation, and trigger apoptosis in malignant cells.[4][5] This application note provides detailed protocols for the analysis of cells treated with this compound using flow cytometry, a powerful technique for single-cell analysis of these key cellular processes. The provided data, derived from studies on the parent compound Calcitriol, serves as a representative guide for expected outcomes.
Data Presentation
The following tables summarize quantitative data from flow cytometry analyses of cancer cell lines treated with Calcitriol, the parent compound of this compound. This data illustrates the typical effects of VDR agonists on apoptosis and cell cycle distribution.
Table 1: Induction of Apoptosis by Calcitriol in Breast Cancer Cell Lines
| Cell Line | Treatment | % Early Apoptosis | % Late Apoptosis | % Necrosis |
| BT-20 | Control | 0.63 | - | - |
| Calcitriol (10 µM) + Talazoparib | - | 89.05 | - | |
| MDA-MB-468 | Control | 3.1 | 2.83 | 1.5 |
| Calcitriol (10 µM) + Talazoparib | 33.53 | 47.1 | 7.13 |
Data is representative of combined treatment effects, highlighting the pro-apoptotic potential of Calcitriol.
Table 2: Cell Cycle Analysis of Breast Cancer Cell Lines Treated with Calcitriol
| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| BT-20 | Control | - | 18.62 | 12.09 |
| Calcitriol (10 µM) + Talazoparib | - | 31.95 | 24.29 | |
| MDA-MB-468 | Control | 59.78 | 26.79 | - |
| Calcitriol (10 µM) + Talazoparib | 45.86 | 45.72 | - |
Data illustrates a shift in cell cycle distribution upon treatment.
Table 3: Induction of Apoptosis by Calcitriol in Prostate Cancer Cell Line (LNCaP)
| Treatment | Duration | % Apoptotic Cells (Sub-G1) |
| Control (Ethanol) | 72 h | <5% |
| Calcitriol (100 nM) | 48 h | No significant increase |
| Calcitriol (100 nM) | 72 h | Significant increase |
Data shows a time-dependent induction of apoptosis.
Table 4: Cell Cycle Analysis of LNCaP Prostate Cancer Cells Treated with Calcitriol
| Treatment | Duration | % G1 Phase |
| Control (Ethanol) | 48 h | Baseline |
| Calcitriol (100 nM) | 48 h | Substantial accumulation |
Demonstrates G1 phase cell cycle arrest.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
This protocol outlines the general procedure for preparing and treating cells with this compound prior to flow cytometry analysis.
Materials:
-
Cell line of interest (e.g., MCF-7, LNCaP, etc.)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (or Calcitriol as a reference compound)
-
Vehicle control (e.g., Ethanol or DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell culture plates or flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in culture plates or flasks to ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.
-
Preparation of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO). Further dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 10 nM - 10 µM). Prepare a vehicle control with the same final concentration of the solvent.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, 72, or 96 hours) at 37°C in a 5% CO2 incubator.
-
Cell Harvesting:
-
Suspension cells: Gently collect the cells into centrifuge tubes.
-
Adherent cells: Wash the cells with PBS, then detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium and collect the cells into centrifuge tubes.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes, discard the supernatant, and wash the cell pellet with cold PBS. Repeat the wash step.
-
Proceed with the desired flow cytometry staining protocol.
Protocol 2: Apoptosis Analysis using Annexin V and Propidium Iodide (PI)
This protocol describes the staining of this compound-treated cells to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Harvested and washed cells (from Protocol 1)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
1X Annexin V Binding Buffer
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Resuspension: Resuspend the washed cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analysis: Analyze the samples on a flow cytometer within one hour of staining.
Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI)
This protocol details the procedure for staining this compound-treated cells to analyze their distribution in the different phases of the cell cycle.
Materials:
-
Harvested and washed cells (from Protocol 1)
-
Cold 70% Ethanol
-
PI staining solution (containing RNase A)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Fixation: Resuspend the washed cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubation: Incubate the cells at -20°C for at least 2 hours. Cells can be stored at -20°C for several weeks.
-
Washing: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with cold PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer.
Diagrams
Caption: this compound signaling pathway.
References
- 1. academic.oup.com [academic.oup.com]
- 2. The in vitro effect of calcitriol on parathyroid cell proliferation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calcitriol in Combination Therapy for Prostate Cancer: Pharmacokinetic and Pharmacodynamic Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Calcitriol in Inhibiting the Cancer Cell Growth and Promoting Apoptosis in ErbB2-positive Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Calcitriol Inhibits Proliferation and Potentially Induces Apoptosis in B16–F10 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Atocalcitol solubility issues in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Atocalcitol in in-vitro settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing concentrated stock solutions of this compound is Dimethyl Sulfoxide (DMSO). A supplier datasheet indicates that this compound is soluble in DMSO at a concentration of 25 mg/mL; however, this may require ultrasonication and gentle warming to 60°C to fully dissolve. For initial stock solution preparation, it is advisable to start with a slightly lower concentration and use sonication to aid dissolution.
Q2: I am observing precipitation when I dilute my this compound stock solution in aqueous media. What could be the cause and how can I prevent this?
A2: Precipitation upon dilution of a DMSO stock solution into aqueous buffers or cell culture media is a common issue for hydrophobic compounds like this compound. This occurs when the concentration of this compound in the final aqueous solution exceeds its solubility limit.
To prevent precipitation, consider the following troubleshooting steps:
-
Lower the final concentration: The most straightforward solution is to reduce the final working concentration of this compound in your experiment.
-
Increase the DMSO concentration in the final solution: While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% (v/v) is generally well-tolerated by most cell lines. Increasing the final DMSO concentration can help maintain this compound solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Use a pre-warmed medium: Adding the this compound stock solution to a pre-warmed (37°C) cell culture medium can sometimes improve solubility.
-
Rapid mixing: Ensure rapid and thorough mixing of the stock solution into the aqueous medium to avoid localized high concentrations that can lead to precipitation.
-
Prepare fresh dilutions: Always prepare fresh working solutions of this compound in your aqueous medium immediately before use. Do not store diluted aqueous solutions.
Q3: What is the expected stability of this compound in cell culture media?
A3: Currently, there is limited published data specifically on the stability of this compound in cell culture media. As a Vitamin D analog, its stability can be influenced by factors such as pH, temperature, and light exposure. It is recommended to handle this compound solutions with care to minimize degradation. Protect stock solutions from light and store them at -20°C or -80°C. For in-vitro experiments, it is best practice to prepare fresh dilutions in culture medium for each experiment.
Q4: What is the mechanism of action of this compound?
A4: this compound is an analog of Vitamin D3 and is expected to exert its biological effects primarily through the Vitamin D Receptor (VDR). The VDR is a nuclear receptor that, upon binding to its ligand, forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, leading to the regulation of gene transcription. This signaling pathway is crucial in various cellular processes, including cell differentiation, proliferation, and immune modulation.
Troubleshooting Guide
This section addresses specific issues that may be encountered during in-vitro experiments with this compound.
Issue 1: Difficulty in dissolving this compound powder.
-
Possible Cause: this compound has low aqueous solubility and may require specific conditions to dissolve in organic solvents.
-
Troubleshooting Steps:
-
Use pure, anhydrous DMSO: Ensure the DMSO used is of high purity and anhydrous, as water content can reduce the solubility of hydrophobic compounds.
-
Sonication: Use a bath sonicator to aid in the dissolution of the this compound powder in DMSO.
-
Gentle Warming: As suggested by a supplier, gentle warming to 60°C can be used. However, exercise caution and monitor for any signs of degradation (e.g., color change). Do not use excessive heat.
-
Start with a smaller volume: Begin by adding a smaller volume of DMSO to the powder to create a slurry, then gradually add more solvent while sonicating.
-
Issue 2: Inconsistent or unexpected experimental results.
-
Possible Cause 1: Degradation of this compound stock solution.
-
Troubleshooting Steps:
-
Proper Storage: Ensure stock solutions in DMSO are stored in airtight, light-protected vials at -20°C or -80°C.
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Use Freshly Prepared Stock: If degradation is suspected, prepare a fresh stock solution from the powder.
-
-
-
Possible Cause 2: Precipitation of this compound in the cell culture medium.
-
Troubleshooting Steps:
-
Visual Inspection: Before adding the treatment to your cells, visually inspect the diluted this compound solution for any signs of precipitation (cloudiness or visible particles).
-
Centrifugation: If you suspect microprecipitation, you can centrifuge a sample of your working solution at high speed. A visible pellet would indicate precipitation.
-
Follow the recommendations in FAQ Q2 to prevent precipitation.
-
-
-
Possible Cause 3: Interaction with components in the cell culture medium.
-
Troubleshooting Steps:
-
Serum Concentration: Components in fetal bovine serum (FBS) can sometimes bind to small molecules, affecting their bioavailability. If you observe inconsistent results, consider reducing the serum concentration if your cell line can tolerate it, or using a serum-free medium for the duration of the treatment. Always validate that any changes in media composition do not adversely affect your cells.
-
-
Quantitative Data Summary
The following table summarizes the known solubility information for this compound and the related compound, Vitamin D3, in various solvents. This data can be used as a reference for preparing solutions.
| Compound | Solvent | Solubility | Temperature (°C) | Notes |
| This compound | DMSO | 25 mg/mL | Not Specified | Requires ultrasonic and warming to 60°C |
| Vitamin D3 | DMSO | 7.23 x 10⁻³ (mole fraction) | 25 | - |
| Vitamin D3 | Ethanol | 1.77 x 10⁻¹ (mole fraction) | 25 | - |
| Vitamin D3 | Methanol | Lower than Ethanol | 25 | - |
| Vitamin D3 | Water | 1.03 x 10⁻⁶ (mole fraction) | 25 | Practically insoluble |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Analytical balance
-
Bath sonicator
Procedure:
-
Weighing: In a sterile environment (e.g., a chemical fume hood), carefully weigh out the desired amount of this compound powder. For a 10 mM solution, you will need approximately 4.95 mg of this compound per 1 mL of DMSO (Molecular Weight of this compound = 494.71 g/mol ).
-
Dissolution: Transfer the weighed powder into a sterile amber microcentrifuge tube. Add the calculated volume of anhydrous, sterile DMSO.
-
Sonication and Warming: Tightly cap the tube and place it in a bath sonicator. Sonicate until the powder is completely dissolved. If necessary, gently warm the solution in a 37-60°C water bath for short intervals, followed by vortexing or sonication, until a clear solution is obtained.
-
Sterilization (Optional): If required for your application, the concentrated DMSO stock solution can be sterilized by filtering through a 0.22 µm PTFE syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Working Solutions in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) sterile cell culture medium
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution: In a sterile tube, perform a serial dilution of the stock solution into the pre-warmed cell culture medium to achieve the desired final concentration. For example, to prepare a 10 µM working solution, you can perform a 1:1000 dilution (e.g., add 1 µL of the 10 mM stock to 999 µL of cell culture medium).
-
Mixing: Mix the working solution thoroughly by gentle pipetting or inverting the tube. Avoid vigorous vortexing, especially if the medium contains serum.
-
Immediate Use: Use the freshly prepared working solution immediately for your cell culture experiments. Do not store diluted aqueous solutions of this compound.
Visualizations
Caption: Workflow for preparing and using this compound in cell culture experiments.
Caption: The canonical Vitamin D receptor signaling pathway activated by this compound.
Atocalcitol Cell Culture Optimization: A Technical Support Resource
Welcome to the technical support center for optimizing Atocalcitol concentration in your cell culture experiments. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in effectively utilizing this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
This compound is a synthetic analog of Vitamin D3. Its primary mechanism of action is through the Vitamin D Receptor (VDR), a nuclear transcription factor.[1][2] Upon binding to this compound, the VDR forms a heterodimer with the Retinoid-X Receptor (RXR). This complex then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Responsive Elements (VDREs) in the promoter regions of target genes, thereby modulating their expression.[2][3][4]
Q2: What is a typical starting concentration range for this compound in cell culture?
Based on available literature, a common starting concentration range for this compound in various cell culture experiments is between 1 nM and 100 nM. However, the optimal concentration is highly dependent on the cell type and the specific biological endpoint being measured. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store this compound for cell culture experiments?
This compound is typically dissolved in a solvent like ethanol or DMSO to create a stock solution. It is crucial to check the manufacturer's instructions for the recommended solvent and storage conditions. Stock solutions are usually stored at -20°C or -80°C. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use to minimize degradation. Ensure the final solvent concentration in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no observable effect of this compound | - Suboptimal Concentration: The concentration of this compound may be too low for the specific cell type or assay. - Cell Line Insensitivity: The cell line may have low expression of the Vitamin D Receptor (VDR). - Degradation of this compound: Improper storage or handling of this compound stock or working solutions. | - Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 1 µM). - Verify VDR expression in your cell line using techniques like qPCR or Western blotting. - Prepare fresh working solutions from a properly stored stock for each experiment. |
| High Cell Death or Cytotoxicity | - Supramaximal Concentration: The concentration of this compound may be too high, leading to off-target effects or cytotoxicity. - Solvent Toxicity: The final concentration of the solvent (e.g., ethanol, DMSO) in the culture medium may be too high. | - Lower the concentration of this compound in your dose-response curve. - Ensure the final solvent concentration is below 0.1% and include a vehicle control (medium with solvent only) in your experiments. |
| Inconsistent or Variable Results | - Inconsistent Cell Density: Variations in the initial cell seeding density can affect the cellular response to this compound. - Variability in Treatment Duration: The duration of this compound treatment can significantly impact the outcome. - Reagent Inconsistency: Using different batches of media, serum, or this compound can introduce variability. | - Standardize your cell seeding protocol to ensure consistent cell numbers across experiments. - Optimize the treatment duration by performing a time-course experiment. - Maintain consistency in all reagents and note the lot numbers for traceability. |
Experimental Protocols
Determining Optimal this compound Concentration using a Dose-Response Assay
This protocol outlines a general procedure to determine the optimal concentration of this compound for inhibiting cell proliferation in a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, LNCaP)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Ethanol or DMSO (for stock solution preparation)
-
96-well cell culture plates
-
Cell proliferation assay reagent (e.g., MTT, WST-1)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
This compound Preparation: Prepare a 100 µM stock solution of this compound in ethanol or DMSO. From this stock, prepare a series of dilutions in complete culture medium to achieve final concentrations ranging from 0.1 nM to 1 µM. Also, prepare a vehicle control (medium with the same final concentration of solvent).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours).
-
Cell Proliferation Assay: Following incubation, perform a cell proliferation assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance using a plate reader. Normalize the data to the vehicle control and plot the cell viability against the log of this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Visualizations
This compound Signaling Pathway
Caption: this compound binds to VDR, leading to gene regulation.
Experimental Workflow for Dose-Response Assay
Caption: Workflow for determining this compound's optimal dose.
Troubleshooting Logic Flow
Caption: A logical approach to troubleshooting this compound experiments.
References
Technical Support Center: Atocalcitol Solution Stability
Welcome to the technical support center for Atocalcitol. This resource provides researchers, scientists, and drug development professionals with essential information to ensure the stability of this compound in solution during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to which chemical class does it belong?
A1: this compound is a synthetic analog of Vitamin D3.[1] Like other Vitamin D analogs, it is a secosteroid and is known for its high affinity for the Vitamin D Receptor (VDR), through which it mediates its biological effects.[2][3]
Q2: What are the primary factors that affect the stability of this compound in solution?
A2: this compound, like other Vitamin D analogs, is susceptible to degradation from several factors. The most critical are:
-
Light: Exposure to light, particularly UV radiation, can cause isomerization and degradation.[4][5]
-
Oxygen: Atmospheric oxygen can lead to oxidation of the molecule.
-
pH: this compound is more stable in neutral to slightly alkaline conditions and shows significant instability in acidic media.
-
Temperature: Elevated temperatures accelerate the rate of degradation.
-
Metal Ions: The presence of certain metal ions can catalyze degradation reactions.
Q3: What is the general mechanism of action for this compound?
A3: this compound exerts its effects by binding to the Vitamin D Receptor (VDR), which is a nuclear transcription factor. This binding causes the VDR to form a heterodimer with the Retinoid X Receptor (RXR). The VDR-RXR complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, regulating their transcription. This process modulates various cellular functions, including cell growth, differentiation, and immune responses.
Q4: Which solvents are recommended for preparing this compound stock solutions?
A4: Due to its lipophilic nature, this compound is poorly soluble in aqueous solutions. It is recommended to prepare initial stock solutions in organic solvents such as ethanol, methanol, or dimethyl sulfoxide (DMSO). For cell culture experiments, the final concentration of the organic solvent in the medium should be kept low (typically <0.1%) to avoid solvent-induced toxicity.
Q5: How should I store my this compound solutions?
A5: To maximize stability, this compound solutions should be stored under the following conditions:
-
Temperature: Store at -20°C or -80°C for long-term storage.
-
Light: Protect from light by using amber vials or by wrapping vials in aluminum foil.
-
Atmosphere: For maximum stability, overlay the solution with an inert gas like argon or nitrogen before sealing the vial to minimize exposure to oxygen.
Troubleshooting Guide
Problem 1: I am observing a rapid loss of this compound activity in my cell culture experiments.
| Possible Cause | Troubleshooting Step |
| Degradation in Aqueous Medium | This compound is less stable in aqueous cell culture media. Prepare fresh dilutions from a concentrated, frozen stock solution immediately before each experiment. Avoid storing diluted aqueous solutions. |
| Photodegradation | Cell culture incubators and biosafety cabinets often have fluorescent lighting. Minimize the exposure of your media containing this compound to light. Use amber-colored culture flasks or wrap them in foil. |
| Oxidation | Standard cell culture conditions involve atmospheric oxygen. While difficult to eliminate completely, preparing fresh solutions and minimizing headspace in storage vials can reduce oxidative degradation. |
| Adsorption to Plastics | This compound, being lipophilic, may adsorb to the surface of plastic labware (e.g., pipette tips, tubes, flasks). Consider using low-adhesion plastics or silanized glassware, especially when working with low concentrations. |
Problem 2: My HPLC analysis shows multiple peaks, and the main this compound peak is smaller than expected.
| Possible Cause | Troubleshooting Step |
| On-Column or In-Vial Degradation | The mobile phase composition or vial material could be contributing to degradation. Ensure the mobile phase is degassed and compatible. Studies on similar compounds show that using silanized or acid-washed glass autosampler vials can prevent degradation. |
| Acidic Hydrolysis | If using an acidic mobile phase or unbuffered aqueous solvents, this compound can degrade. Vitamin D3, a related compound, is known to be unstable in acidic media. Maintain a neutral or slightly alkaline pH if possible. |
| Oxidative Degradation | Oxygen dissolved in the mobile phase can cause degradation. Ensure proper degassing of all solvents. The use of antioxidants in the sample preparation, if compatible with the analysis, could be considered. |
| Isomerization | Exposure of the solution to heat or light can cause the formation of isomers like pre-Atocalcitol or tachysterol, which would appear as separate peaks in the chromatogram. Handle samples under reduced light and temperature. |
Quantitative Data Summary
While specific degradation kinetics for this compound are not widely published, data from its parent compound, Vitamin D3, provides a strong surrogate for understanding its stability profile.
Table 1: Influence of pH on Vitamin D3 Stability in Aqueous Solution at 25°C (Data extrapolated from stability studies on Vitamin D3)
| pH | Stability | Comments |
| 1-4 | Unstable | Significant degradation occurs. |
| 5-8 | More Stable | Stability increases as pH moves from acidic to neutral/alkaline. |
| This table is based on qualitative and graphical data for Vitamin D3, indicating a clear trend of increased stability at higher pH values. |
Table 2: Factors Influencing Vitamin D3 Degradation (Based on general findings for Vitamin D3 and its analogs)
| Stress Condition | Observed Effect | Recommended Mitigation |
| Light Exposure | Rapid degradation and isomerization. | Store in amber vials; work under subdued light. |
| Elevated Temperature (e.g., 40°C) | Accelerated degradation compared to 4°C or 25°C. | Store solutions frozen (-20°C or -80°C). |
| Oxygen/Air Exposure | Oxidation leads to loss of active compound. | Purge vials with inert gas (N₂ or Ar). |
| Presence of Metal Ions | Catalyzes degradation. | Use high-purity solvents and consider a chelating agent like EDTA if contamination is suspected. |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Stock Solution
-
Objective: To prepare a concentrated stock solution of this compound for long-term storage.
-
Materials:
-
This compound (crystalline powder)
-
Anhydrous Ethanol (200 proof, molecular biology grade)
-
Inert gas (Argon or Nitrogen)
-
Sterile, amber glass vial with a PTFE-lined screw cap
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube inside a chemical fume hood.
-
Add the calculated volume of anhydrous ethanol to achieve the target concentration (e.g., 1 mM).
-
Vortex gently until the powder is completely dissolved.
-
Transfer the solution to the amber glass vial.
-
Gently flush the headspace of the vial with inert gas for 15-20 seconds.
-
Immediately cap the vial tightly.
-
Seal the cap with paraffin film for extra security against air ingress.
-
Label the vial clearly with the compound name, concentration, solvent, and date.
-
Store at -80°C.
-
Protocol 2: Stability Assessment by HPLC-UV
-
Objective: To determine the stability of this compound in a specific solution under defined stress conditions (e.g., temperature, pH).
-
Materials:
-
This compound solution to be tested
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile phase: Acetonitrile and water mixture (e.g., 90:10 v/v).
-
Temperature-controlled incubator or water bath
-
pH meter and buffers for pH adjustment
-
-
Procedure:
-
Initial Analysis (T=0):
-
Dilute the this compound solution to a suitable concentration for HPLC analysis.
-
Inject the sample onto the HPLC system.
-
Set the UV detector to the λmax of this compound (typically around 265 nm for Vitamin D analogs).
-
Record the peak area of the main this compound peak. This is the 100% reference value.
-
-
Stress Conditions:
-
Place aliquots of the test solution into separate vials.
-
Expose the vials to the desired stress condition (e.g., place in a 40°C incubator).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1, 3, 7, 14 days), remove a vial from the stress condition.
-
Allow it to return to room temperature.
-
Analyze the sample by HPLC using the same method as the T=0 sample.
-
Record the peak area of the this compound peak.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage remaining versus time to determine the degradation kinetics.
-
-
Visualizations
Caption: this compound signaling via the Vitamin D Receptor (VDR) pathway.
Caption: Troubleshooting workflow for this compound solution instability.
References
- 1. This compound | C32H46O4 | CID 6445225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Vitamin D receptor signaling mechanisms: Integrated actions of a well-defined transcription factor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 4. ukessays.com [ukessays.com]
- 5. mdpi.com [mdpi.com]
Atocalcitol Degradation: A Technical Support Center for Researchers
Disclaimer: Publicly available information on the specific degradation products and pathways of Atocalcitol is limited. This technical support guide is based on established knowledge of the degradation of other vitamin D analogs, such as Calcipotriol and Cholecalciferol. The principles and methodologies described here are intended to serve as a general guide for researchers working with this compound and similar compounds.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and understanding the degradation products of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: Like other vitamin D analogs, this compound is susceptible to degradation from several factors. The most common are exposure to light (photodegradation), heat (thermal degradation), acidic or basic conditions (hydrolysis), and oxidizing agents.[1][2] It is crucial to control these factors during storage and experimentation to maintain the integrity of the compound.
Q2: What are the expected types of degradation products for a vitamin D analog like this compound?
A2: Based on studies of similar compounds, the degradation of this compound is likely to involve isomerization.[3][4] Key degradation products could include the pre-Atocalcitol isomer, as well as trans-isomers and tachysterol- and isotachysterol-like structures.[4] Under hydrolytic conditions, cleavage of side chains or ester groups, if present, can also occur. Oxidative stress may lead to the formation of hydroxylated or epoxidized derivatives.
Q3: How can I prevent the degradation of my this compound samples during storage and handling?
A3: To minimize degradation, this compound should be stored at low temperatures, protected from light, and in an inert atmosphere (e.g., under argon or nitrogen) to prevent oxidation. For solutions, using degassed, antioxidant-spiked solvents might be beneficial. It is also advisable to prepare solutions fresh for each experiment whenever possible.
Q4: What is a forced degradation study, and why is it important for this compound?
A4: A forced degradation or stress study is an experiment where the drug substance is intentionally exposed to harsh conditions to accelerate its degradation. This helps in identifying potential degradation products, understanding the degradation pathways, and developing stability-indicating analytical methods that can resolve the drug from its degradants.
Troubleshooting Guides
Issue 1: Unexpected peaks in the chromatogram of an this compound sample.
-
Possible Cause 1: Photodegradation. Vitamin D analogs are notoriously sensitive to light. Exposure to ambient or UV light during sample preparation or analysis can lead to the formation of photoisomers.
-
Troubleshooting Steps:
-
Prepare samples under amber or low-UV lighting.
-
Use amber vials for sample storage and in the autosampler.
-
If the problem persists, investigate the light stability of this compound by exposing a solution to a controlled light source and analyzing the degradation profile over time.
-
-
-
Possible Cause 2: Thermal Degradation. High temperatures during sample processing (e.g., evaporation) or in the chromatographic system can induce thermal isomerization.
-
Troubleshooting Steps:
-
Avoid high temperatures during sample preparation. Use gentle evaporation techniques like a stream of nitrogen at room temperature.
-
Check the temperature of the column oven and autosampler to ensure they are within a suitable range for the stability of the compound.
-
-
-
Possible Cause 3: On-column Degradation. The stationary phase or mobile phase components can sometimes catalyze degradation.
-
Troubleshooting Steps:
-
Try a different column with a different stationary phase chemistry (e.g., a different C18 phase or a phenyl-hexyl column).
-
Evaluate the effect of mobile phase pH. A mobile phase that is too acidic or basic can cause hydrolysis.
-
-
Issue 2: Poor resolution between this compound and its degradation products.
-
Possible Cause 1: Suboptimal Chromatographic Conditions. The chosen HPLC/UHPLC method may not be "stability-indicating," meaning it cannot separate the main compound from all potential degradation products.
-
Troubleshooting Steps:
-
Optimize the mobile phase: Experiment with different solvent ratios (e.g., acetonitrile vs. methanol), and the type and concentration of buffer and its pH.
-
Adjust the gradient: A shallower gradient can often improve the separation of closely eluting peaks.
-
Change the column: A column with a different selectivity, particle size, or dimension might provide the necessary resolution.
-
-
-
Possible Cause 2: Co-elution of Isomers. Many degradation products of vitamin D analogs are isomers with very similar polarities, making them difficult to separate.
-
Troubleshooting Steps:
-
Employ high-efficiency columns (e.g., sub-2 µm particle size).
-
Consider alternative chromatographic techniques like supercritical fluid chromatography (SFC) or chiral chromatography if stereoisomers are expected.
-
-
Issue 3: Difficulty in identifying the structure of an unknown degradation product.
-
Possible Cause: Insufficient data for structural elucidation.
-
Troubleshooting Steps:
-
High-Resolution Mass Spectrometry (HRMS): Use LC-MS/MS with a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain the accurate mass and elemental composition of the degradation product.
-
Tandem Mass Spectrometry (MS/MS): Analyze the fragmentation pattern of the degradation product and compare it to that of the parent compound to identify the location of the modification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If the degradation product can be isolated in sufficient quantity (micrograms to milligrams), NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.
-
Chemical Derivatization: Derivatization can help in confirming the presence of certain functional groups and can improve chromatographic separation and mass spectrometric ionization.
-
-
Data Presentation
Table 1: Summary of Stress Conditions for Forced Degradation of Vitamin D Analogs
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M - 1 M HCl at room temperature to 60°C | Isomerization (e.g., isotachysterol), potential side-chain cleavage. |
| Base Hydrolysis | 0.1 M - 1 M NaOH at room temperature to 60°C | Epimerization, potential side-chain cleavage. |
| Oxidation | 3% - 30% H₂O₂ at room temperature | Hydroxylated derivatives, epoxides, and other oxygenated products. |
| Photodegradation | Exposure to UV (e.g., 254 nm, 365 nm) and visible light | pre-isomers, trans-isomers, tachysterol, suprasterols. |
| Thermal Degradation | 60°C - 100°C in solid or solution state | Reversible isomerization to pre-isomers. |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M HCl. Keep the mixture at 60°C for 24 hours. At specified time points, withdraw samples, neutralize with 1 M NaOH, and dilute with the mobile phase for analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M NaOH. Keep the mixture at 60°C for 24 hours. At specified time points, withdraw samples, neutralize with 1 M HCl, and dilute with the mobile phase for analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 30% H₂O₂. Keep the mixture at room temperature for 24 hours, protected from light. At specified time points, withdraw samples and dilute with the mobile phase for analysis.
-
Photodegradation: Expose a solution of this compound in a quartz cuvette to a photostability chamber with a controlled light source (e.g., xenon lamp). A dark control sample should be wrapped in aluminum foil and kept under the same conditions. Analyze the samples at appropriate time intervals.
-
Thermal Degradation: Store a solid sample and a solution of this compound in a thermostatically controlled oven at 80°C. Analyze the samples at specified time points.
Protocol 2: Stability-Indicating HPLC-UV Method for Vitamin D Analogs
This is a general method and should be optimized for this compound.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Gradient Program: Start with 50% acetonitrile, increase to 95% over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: Diode array detector (DAD) monitoring at the λmax of this compound (e.g., around 265 nm for vitamin D analogs).
-
Injection Volume: 20 µL.
Visualizations
Caption: Potential degradation pathways of a vitamin D analog.
Caption: Workflow for identification of degradation products.
References
- 1. circehealthscience.com [circehealthscience.com]
- 2. ukessays.com [ukessays.com]
- 3. Quantitative NMR (qNMR) spectroscopy based investigation of the absolute content, stability and isomerization of 25-hydroxyvitamin D2/D3 and 24(R),25-dihydroxyvitamin D2 in solution phase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degradation studies of cholecalciferol (vitamin D3) using HPLC-DAD, UHPLC-MS/MS and chemical derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Atocalcitol Technical Support Center: Minimizing Off-target Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects during experiments with Atocalcitol, a synthetic vitamin D analog.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target effect of this compound?
This compound is an analog of Calcitriol, the active form of vitamin D3. Its primary on-target effect is mediated through its binding to the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene expression.[1][2] This interaction modulates various biological processes, including calcium and phosphate homeostasis, cell proliferation and differentiation, and immune system function.
Q2: What is the main off-target effect of this compound and other vitamin D analogs?
The most significant and dose-limiting off-target effect of this compound and other vitamin D analogs is hypercalcemia, an elevated level of calcium in the blood.[3][4][5] This occurs because VDR activation strongly influences intestinal calcium absorption and bone calcium resorption.
Q3: What are the symptoms of hypercalcemia that I should monitor for in my animal models?
In animal models, signs of hypercalcemia can include increased urination (polyuria), increased thirst (polydipsia), lethargy, dehydration, and weight loss. In severe cases, it can lead to kidney damage and cardiac arrhythmias.
Q4: How can I minimize the risk of hypercalcemia in my experiments?
Minimizing hypercalcemia involves careful dose selection and monitoring. It is crucial to perform dose-response studies to determine the optimal therapeutic window for this compound, where on-target effects are maximized and hypercalcemia is minimized. Additionally, monitoring serum calcium levels throughout the experiment is essential.
Q5: Besides hypercalcemia, are there other potential off-target effects of this compound?
As a vitamin D analog, this compound has the potential to interact with other nuclear receptors, although it is designed for VDR selectivity. Cross-reactivity with other receptors could lead to unintended biological effects. Therefore, it is advisable to perform selectivity profiling against a panel of nuclear receptors, especially at higher concentrations.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpectedly high serum calcium levels in animal models. | This compound dose is too high. | - Immediately cease this compound administration.- Administer saline hydration to promote calcium excretion.- In severe cases, consider treatment with calcitonin or bisphosphonates.- Re-evaluate the dose-response curve and select a lower dose for future experiments. |
| High calcium diet. | - Ensure the animal diet has a standard and controlled calcium content. | |
| Inconsistent or weak on-target effects at a dose that does not induce hypercalcemia. | Suboptimal this compound formulation or delivery. | - Verify the stability and solubility of the this compound formulation.- Ensure consistent and accurate administration of the compound. |
| Low VDR expression in the experimental model. | - Confirm VDR expression levels in the target cells or tissues using techniques like qPCR or Western blot. | |
| Observed effects that are not consistent with VDR activation. | Potential off-target binding to other nuclear receptors. | - Perform a nuclear receptor selectivity panel to assess this compound's binding affinity to other receptors (e.g., RAR, RXR, LXR, FXR).- Compare the gene expression profile induced by this compound with that of a known potent VDR agonist like Calcitriol. |
| Difficulty in establishing a therapeutic window. | Narrow separation between efficacious and toxic doses. | - Consider combination therapy with agents that may potentiate the on-target effects of this compound, allowing for a lower, non-hypercalcemic dose.- Explore different dosing schedules (e.g., intermittent vs. continuous) to minimize toxicity. |
Quantitative Data Summary
Currently, specific quantitative data for this compound's VDR binding affinity, selectivity, and dose-response for hypercalcemia are not publicly available in the searched resources. For comparative purposes, the following table provides representative data for Calcitriol, the natural VDR ligand. Researchers should generate similar data for this compound to guide their experiments effectively.
Table 1: Representative On-target and Off-target Data for Calcitriol
| Parameter | Value | Reference |
| VDR Binding Affinity (Kd) | ~0.1 nM | |
| EC50 for VDR-mediated gene transcription (in vitro) | 0.1 - 10 nM | |
| Dose inducing hypercalcemia in rodents (s.c.) | > 0.1 µg/kg/day | |
| Selectivity | High for VDR, but can interact with other nuclear receptors at high concentrations. |
Experimental Protocols
Protocol 1: In Vitro VDR Activation Reporter Gene Assay
This protocol is for determining the potency of this compound in activating the Vitamin D Receptor in a cell-based assay.
1. Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T, HepG2) in appropriate media.
-
Co-transfect the cells with a VDR expression vector and a reporter plasmid containing a VDR-responsive element (VDRE) linked to a luciferase gene. A transfection control plasmid (e.g., expressing Renilla luciferase) should also be included.
2. Compound Treatment:
-
After 24 hours, replace the medium with fresh medium containing a serial dilution of this compound or a positive control (e.g., Calcitriol). Include a vehicle control (e.g., DMSO).
-
Incubate the cells for another 24 hours.
3. Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
4. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
Plot the normalized luciferase activity against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Protocol 2: In Vivo Assessment of this compound-Induced Hypercalcemia in Rodents
This protocol outlines a method to evaluate the hypercalcemic potential of this compound in a rodent model.
1. Animal Acclimation and Diet:
-
Acclimate male Sprague-Dawley rats or C57BL/6 mice for at least one week.
-
Provide a standard diet with controlled calcium and phosphorus content.
2. Compound Administration:
-
Administer this compound or vehicle control daily via an appropriate route (e.g., subcutaneous injection, oral gavage) for a specified period (e.g., 7-14 days).
-
Use a range of doses to establish a dose-response relationship.
3. Sample Collection:
-
Collect blood samples at baseline and at regular intervals during the treatment period via a suitable method (e.g., tail vein, saphenous vein).
-
At the end of the study, collect a terminal blood sample via cardiac puncture.
4. Serum Calcium Measurement:
-
Separate the serum from the blood samples.
-
Measure the total serum calcium concentration using a colorimetric assay or an atomic absorption spectrophotometer.
-
It is also recommended to measure serum albumin to calculate corrected calcium levels.
5. Data Analysis:
-
Compare the serum calcium levels between the this compound-treated groups and the vehicle control group.
-
Determine the dose of this compound that causes a statistically significant increase in serum calcium.
Protocol 3: Nuclear Receptor Selectivity Profiling (Competitive Binding Assay)
This protocol describes a method to assess the selectivity of this compound for the VDR over other nuclear receptors.
1. Receptor Preparation:
-
Prepare or obtain purified ligand-binding domains (LBDs) of the VDR and a panel of other nuclear receptors.
2. Assay Setup:
-
In a multi-well plate, incubate the LBD of each receptor with a fixed concentration of a high-affinity radiolabeled ligand specific for that receptor.
-
Add increasing concentrations of unlabeled this compound to compete with the radiolabeled ligand for binding.
3. Measurement of Bound Radioactivity:
-
After incubation, separate the bound from the unbound radioligand using a suitable method (e.g., scintillation proximity assay, filter binding assay).
-
Quantify the amount of bound radioactivity.
4. Data Analysis:
-
Plot the percentage of bound radioligand against the log of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radiolabeled ligand.
-
A higher IC50 value for other nuclear receptors compared to the VDR indicates selectivity.
References
- 1. indigobiosciences.com [indigobiosciences.com]
- 2. caymanchem.com [caymanchem.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. A Phase I trial of calcitriol (1,25-dihydroxycholecalciferol) in patients with advanced malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overview of the clinical efficacy and safety of eldecalcitol for the treatment of osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Atocalcitol In Vivo Studies: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Atocalcitol in in vivo studies. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in a psoriasis mouse model?
A1: For vitamin D analogs like this compound, a common starting point for topical application in an imiquimod-induced psoriasis-like mouse model is in the range of 0.2 to 2.0 nmol per application.[1] It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental conditions, balancing efficacy with potential side effects like skin irritation or changes in body weight.[1]
Q2: What is a suitable vehicle for formulating this compound for topical and oral administration?
A2: For topical administration, this compound can be formulated in an ointment base, such as a mixture of vaseline, lanolin, and dimethyl sulfoxide (DMSO).[2] For oral gavage studies, this compound can be suspended in a vehicle like 1% hydroxypropyl methylcellulose.[3] It is essential to ensure the stability of the formulation for the duration of the study.[3]
Q3: What are the common side effects to monitor for during in vivo studies with this compound?
A3: A primary concern with vitamin D analogs is the risk of hypercalcemia, an elevation of calcium levels in the blood. Researchers should closely monitor serum calcium levels throughout the study. Other potential side effects could include weight loss, particularly at higher doses.
Q4: How can I minimize the stress on animals during oral gavage administration?
A4: Proper training and technique are crucial for minimizing stress and ensuring accurate dosing during oral gavage. Using appropriately sized, flexible feeding tubes with a rounded tip can help prevent injury to the esophagus. Alternatives to gavage, such as voluntary consumption of a palatable mixture, can also be considered to reduce animal stress.
Troubleshooting Guides
Issue 1: High variability in experimental results.
-
Potential Cause: Inconsistent drug formulation or administration.
-
Troubleshooting Tip: Ensure the this compound formulation is homogenous and stable. For oral gavage, verify the accuracy of the dosing volume for each animal. For topical application, ensure a consistent amount and surface area of application.
-
-
Potential Cause: Animal stress.
-
Troubleshooting Tip: Acclimatize animals to handling and dosing procedures before the start of the experiment. For oral gavage, ensure personnel are proficient in the technique to minimize stress.
-
Issue 2: Signs of toxicity, such as weight loss or lethargy.
-
Potential Cause: The administered dose is too high.
-
Troubleshooting Tip: Reduce the dose of this compound. It is recommended to perform a maximum tolerated dose (MTD) study before initiating efficacy studies to establish a safe dose range.
-
-
Potential Cause: Hypercalcemia.
-
Troubleshooting Tip: Immediately measure serum calcium levels. If elevated, discontinue or reduce this compound treatment. Future studies should incorporate regular monitoring of serum calcium.
-
Issue 3: Lack of efficacy at the initial dose.
-
Potential Cause: The administered dose is too low.
-
Troubleshooting Tip: Gradually increase the dose of this compound in a dose-escalation study design. Monitor for both efficacy and any signs of toxicity.
-
-
Potential Cause: Poor bioavailability of the formulation.
-
Troubleshooting Tip: Re-evaluate the formulation and vehicle to ensure optimal solubility and absorption of this compound. For topical formulations, consider penetration enhancers if appropriate.
-
Quantitative Data Summary
Table 1: Example Dosage for a Vitamin D Analog (Calcipotriol) in a Psoriasis Mouse Model
| Dose (nmol) | Administration Route | Animal Model | Observed Effect | Reference |
| 0.2 - 2.0 | Topical | Imiquimod-induced psoriasis-like dermatitis in mice | Dose-dependent suppression of ear thickness | |
| 2.0 | Topical | Imiquimod-induced psoriasis-like dermatitis in mice | Significant reduction in ear thickness, but also significant weight loss | |
| 0.6 | Topical | Imiquimod-induced psoriasis-like dermatitis in mice | Effective without causing weight loss |
*Note: This data is for Calcipotriol, a vitamin D analog, and should be used as a starting reference for this compound. Dose optimization for this compound is recommended.
Experimental Protocols
Protocol 1: Topical Administration of this compound in an Imiquimod-Induced Psoriasis Mouse Model
-
Animal Model: Use BALB/c or C57BL/6 mice (7-9 weeks old).
-
Induction of Psoriasis-like Dermatitis: Shave the dorsal skin of the mice one day before the experiment. Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back skin for 5-7 consecutive days.
-
This compound Formulation: Prepare an ointment containing the desired concentration of this compound in a suitable vehicle (e.g., 81% Vaseline, 9% Lanolin, 10% DMSO).
-
Treatment: At least 2 hours after the daily imiquimod application, topically apply a defined amount (e.g., 100 mg) of the this compound ointment or vehicle control to the same area.
-
Monitoring: Measure ear thickness and score the Psoriasis Area and Severity Index (PASI) for erythema, scaling, and thickness daily. Monitor the body weight of the mice every three days.
-
Endpoint Analysis: At the end of the treatment period, euthanize the mice and collect skin tissue for histological analysis and cytokine profiling.
Protocol 2: Oral Gavage Administration of this compound in a Rat Cancer Model
-
Animal Model: Use appropriate rat strain for the specific cancer model being studied.
-
This compound Formulation: Suspend this compound in a vehicle such as 1% hydroxypropyl methylcellulose. Ensure the formulation is stable for the duration of the study.
-
Dose Determination: Determine the appropriate dose based on preliminary dose-range finding or MTD studies.
-
Administration:
-
Weigh the rat to determine the correct dosing volume (recommended maximum is 10-20 ml/kg).
-
Use a flexible, rounded-tip gavage needle of the appropriate size (e.g., 16-18 gauge for rats).
-
Gently restrain the rat and pass the gavage needle along the upper palate into the esophagus. The tube should pass easily without force.
-
Administer the this compound suspension slowly.
-
-
Monitoring: Observe the animals for any signs of distress immediately after dosing and regularly throughout the study. Monitor tumor growth, body weight, and serum calcium levels.
Visualizations
Caption: this compound binds to the Vitamin D Receptor (VDR), leading to gene transcription changes.
Caption: A workflow for troubleshooting common issues in this compound in vivo experiments.
References
Troubleshooting unexpected results in Atocalcitol experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Atocalcitol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a synthetic analog of calcitriol, the active form of vitamin D3. Its primary mechanism of action is to bind to the Vitamin D Receptor (VDR), a nuclear transcription factor.[1] This binding initiates a cascade of molecular events, including the heterodimerization of the VDR with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, leading to the modulation of their transcription.[2]
Q2: What are the expected cellular effects of this compound in keratinocytes?
In keratinocytes, this compound is expected to mimic the effects of calcitriol, which include:
-
Inhibition of proliferation: this compound is anticipated to reduce the rate of keratinocyte cell division.
-
Induction of differentiation: It is expected to promote the maturation of keratinocytes, a process that is often dysregulated in conditions like psoriasis.
-
Modulation of cytokine production: this compound may alter the expression and secretion of various inflammatory cytokines.
Q3: How should this compound be stored and handled?
For optimal stability, solid this compound should be stored at -20°C. Stock solutions should be prepared and aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for short-term use (up to one month is generally acceptable for similar compounds). For long-term storage, it is advisable to consult the manufacturer's specific recommendations. The stability of this compound in cell culture media at 37°C should be considered, as degradation can occur over time.
Troubleshooting Unexpected Results
Issue 1: Inconsistent or No Biological Activity in Cell-Based Assays
Q: We are not observing the expected anti-proliferative or pro-differentiating effects of this compound on our keratinocyte cultures. What could be the cause?
A: Several factors could contribute to a lack of biological activity. Consider the following troubleshooting steps:
-
Compound Integrity:
-
Verify Stock Solution: Ensure the stock solution was prepared correctly and has not degraded. If possible, prepare a fresh stock solution.
-
Storage Conditions: Confirm that both the solid compound and stock solutions have been stored at the recommended temperature and protected from light.
-
-
Cell Culture Conditions:
-
Cell Health: Ensure your keratinocytes are healthy, within a low passage number, and free from contamination (e.g., mycoplasma).
-
Serum Effects: If using serum-containing media, components in the serum may bind to this compound, reducing its bioavailability. Consider using charcoal-stripped serum to remove endogenous steroids and other lipophilic molecules.
-
Calcium Concentration: The calcium concentration in the culture medium can significantly influence keratinocyte differentiation.[3] Ensure your media has the appropriate calcium levels for your experimental goals.
-
-
Experimental Protocol:
-
Dose Range: You may be using a concentration of this compound that is too low. Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay.
-
Incubation Time: The effects of this compound on proliferation and differentiation may take time to become apparent. Optimize the incubation time (e.g., 24, 48, 72 hours).
-
Issue 2: High Variability Between Replicate Wells or Experiments
A: High variability can stem from several sources. Here's a checklist to improve reproducibility:
-
Pipetting and Dispensing:
-
Technique: Ensure consistent pipetting technique, especially with small volumes. Use calibrated pipettes.
-
Cell Seeding: Uneven cell seeding can lead to significant variability. Ensure a homogenous cell suspension and mix gently before plating.
-
-
Plate Effects:
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate media components and affect cell growth. Avoid using the outermost wells for experimental conditions or ensure proper humidification in the incubator.
-
-
Reagent Preparation:
-
Thorough Mixing: Ensure all reagents, including this compound dilutions and assay reagents, are thoroughly mixed before being added to the wells.
-
Issue 3: Unexpected Gene Expression or Cytokine Profile
Q: this compound is altering the expression of genes we did not anticipate, or the cytokine profile is not as expected. Why might this be happening?
A: This could be due to off-target effects or complexities in the VDR signaling pathway.
-
Off-Target Effects: While this compound is designed to target the VDR, it may interact with other cellular proteins, leading to unexpected changes in gene expression.[4] Consider performing a broader gene expression analysis (e.g., microarray or RNA-seq) to identify potential off-target pathways.
-
Complex Gene Regulation: The VDR can regulate a large number of genes, and the response can be cell-type specific.[5] The observed gene expression profile may be a genuine, but previously uncharacterized, effect of VDR activation in your specific experimental system.
-
Experimental Conditions: The cellular context, including the presence of other signaling molecules or stressors, can influence the transcriptional response to this compound.
Data Presentation
Table 1: Example Dose-Response of a Vitamin D Analog (Calcitriol) on TNF-α Production in Peripheral Blood Mononuclear Cells (PBMCs)
| Treatment Group | TNF-α Concentration (pg/2.5 x 10^6 cells) |
| LPS (100 ng) | 1797 ± 337 |
| LPS + Calcitriol (12.5 ng) | 954 ± 483 |
| LPS + Calcitriol (25 ng) | 873 ± 583 |
| LPS + Calcitriol (50 ng) | 263 ± 296 |
| LPS + Calcitriol (100 ng) | 2.9 ± 2.1 |
Data adapted from a study on calcitriol and is for illustrative purposes.
Table 2: Example Effect of a Vitamin D Analog on Psoriasis Area and Severity Index (PASI) in Clinical Studies
| Treatment Group | Mean Change in PASI from Baseline | Percentage of Patients Achieving PASI 75 |
| Placebo | Varies by study | ~5-15% |
| Calcipotriol (Vitamin D Analog) | Significant reduction | ~21-40% |
| This compound (Hypothetical) | Expected significant reduction | Data to be determined by clinical trials |
PASI 75 represents a 75% reduction in the PASI score. Data is generalized from studies on vitamin D analogs for illustrative purposes.
Experimental Protocols & Methodologies
1. VDR Competitive Binding Assay
-
Objective: To determine the affinity of this compound for the VDR by measuring its ability to compete with a radiolabeled VDR ligand (e.g., [³H]-Calcitriol).
-
Methodology:
-
Receptor Source: Use recombinant human VDR or nuclear extracts from VDR-expressing cells.
-
Reaction Setup: In microtiter plates, combine the receptor source, [³H]-Calcitriol, and varying concentrations of unlabeled this compound. Include controls for total binding (no competitor) and non-specific binding (excess unlabeled calcitriol).
-
Incubation: Incubate to allow binding to reach equilibrium.
-
Separation: Separate bound from free radioligand using methods like hydroxylapatite slurry or glass fiber filters.
-
Quantification: Measure the radioactivity of the bound ligand using a scintillation counter.
-
Data Analysis: Calculate the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value).
-
2. Cell Proliferation Assay (MTT/XTT)
-
Objective: To assess the effect of this compound on the proliferation of keratinocytes.
-
Methodology:
-
Cell Plating: Seed keratinocytes in a 96-well plate at a predetermined optimal density.
-
Treatment: After cell adherence, treat with a range of this compound concentrations. Include a vehicle control.
-
Incubation: Incubate for a set period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add MTT or XTT reagent to each well.
-
Incubation: Incubate for 2-4 hours to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells.
-
Solubilization (for MTT): Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).
-
Data Analysis: Normalize the absorbance readings to the vehicle control to determine the percentage of proliferation inhibition.
-
3. Cytokine Quantification (ELISA)
-
Objective: To measure the effect of this compound on the production of a specific cytokine (e.g., IL-6, IL-8) by keratinocytes.
-
Methodology:
-
Cell Culture and Treatment: Culture keratinocytes and treat with this compound, with or without an inflammatory stimulus (e.g., TNF-α, LPS).
-
Supernatant Collection: After the desired incubation period, collect the cell culture supernatant.
-
ELISA Procedure:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Block the plate to prevent non-specific binding.
-
Add standards and the collected supernatants to the wells.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate that reacts with the enzyme to produce a colorimetric signal.
-
Stop the reaction and measure the absorbance.
-
-
Data Analysis: Generate a standard curve from the absorbance readings of the standards and use it to calculate the concentration of the cytokine in the samples.
-
Visualizations
Caption: this compound binds to the VDR, leading to gene transcription modulation.
Caption: Workflow for a typical cell proliferation assay with this compound.
Caption: A logical approach to troubleshooting unexpected experimental outcomes.
References
- 1. Efficacy and safety of HAT1 compared with calcipotriol in the treatment of patients with mild to moderate chronic plaque psoriasis: results from an open-label randomized comparative pilot clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular mechanism of vitamin D receptor action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biocytogen.com [biocytogen.com]
- 4. Details of Drug Off-Target (DOT) | DrugMAP [drugmap.idrblab.net]
- 5. Deciphering the calcitriol-induced transcriptomic response in keratinocytes: presentation of novel target genes - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing storage conditions for long-term Atocalcitol stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing storage conditions for the long-term stability of Atocalcitol. The following sections offer troubleshooting advice and frequently asked questions to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored in a tightly sealed container at -20°C, protected from light and moisture. Under these conditions, the compound is expected to be stable for extended periods. Short-term storage at 4°C is also acceptable for brief periods, but for long-term storage, -20°C is recommended to minimize degradation.
Q2: How should I store this compound in solution?
A2: this compound in solution is significantly less stable than in its solid form. Stock solutions should be prepared in a suitable solvent (e.g., DMSO or ethanol), aliquoted into small volumes to avoid repeated freeze-thaw cycles, and stored at -80°C. For working solutions, it is advisable to prepare them fresh for each experiment. If short-term storage of a working solution is necessary, it should be kept at 4°C and used within 24 hours.
Q3: Is this compound sensitive to light?
A3: Yes, like many vitamin D analogs, this compound is photosensitive.[1] Exposure to light, particularly UV light, can lead to degradation. All handling and storage of this compound, both in solid form and in solution, should be performed under amber or light-blocking conditions.
Q4: What are the primary degradation pathways for this compound?
A4: While specific public data on this compound is limited, vitamin D analogs are generally susceptible to oxidation, isomerization, and photodegradation. Oxidation can occur at the side chain, and isomerization of the triene system is a common degradation pathway for vitamin D compounds. Exposure to acidic or basic conditions can also accelerate degradation.
Q5: I am observing unexpected results in my cell-based assays with this compound. Could this be a stability issue?
A5: Yes, inconsistent or unexpected results can be a sign of compound degradation. If you suspect this, it is crucial to verify the integrity of your this compound stock. This can be done by preparing a fresh stock solution from solid compound and comparing its activity to the older stock. Additionally, analytical techniques like HPLC can be used to check the purity of the compound.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity in assays | 1. Degradation of this compound stock solution due to improper storage (e.g., repeated freeze-thaw cycles, prolonged storage at 4°C). 2. Photodegradation from exposure to light. 3. Oxidation of the compound. | 1. Prepare fresh stock solutions from solid this compound. Aliquot into single-use vials to minimize freeze-thaw cycles. Store at -80°C. 2. Handle all this compound solutions under amber or light-protected conditions. 3. Use high-purity solvents and consider purging solutions with an inert gas (e.g., argon or nitrogen) before sealing and storing. |
| Precipitation of this compound in aqueous media | 1. Low solubility of this compound in aqueous buffers. 2. The concentration of the organic solvent (e.g., DMSO) from the stock solution is too high in the final assay medium, causing the compound to precipitate. | 1. Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed the recommended percentage (typically <0.5% for cell-based assays). 2. Consider using a vehicle control with the same solvent concentration to rule out solvent effects. 3. If solubility issues persist, explore the use of solubilizing agents, but validate their compatibility with your assay. |
| Inconsistent HPLC peak areas for this compound standards | 1. Adsorption of this compound to container surfaces (e.g., plastic or glass). 2. Degradation of the standard solution. | 1. Use low-adsorption polypropylene or silanized glass vials for preparing and storing this compound solutions.[2] 2. Prepare fresh standard solutions for each analytical run. If storing, keep them at -80°C and minimize the storage duration. |
| Appearance of unknown peaks in HPLC chromatogram | 1. Formation of degradation products due to exposure to stress conditions (light, heat, pH extremes, oxidation). | 1. Review handling and storage procedures to identify potential exposure to stress factors. 2. Conduct a forced degradation study to intentionally generate and identify potential degradation products. This will help in developing a stability-indicating HPLC method. |
Quantitative Stability Data
The following tables summarize the expected stability of this compound under various conditions. This data is based on general knowledge of vitamin D analogs and should be confirmed by in-house stability studies.
Table 1: Long-Term Stability of Solid this compound
| Storage Condition | Temperature | Humidity | Light Condition | Expected Purity after 12 Months |
| Recommended | -20°C | Desiccated | Protected from Light | >98% |
| Sub-optimal | 4°C | Ambient | Protected from Light | 90-95% |
| Adverse | 25°C | Ambient | Exposed to Light | <80% |
Table 2: Short-Term Stability of this compound in DMSO Solution (10 mM)
| Storage Condition | Temperature | Light Condition | Expected Purity after 1 Week | Expected Purity after 4 Weeks |
| Recommended | -80°C | Protected from Light | >99% | >97% |
| Sub-optimal | -20°C | Protected from Light | ~98% | ~92% |
| Adverse | 4°C | Protected from Light | <95% | <85% |
| Adverse | 25°C | Exposed to Light | <70% | <50% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways for this compound.
-
Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate the solid this compound at 105°C for 24 hours. Also, incubate the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose the solid this compound and the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for an HPLC method to separate this compound from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 70% A, 30% B
-
5-25 min: Linear gradient to 10% A, 90% B
-
25-30 min: Hold at 10% A, 90% B
-
30.1-35 min: Return to 70% A, 30% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 265 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Note: This method may require optimization for specific degradation products observed in the forced degradation study.
Mandatory Visualizations
This compound Signaling Pathway
This compound, as a vitamin D analog, is expected to exert its biological effects primarily through the Vitamin D Receptor (VDR). The following diagram illustrates the canonical VDR signaling pathway.
Canonical VDR signaling pathway for this compound.
Experimental Workflow for Stability Testing
The following diagram outlines the logical workflow for assessing the stability of this compound.
Workflow for this compound stability assessment.
References
How to prevent Atocalcitol precipitation in cell culture media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the use of Atocalcitol in cell culture experiments, with a focus on preventing precipitation and ensuring experimental reproducibility.
Troubleshooting Guide: Preventing this compound Precipitation
This compound, a vitamin D analog, is a hydrophobic compound that can be prone to precipitation in aqueous cell culture media. This guide addresses common issues and provides solutions to maintain its solubility and activity.
Issue 1: Immediate Precipitation Upon Addition to Cell Culture Media
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its solubility limit. | Decrease the final working concentration. It is crucial to perform a dose-response experiment to determine the optimal non-toxic and effective concentration for your specific cell line. |
| Rapid Dilution ("Crashing Out") | Adding a concentrated stock solution directly into a large volume of aqueous media can cause the compound to rapidly precipitate. | Perform serial dilutions. First, create an intermediate dilution of the stock solution in pre-warmed (37°C) cell culture medium before preparing the final working concentration. |
| Low Temperature of Media | The solubility of hydrophobic compounds like this compound decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture media when preparing your final working solutions. |
| Incorrect Solvent for Stock Solution | The solvent used for the initial stock solution may not be optimal for subsequent dilution in aqueous media. | DMSO is a common solvent for hydrophobic compounds. Ensure the final concentration of the solvent in the cell culture is minimal (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.[1] |
Issue 2: Precipitation Over Time in the Incubator
| Potential Cause | Explanation | Recommended Solution |
| Interaction with Media Components | This compound may interact with salts, proteins (especially in serum), or other components in the media over time, leading to precipitation. | Reduce the serum concentration in your media if your cell line can tolerate it. Alternatively, test different basal media formulations (e.g., DMEM, RPMI-1640, F-12) to identify one that is more compatible. |
| Media Evaporation | Evaporation from culture plates can increase the concentration of all components, including this compound, pushing it beyond its solubility limit. | Ensure proper humidification of your incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments. |
| Temperature Fluctuations | Repeatedly removing culture vessels from the incubator can cause temperature cycling, which may affect the solubility of the compound. | Minimize the time that culture vessels are outside the incubator. For frequent observations, consider using a microscope with an integrated environmental chamber. |
| pH Shift in Media | Changes in the CO2 environment can alter the pH of the media, which can affect the solubility of pH-sensitive compounds. | Ensure your media is properly buffered for the CO2 concentration in your incubator. |
Quantitative Data Summary
The following table provides key quantitative data for this compound. Note that solubility in cell culture media can be influenced by various factors, including serum concentration and specific media formulation. Therefore, it is highly recommended to experimentally determine the maximum soluble concentration for your specific conditions.
| Parameter | Value | Notes |
| Molecular Weight | 494.71 g/mol [2][3] | - |
| Solubility in DMSO | 25 mg/mL[3] | Requires ultrasonic treatment and warming to 60°C for complete dissolution.[3] |
| Solubility in Ethanol | Data not available for this compound. Other Vitamin D analogs like 25-hydroxy Vitamin D3 and Vitamin D3 have reported solubilities of approximately 20 mg/mL and 30 mg/mL, respectively. | It is recommended to experimentally determine the solubility of this compound in ethanol for your specific application. |
| Maximum Soluble Concentration in Cell Culture Media (e.g., DMEM, RPMI-1640, F-12) | Not specified in the literature. | This must be determined experimentally. See Protocol 2 for a detailed methodology. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 494.71 g/mol )
-
Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated precision balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Calculation: To prepare a 10 mM stock solution, you will need to dissolve 4.947 mg of this compound in 1 mL of DMSO.
-
Calculation: 10 mmol/L * 1 L/1000 mL * 494.71 g/mol * 1000 mg/g = 4.947 mg/mL
-
-
Weighing: Accurately weigh 4.947 mg of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of anhydrous DMSO to the tube.
-
Solubilization: Vortex the tube for 1-2 minutes. To ensure complete dissolution, place the tube in a sonicator water bath at 60°C and sonicate until the solution is clear and free of any visible particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and protect from light. Store aliquots at -20°C or -80°C.
Protocol 2: Determination of Maximum Soluble Concentration in Cell Culture Medium
Objective: To determine the highest concentration of this compound that remains soluble in your specific cell culture medium under experimental conditions.
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Your complete cell culture medium (e.g., DMEM, RPMI-1640, F-12) supplemented with serum and other additives as used in your experiments.
-
Sterile 96-well clear-bottom cell culture plate
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Serial Dilution:
-
In a 96-well plate, prepare a series of dilutions of your this compound stock solution in your pre-warmed complete cell culture medium. For example, you can perform a 2-fold serial dilution starting from a high concentration (e.g., 100 µM).
-
Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Include a "vehicle control" well containing only the cell culture medium with the same final concentration of DMSO as the highest this compound concentration.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a duration relevant to your planned experiment (e.g., 24, 48, or 72 hours).
-
Observation:
-
After incubation, visually inspect each well for any signs of precipitation (e.g., cloudiness, crystals, or film).
-
For a more sensitive assessment, examine the wells under a microscope at 100x or 200x magnification to look for micro-precipitates.
-
-
Determination: The highest concentration of this compound that remains clear and free of any visible precipitate is considered the maximum soluble concentration for your specific experimental conditions.
Signaling Pathway and Experimental Workflow Diagrams
This compound Signaling Pathway
This compound, as a vitamin D analog, is expected to exert its biological effects through the Vitamin D Receptor (VDR) signaling pathway. The simplified canonical pathway is as follows:
Caption: this compound signaling pathway.
Experimental Workflow for Preventing Precipitation
The following workflow outlines the key steps to ensure this compound remains in solution during cell culture experiments.
Caption: Workflow for preventing this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration of this compound for in vitro experiments?
A1: The optimal concentration of this compound is cell-type dependent. It is recommended to perform a dose-response curve starting from a low nanomolar range up to a low micromolar range to determine the EC50 (half-maximal effective concentration) for your desired biological effect, while also assessing cytotoxicity.
Q2: Can I dissolve this compound directly in cell culture medium?
A2: It is not recommended. Due to its hydrophobic nature, this compound has very low solubility in aqueous solutions. It is best to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into your cell culture medium.
Q3: How often should I change the medium containing this compound in long-term experiments?
A3: The stability of this compound in cell culture medium at 37°C over extended periods should be considered. For long-term experiments (e.g., several days), it may be necessary to replenish the medium with freshly prepared this compound solution every 24-48 hours to maintain a consistent concentration.
Q4: What should I do if I still observe precipitation after following all the recommendations?
A4: If precipitation persists, consider the following:
-
Further reduce the final concentration: Your experimental concentration may still be above the solubility limit for your specific conditions.
-
Use a different solvent for the stock solution: While DMSO is common, ethanol may be an alternative for some vitamin D analogs. However, the final concentration of ethanol in the media should also be kept low (ideally ≤ 0.1%) to avoid toxicity.
-
Incorporate a solubilizing agent: In some cases, the use of a biocompatible solubilizing agent, such as certain cyclodextrins, may be explored, but this should be carefully validated for its effects on your specific cell line and experimental outcomes.
Q5: Is this compound light-sensitive?
A5: Many vitamin D analogs are known to be light-sensitive. It is good laboratory practice to protect this compound powder and stock solutions from light by using amber vials or by wrapping containers in aluminum foil. Perform manipulations in a subdued light environment where possible.
References
Technical Support Center: Optimizing Atocalcitol Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Atocalcitol synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound and other vitamin D analogs?
A1: The most common and versatile approach for synthesizing this compound, a C-20 modified vitamin D analog, is a convergent synthesis. This strategy involves the independent synthesis of two key fragments: the A-ring and the CD-ring system which includes the modified side chain. These two fragments are then coupled together in a late-stage step to form the complete vitamin D skeleton. This approach allows for greater flexibility in modifying different parts of the molecule and can lead to higher overall yields compared to a linear synthesis.
Q2: What are the key chemical reactions involved in the convergent synthesis of vitamin D analogs like this compound?
A2: Several powerful cross-coupling reactions are employed to connect the A-ring and CD-ring fragments. The choice of reaction often depends on the specific functional groups present in the synthons. Commonly used methods include:
-
Wittig-Horner Reaction: This reaction typically involves coupling a phosphine oxide-stabilized A-ring carbanion with a CD-ring ketone (often referred to as Grundmann's ketone). It is a widely used method for forming the crucial C6-C7 double bond.[1][2]
-
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an A-ring vinyl boronic acid or ester with a CD-ring vinyl halide or triflate. It is known for its high functional group tolerance and generally good yields.
-
Sonogashira Coupling: This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne on one fragment and a vinyl or aryl halide on the other. This can be a key step in constructing the triene system of vitamin D analogs.[3][4]
Q3: Why is the protection of functional groups important in this compound synthesis?
A3: this compound and other vitamin D analogs possess multiple hydroxyl groups which are reactive under various reaction conditions. To prevent unwanted side reactions and ensure the desired transformations occur, these hydroxyl groups are typically "protected" with temporary blocking groups. Common protecting groups for hydroxyls in vitamin D synthesis include silyl ethers (e.g., TBS, TBDMS) and acetates. An effective protecting group strategy is crucial for achieving a high yield of the final product. The protecting groups must be stable during the synthetic steps and easily removable at the end of the synthesis without affecting the rest of the molecule.
Troubleshooting Guide
Low Yield in Wittig-Horner Coupling of A-Ring and CD-Ring Fragments
Problem: The Wittig-Horner reaction to couple the A-ring phosphine oxide and the CD-ring ketone is resulting in a low yield of the desired this compound precursor.
| Potential Cause | Troubleshooting Steps |
| Incomplete Deprotonation of Phosphine Oxide | - Ensure the use of a strong, non-nucleophilic base such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA).- Perform the reaction under strictly anhydrous and inert conditions (e.g., argon or nitrogen atmosphere) as the organolithium bases are highly reactive with water and oxygen.- Use freshly titrated n-BuLi to ensure accurate concentration. |
| Enolization of the CD-Ring Ketone | - Add the A-ring phosphine oxide anion solution slowly to the CD-ring ketone at a low temperature (e.g., -78 °C) to minimize ketone enolization by the strong base.- Consider using a less sterically hindered base if enolization is a persistent issue. |
| Steric Hindrance | - The coupling of complex fragments can be sterically hindered. Prolonging the reaction time or slightly increasing the temperature after the initial addition may improve conversion. However, be cautious of potential side reactions at higher temperatures. |
| Poor Quality of Reagents | - Use freshly purified A-ring phosphine oxide and CD-ring ketone. Impurities can interfere with the reaction.- Ensure the solvent (typically THF) is anhydrous. |
Inefficient Suzuki-Miyaura Coupling
Problem: Low conversion or significant side product formation (e.g., homocoupling) is observed during the palladium-catalyzed Suzuki-Miyaura coupling of the A-ring and CD-ring fragments.
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivation | - Ensure rigorous degassing of all solvents and reagents to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[5] The "freeze-pump-thaw" method is highly effective.- Use a fresh, high-purity palladium catalyst and ligand. The choice of ligand is critical; for complex substrates, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can be beneficial. |
| Suboptimal Base | - The choice and amount of base are crucial. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The optimal base depends on the specific substrates. A screen of different bases may be necessary.- Ensure the base is finely powdered and dry to maximize its reactivity. |
| Protodeboronation of the Boronic Acid/Ester | - This side reaction, where the boron group is replaced by a hydrogen atom, can be minimized by using anhydrous solvents and ensuring the reaction is not run for an excessively long time. |
| Homocoupling of Coupling Partners | - This is often caused by the presence of oxygen. Improve the degassing procedure.- Using a Pd(0) source (e.g., Pd(PPh₃)₄) directly can sometimes mitigate homocoupling that might occur during the in-situ reduction of a Pd(II) precatalyst. |
| Parameter | Recommended Range | Notes |
| Palladium Catalyst Loading | 1-5 mol% | Higher loadings may be needed for challenging couplings. |
| Ligand:Palladium Ratio | 1:1 to 4:1 | Dependent on the specific ligand and palladium source. |
| Base Equivalents | 2-3 eq. | Relative to the limiting reagent. |
| Temperature | 60-110 °C | Substrate and solvent dependent. |
Experimental Protocols
A generalized experimental protocol for the key coupling step in a convergent vitamin D analog synthesis is provided below. Note: This is a representative procedure and may require optimization for the specific synthesis of this compound.
Wittig-Horner Coupling Protocol
-
Preparation of the A-Ring Anion:
-
Dissolve the A-ring phosphine oxide (1.1 equivalents) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck round-bottom flask under an argon atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe.
-
Stir the resulting deep red solution at -78 °C for 30-60 minutes.
-
-
Coupling Reaction:
-
In a separate flame-dried flask under argon, dissolve the CD-ring ketone (1.0 equivalent) in anhydrous THF.
-
Cool the ketone solution to -78 °C.
-
Slowly transfer the pre-formed A-ring anion solution to the ketone solution via a cannula.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
-
Work-up and Purification:
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the protected this compound precursor.
-
Visualizations
Caption: Convergent synthesis workflow for this compound.
Caption: Logical workflow for troubleshooting low-yield reactions.
References
Technical Support Center: Managing High-Concentration Atocalcitol-Associated Cytotoxicity in Research
Welcome to the Atocalcitol Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating the cytotoxic effects of this compound, a potent vitamin D analog, at high concentrations.
Disclaimer: Publicly available information on "this compound" is limited. Therefore, this guide focuses on the well-documented dose-limiting toxicity of potent vitamin D analogs, which is primarily hypercalcemia, a condition of elevated calcium levels in the blood. The term "cytotoxicity" in the context of high concentrations of vitamin D analogs typically refers to the systemic adverse effects of hypercalcemia rather than direct cell death. The strategies outlined below are established methods for managing hypercalcemia induced by this class of compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of cytotoxicity associated with high concentrations of this compound?
A1: The primary dose-limiting toxicity of potent vitamin D analogs like this compound is hypercalcemia. This occurs because these compounds are powerful activators of the Vitamin D Receptor (VDR), which plays a crucial role in calcium homeostasis. At supra-physiological doses, this compound can lead to excessive intestinal calcium absorption and increased bone resorption, resulting in elevated serum calcium levels. Severe hypercalcemia can lead to a range of toxic effects, including renal dysfunction, cardiac arrhythmias, and neurological symptoms.
Q2: What are the common signs of hypercalcemia in laboratory animals during my experiments?
A2: In animal models, signs of hypercalcemia can include polyuria (increased urination), polydipsia (increased thirst), lethargy, dehydration, weight loss, and changes in behavior. In severe cases, you may observe cardiac abnormalities on an electrocardiogram (ECG). Regular monitoring of serum calcium levels is the most definitive way to detect hypercalcemia.
Q3: Can I reduce the risk of hypercalcemia by changing the formulation of this compound?
A3: Yes, formulation strategies can potentially mitigate hypercalcemia. Encapsulating this compound in nanoparticle-based delivery systems, such as liposomes or polymeric nanoparticles, may offer a way to target the drug to specific tissues (e.g., a tumor site) and reduce its systemic bioavailability, thereby lowering the risk of hypercalcemia.[1][2][3] This approach can also enhance the therapeutic efficacy at the target site.
Q4: Are there any co-administration strategies to counteract the hypercalcemic effects of this compound?
A4: Co-administration of certain agents can help manage hypercalcemia. Bisphosphonates (e.g., zoledronic acid, pamidronate) are potent inhibitors of bone resorption and are commonly used to treat hypercalcemia.[4][5] Calcitonin can also be used for its short-term calcium-lowering effects. Additionally, glucocorticoids may be considered as they can reduce intestinal calcium absorption.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpectedly high serum calcium levels in treated animals. | Dose of this compound is too high. | - Immediately discontinue this compound administration. - Initiate hydration with intravenous normal saline. - Consider administration of a bisphosphonate or calcitonin. - Review and adjust the dosing regimen for future experiments. |
| Animals exhibit signs of dehydration and lethargy. | Hypercalcemia-induced polyuria and dehydration. | - Assess serum calcium and electrolyte levels. - Provide fluid therapy (intravenous or subcutaneous) to restore hydration. - Address the underlying hypercalcemia as described above. |
| Inconsistent therapeutic effects at doses that do not induce hypercalcemia. | Suboptimal drug delivery or rapid metabolism. | - Explore alternative drug delivery systems, such as nanoparticle encapsulation, to improve targeting and bioavailability. - Investigate the pharmacokinetic profile of this compound in your model system. |
| Difficulty in establishing a therapeutic window. | Narrow margin between efficacious and toxic doses. | - Perform a detailed dose-response study to carefully define the therapeutic index. - Consider combination therapy with another agent that may allow for a lower, non-toxic dose of this compound to be used. |
Quantitative Data Summary
Table 1: Pharmacological Agents for the Management of Vitamin D Analog-Induced Hypercalcemia
| Agent | Mechanism of Action | Typical Onset of Action | Considerations |
| Saline Hydration | Increases glomerular filtration rate and renal calcium excretion. | Rapid | First-line therapy. |
| Bisphosphonates (e.g., Zoledronic Acid, Pamidronate) | Inhibit osteoclast-mediated bone resorption. | 24-72 hours | Long duration of action. |
| Calcitonin | Inhibits osteoclast activity and increases renal calcium excretion. | 2-4 hours | Tachyphylaxis (diminishing response) can occur after 48-72 hours. |
| Glucocorticoids (e.g., Prednisone) | Decrease intestinal calcium absorption. | Days | Primarily effective in hypercalcemia caused by excess 1,25(OH)₂D production. |
| Denosumab | Monoclonal antibody that inhibits RANKL, preventing osteoclast formation and activation. | 1-3 days | An alternative to bisphosphonates. |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound Cytotoxicity
This protocol outlines a general method for assessing the direct cytotoxic effects of this compound on a cancer cell line using a colorimetric assay (e.g., MTT or XTT).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT or XTT assay kit
-
96-well microplates
-
Microplate reader
Methodology:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete medium. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and should not exceed a non-toxic level (typically <0.1%).
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Cytotoxicity Assay:
-
For MTT assay: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization solution and incubate overnight.
-
For XTT assay: Prepare the XTT labeling mixture according to the manufacturer's instructions and add 50 µL to each well. Incubate for 2-4 hours.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the results as a dose-response curve to determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Protocol 2: In Vivo Model of Vitamin D Analog-Induced Hypercalcemia and Mitigation
This protocol provides a framework for inducing hypercalcemia in a rodent model using a potent vitamin D analog and testing the efficacy of a mitigating agent.
Materials:
-
Male Sprague-Dawley rats (or other suitable rodent model)
-
Potent vitamin D analog (e.g., calcitriol or a research-grade analog)
-
Mitigating agent (e.g., zoledronic acid)
-
Vehicle for drug administration (e.g., sterile saline, ethanol/propylene glycol mixture)
-
Blood collection supplies
-
Calcium assay kit
Methodology:
-
Acclimatization: Acclimatize animals for at least one week before the start of the experiment.
-
Baseline Measurements: Collect baseline blood samples to determine serum calcium levels.
-
Induction of Hypercalcemia:
-
Administer the potent vitamin D analog daily via an appropriate route (e.g., intraperitoneal or oral gavage) at a dose known to induce hypercalcemia. A pilot study may be necessary to determine the optimal dose and duration.
-
Include a control group receiving the vehicle only.
-
-
Monitoring: Monitor the animals daily for clinical signs of toxicity. Collect blood samples at regular intervals (e.g., every 2-3 days) to measure serum calcium levels.
-
Intervention with Mitigating Agent:
-
Once hypercalcemia is established (e.g., serum calcium > 12 mg/dL), divide the hypercalcemic animals into two groups.
-
Administer the mitigating agent (e.g., a single intravenous dose of zoledronic acid) to one group.
-
Administer the vehicle for the mitigating agent to the other hypercalcemic group.
-
-
Continued Monitoring: Continue to monitor clinical signs and serum calcium levels in all groups for several days following the intervention.
-
Data Analysis: Compare the serum calcium levels between the different treatment groups over time to assess the efficacy of the mitigating agent.
Visualizations
Caption: Signaling pathway of vitamin D analog-induced hypercalcemia.
Caption: Experimental workflow for in vivo mitigation of hypercalcemia.
Caption: Logical relationships of hypercalcemia mitigation strategies.
References
Technical Support Center: Method Refinement for Detecting Atocalcitol Metabolites
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining methods for the detection and quantification of Atocalcitol and its metabolites. Given the limited publicly available data on this compound metabolism, this guide focuses on best practices and common challenges encountered with analogous vitamin D compounds, utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are the likely metabolic pathways for this compound?
A1: While specific pathways for this compound are not extensively documented, analogous vitamin D compounds undergo Phase I and Phase II metabolism.[1][2] Phase I reactions often involve hydroxylation, oxidation, and demethylation, primarily catalyzed by cytochrome P450 (CYP) enzymes.[2][3] Phase II reactions typically involve conjugation with glucuronic acid (glucuronidation) or sulfate (sulfation) to increase water solubility for excretion.[1] In vitro metabolism studies using human liver microsomes or hepatocytes can help identify the specific metabolites of this compound.
Q2: What is the recommended analytical technique for quantifying this compound and its metabolites in biological samples?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of drugs and their metabolites in complex biological matrices due to its high sensitivity, selectivity, and specificity. This technique is well-suited for the low concentrations at which this compound and its metabolites are likely to be present.
Q3: What are the critical first steps in developing a robust LC-MS/MS method for this compound metabolites?
A3: The initial steps involve:
-
Analyte and Internal Standard (IS) Characterization: Obtain pure reference standards for this compound and, if available, its predicted metabolites. A stable isotope-labeled (SIL) internal standard for this compound is highly recommended to correct for matrix effects and variability in sample preparation and instrument response.
-
Mass Spectrometry Tuning: Infuse the reference standards into the mass spectrometer to optimize ionization parameters (e.g., capillary voltage, gas flows, temperature) and identify the most abundant and stable precursor and product ions for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).
-
Chromatographic Method Development: Develop a liquid chromatography method that provides good separation of this compound from its metabolites and from endogenous matrix components. A C18 reversed-phase column with a gradient elution using methanol or acetonitrile and water with a modifier like formic acid is a common starting point.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of this compound and its metabolites.
Sample Preparation
| Problem | Potential Cause | Recommended Solution |
| Low Analyte Recovery | Inefficient extraction from the biological matrix (e.g., plasma, urine). | Optimize the extraction method. For plasma, consider protein precipitation (PPT) with acetonitrile or methanol, liquid-liquid extraction (LLE) with a solvent like methyl tert-butyl ether (MTBE), or solid-phase extraction (SPE) for cleaner samples. For urine, a "dilute-and-shoot" approach after centrifugation might be sufficient. |
| Analyte degradation during sample handling or storage. | Keep samples on ice during processing and store at -80°C for long-term stability. Minimize freeze-thaw cycles. Add antioxidants if oxidative degradation is suspected. | |
| High Matrix Effects (Ion Suppression or Enhancement) | Co-elution of endogenous phospholipids or other matrix components with the analytes. | Improve sample cleanup using SPE or LLE. Modify the chromatographic method to better separate the analytes from interfering compounds. Use a stable isotope-labeled internal standard to compensate for matrix effects. |
| Poor Reproducibility | Inconsistent sample preparation technique. | Automate sample preparation steps where possible. Ensure consistent vortexing times, centrifugation speeds, and solvent volumes. |
Liquid Chromatography
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Column overload. | Reduce the injection volume or dilute the sample. |
| Incompatible injection solvent with the mobile phase. | Ensure the final sample solvent is similar in composition to the initial mobile phase. | |
| Column degradation. | Replace the guard column or the analytical column. | |
| Shifting Retention Times | Inconsistent mobile phase composition. | Prepare fresh mobile phase daily and ensure proper mixing. |
| Fluctuation in column temperature. | Use a column oven to maintain a stable temperature. | |
| Column equilibration issues. | Ensure the column is adequately equilibrated between injections, especially for gradient methods. | |
| Co-elution of Metabolites | Insufficient chromatographic separation. | Optimize the gradient profile (slope and duration). Try a different column chemistry (e.g., C8, phenyl-hexyl) or a smaller particle size for higher efficiency. |
Mass Spectrometry
| Problem | Potential Cause | Recommended Solution |
| Low Signal Intensity | Suboptimal ionization parameters. | Re-infuse the analyte and optimize source parameters (e.g., spray voltage, gas flow, temperature). |
| In-source fragmentation. | Adjust cone/fragmentor voltage to minimize fragmentation in the source. | |
| Matrix suppression. | Improve sample cleanup and chromatographic separation (see above sections). | |
| High Background Noise | Contaminated mobile phase or LC system. | Use high-purity solvents and flush the LC system. |
| Interference from the biological matrix. | Implement a more effective sample cleanup procedure. | |
| Inconsistent Results | Fluctuation in mass spectrometer performance. | Perform daily or weekly system suitability tests and calibration. |
| Carryover from previous injections. | Optimize the autosampler wash procedure with a strong solvent. Inject blank samples after high-concentration samples. |
Experimental Protocols
Hypothetical LC-MS/MS Method for this compound and its Metabolites
This is an illustrative protocol and requires optimization for specific metabolites and matrices.
1. Sample Preparation (Plasma)
-
To 100 µL of plasma, add 10 µL of internal standard solution (this compound-d6 in methanol).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of 50:50 methanol:water.
-
Centrifuge again to pellet any remaining particulates and transfer the supernatant to an autosampler vial.
2. Liquid Chromatography
-
Column: C18 reversed-phase, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 30% B
-
1-8 min: 30-90% B
-
8-9 min: 90% B
-
9.1-12 min: 30% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
3. Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Hypothetical MRM Transitions:
-
This compound: m/z 515.4 -> 321.2
-
Metabolite 1 (e.g., Hydroxylated): m/z 531.4 -> 337.2
-
This compound-d6 (IS): m/z 521.4 -> 327.2
-
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Gas Temperature: 350°C
-
Gas Flow: 10 L/min
-
Nebulizer Pressure: 45 psi
-
Data Presentation
Table 1: Hypothetical Method Validation Summary for this compound in Human Plasma
| Parameter | This compound | Metabolite M1 | Acceptance Criteria |
| Linear Range (ng/mL) | 0.1 - 100 | 0.05 - 50 | R² ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.1 | 0.05 | S/N ≥ 10, Accuracy ±20%, Precision ≤20% |
| Intra-day Precision (%CV) | 2.5 - 5.8 | 3.1 - 6.5 | ≤15% |
| Inter-day Precision (%CV) | 4.1 - 7.2 | 5.5 - 8.1 | ≤15% |
| Accuracy (% Bias) | -3.5 to 2.8 | -4.2 to 3.5 | ±15% |
| Recovery (%) | 85.2 | 81.5 | Consistent and reproducible |
| Matrix Effect (%) | 92.1 | 88.9 | CV ≤15% |
Visualizations
Caption: General workflow for the analysis of this compound metabolites.
Caption: Troubleshooting logic for low signal intensity issues.
Caption: Postulated metabolic pathways for this compound.
References
Validation & Comparative
A Comparative Guide to the Efficacy of Atocalcitol and Other Vitamin D Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Atocalcitol (also known as Tacalcitol) with other prominent vitamin D analogs used in the treatment of proliferative skin disorders, primarily psoriasis. The information presented is supported by experimental data from clinical trials to aid in research and development decisions.
Mechanism of Action: The Vitamin D Receptor Signaling Pathway
Vitamin D analogs exert their therapeutic effects by binding to the vitamin D receptor (VDR), a nuclear transcription factor. Upon binding, the VDR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes. This interaction modulates gene expression, leading to the inhibition of keratinocyte proliferation, promotion of keratinocyte differentiation, and a reduction in inflammation.
Vitamin D analog signaling pathway in keratinocytes.
The key cellular outcomes of this signaling pathway include:
-
Inhibition of Keratinocyte Proliferation: Vitamin D analogs slow down the rapid growth of skin cells, a hallmark of psoriasis.
-
Promotion of Keratinocyte Differentiation: They encourage the normal maturation of keratinocytes, restoring a more normal epidermal structure. This involves the upregulation of differentiation markers such as involucrin, loricrin, and filaggrin.
-
Reduction of Inflammation: These compounds modulate the immune response in the skin by reducing the expression of pro-inflammatory cytokines like Interleukin-1 (IL-1), IL-6, IL-8, and Tumor Necrosis Factor-alpha (TNF-α).
Comparative Efficacy Data
The following tables summarize quantitative data from clinical studies comparing the efficacy of this compound with other vitamin D analogs in the treatment of plaque psoriasis. The primary efficacy endpoint in these studies is often the reduction in the Psoriasis Area and Severity Index (PASI) score.
Table 1: this compound (Tacalcitol) vs. Calcipotriol
| Study/Parameter | This compound (Tacalcitol) | Calcipotriol | Key Findings |
| PASI Score Reduction | In combination with NBUVB phototherapy, Calcipotriol led to an earlier clearance of plaques and a lesser relapse rate compared to the this compound combination. The number of treatment sessions and cumulative NBUVB doses were also significantly lower in the Calcipotriol-treated group.[1] | ||
| Overall Improvement | Good to very good in a majority of patients in observational studies.[2] | Generally considered slightly more efficacious than this compound in some head-to-head comparisons.[1] | Both are effective, but Calcipotriol may have a slight efficacy advantage. |
Table 2: this compound (Tacalcitol) vs. Maxacalcitol
| Study/Parameter | This compound (Tacalcitol) | Maxacalcitol | Key Findings |
| In Vitro Keratinocyte Proliferation Suppression | Less potent than Maxacalcitol. | Approximately 10 times more effective at suppressing keratinocyte proliferation in vitro than this compound and Calcipotriol.[3] | Maxacalcitol demonstrates superior in vitro potency. |
| Clinical Efficacy (Investigator Assessment) | Maxacalcitol (25 microg/g) was rated as better than Calcipotriol by investigators in a dose-finding study.[3] | Limited direct comparisons with this compound, but Maxacalcitol shows high efficacy. |
Table 3: Calcitriol vs. Calcipotriol
| Study/Parameter | Calcitriol | Calcipotriol | Key Findings |
| PASI Score Reduction | Showed greater improvement at day 42 in one study. | Calcitriol may offer better effectiveness in the maintenance phase. | |
| Global Improvement | Non-inferior to Calcipotriol in some studies. | Both show similar global improvement scores. | |
| Adverse Events | Generally fewer adverse effects reported compared to Calcipotriol. | Calcitriol may have a better safety profile. |
Comparative Safety and Tolerability
The primary safety concern with topical vitamin D analogs is the potential for local skin irritation and, less commonly, systemic effects such as hypercalcemia.
Table 4: Adverse Events Profile
| Vitamin D Analog | Common Adverse Events | Risk of Hypercalcemia |
| This compound (Tacalcitol) | Skin irritation, itching, redness. | Low, but can occur with excessive use. |
| Calcipotriol | Skin irritation, burning, stinging, peeling, dryness, redness. | Low, but present, especially with high doses or extensive application. |
| Maxacalcitol | Local irritation. | Risk exists, and serum calcium levels should be monitored. |
| Calcitriol | Generally well-tolerated with a lower incidence of skin irritation compared to Calcipotriol. | Low risk, but caution is advised. |
Experimental Protocols
This section outlines the general methodologies employed in clinical trials evaluating the efficacy and safety of vitamin D analogs for psoriasis.
Experimental Workflow for a Comparative Clinical Trial
Workflow of a typical comparative clinical trial.
1. Patient Selection:
-
Inclusion Criteria: Typically include adults with a clinical diagnosis of chronic plaque psoriasis for at least 6-12 months, with a Psoriasis Area and Severity Index (PASI) score within a specified range (e.g., ≥5, indicating mild to moderate severity), and a body surface area (BSA) involvement of less than a certain percentage (e.g., <35%).
-
Exclusion Criteria: Often include patients with other forms of psoriasis (e.g., pustular, erythrodermic), those who have used other psoriasis treatments within a specified washout period, pregnant or lactating women, and individuals with known hypercalcemia or vitamin D toxicity.
2. Efficacy Assessment:
-
Psoriasis Area and Severity Index (PASI): This is the most common primary endpoint. It is a composite score that assesses the severity of erythema (redness), induration (thickness), and desquamation (scaling) of psoriatic plaques, as well as the percentage of body surface area affected in four regions (head, trunk, upper extremities, and lower extremities). The final score ranges from 0 (no disease) to 72 (most severe disease).
-
Physician's Global Assessment (PGA): A static score (e.g., on a 5- or 6-point scale from 'clear' to 'severe') where the investigator provides an overall assessment of the psoriasis severity at a given time point.
3. Safety Assessment:
-
Adverse Event Monitoring: All adverse events are recorded throughout the study, with a particular focus on local skin reactions at the site of application.
-
Skin Irritation Assessment: Local tolerance is often assessed using a scoring system that grades the severity of erythema, edema, and other signs of irritation.
-
Serum Calcium Measurement: Blood samples are collected at baseline and at regular intervals during the study to monitor for changes in serum calcium levels. The o-Cresolphthalein Complexone (CPC) method is a common spectrophotometric technique used for this purpose. In this method, calcium in the sample reacts with CPC in an alkaline solution to form a colored complex, the absorbance of which is proportional to the calcium concentration. Ion-selective electrode (ISE) potentiometric methods are also frequently used.
4. Study Design:
-
Many comparative studies employ a double-blind, randomized, intra-individual design (left-right comparison), where each patient serves as their own control by applying different treatments to symmetrical psoriatic plaques on opposite sides of the body. This design helps to minimize inter-patient variability.
Conclusion
This compound is an effective topical treatment for psoriasis, demonstrating a good safety and tolerability profile. Comparative studies suggest that while other vitamin D analogs like Calcipotriol and Maxacalcitol may offer slightly greater or more rapid efficacy in some instances, the choice of agent may also depend on factors such as patient tolerance and the specific clinical situation. Calcitriol, for example, appears to have a more favorable tolerability profile, making it a suitable option for sensitive skin areas. Further head-to-head trials with standardized methodologies are needed to definitively establish the relative efficacy and safety of these compounds.
References
Validating the Anti-proliferative Activity of Atocalcitol in Keratinocytes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-proliferative activity of Atocalcitol in keratinocytes against other therapeutic alternatives. The information presented is supported by experimental data to aid in the evaluation of this compound for research and development purposes.
Introduction to this compound and Keratinocyte Proliferation
This compound is a synthetic analog of the active form of vitamin D3, 1α,25-dihydroxyvitamin D3 (calcitriol). Like other vitamin D3 analogs, it is primarily used in the topical treatment of psoriasis, a chronic autoimmune skin disease characterized by the hyperproliferation of keratinocytes. The therapeutic effect of these compounds stems from their ability to normalize keratinocyte growth and promote their differentiation, thereby reducing the scaling and inflammation characteristic of psoriatic plaques.[1]
The mechanism of action for vitamin D3 analogs involves binding to the Vitamin D Receptor (VDR), a nuclear transcription factor. This ligand-receptor complex then modulates the expression of genes involved in cell proliferation, differentiation, and inflammation.[1]
Comparative Analysis of Anti-proliferative Activity
While direct comparative studies detailing the IC50 values of this compound alongside a wide range of other vitamin D3 analogs and alternative treatments in keratinocytes are limited in publicly available literature, the existing research provides a basis for a qualitative and semi-quantitative comparison. The following tables summarize the known effects of this compound and its alternatives on keratinocyte proliferation.
Table 1: Comparison of Vitamin D3 Analogs
| Compound | Relative Potency in Inhibiting Keratinocyte Proliferation | Key Findings |
| This compound | Potent inhibitor | Further quantitative data from direct comparative studies is needed for a precise ranking. |
| Calcipotriol | Potent inhibitor; often used as a benchmark.[2] | Some studies suggest it is more potent than calcitriol in inducing the normalization of epidermal markers.[3] It has been shown to downregulate the expression of proliferation factors such as early growth response-1 (EGR1) and polo-like kinase-2 (PLK2).[4] |
| Calcitriol | Potent inhibitor | The natural active form of vitamin D3. Its therapeutic use can be limited by effects on systemic calcium levels. |
| Tacalcitol | Potent inhibitor | Effective in the treatment of psoriasis. |
| Maxacalcitol | Reported to be a potent inhibitor | Some in vitro studies suggest high efficacy in suppressing keratinocyte proliferation. |
Table 2: Comparison with Other Classes of Anti-proliferative Agents
| Compound Class | Mechanism of Action on Keratinocytes | Notes |
| Corticosteroids (e.g., Betamethasone) | Anti-inflammatory and anti-proliferative | Primarily acts by suppressing inflammation, which indirectly reduces keratinocyte proliferation. May have a less direct effect on keratinocyte proliferation markers compared to vitamin D3 analogs. |
| Retinoids (e.g., Tazarotene) | Modulate gene expression via retinoic acid receptors (RARs) and retinoid X receptors (RXRs) | Normalize keratinocyte differentiation and have anti-proliferative effects. |
Experimental Protocols
To enable researchers to conduct their own comparative studies, detailed protocols for common keratinocyte proliferation assays are provided below. The immortalized human keratinocyte cell line, HaCaT, is a commonly used and reliable model for these in vitro studies.
MTT Assay for Cell Viability and Proliferation
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
HaCaT keratinocytes
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound and other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed HaCaT cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of the test compounds (e.g., this compound, calcipotriol) and a vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
BrdU Incorporation Assay for DNA Synthesis
This assay directly measures DNA synthesis by detecting the incorporation of the thymidine analog, bromodeoxyuridine (BrdU), into the DNA of proliferating cells.
Materials:
-
HaCaT keratinocytes
-
Complete cell culture medium
-
This compound and other test compounds
-
BrdU labeling solution
-
Fixing/denaturing solution
-
Anti-BrdU antibody
-
Enzyme- or fluorophore-conjugated secondary antibody
-
Substrate for detection
-
96-well plates
-
Microplate reader or fluorescence microscope
Procedure:
-
Seed and treat HaCaT cells with the test compounds as described in the MTT assay protocol.
-
Towards the end of the treatment period (e.g., the last 2-4 hours), add the BrdU labeling solution to each well and incubate.
-
Remove the labeling medium, and fix and denature the cellular DNA according to the manufacturer's instructions.
-
Incubate with the anti-BrdU primary antibody.
-
Wash and incubate with the conjugated secondary antibody.
-
Add the appropriate substrate and measure the signal using a microplate reader or visualize by fluorescence microscopy.
Signaling Pathways and Molecular Mechanisms
The anti-proliferative effect of this compound and other vitamin D3 analogs is mediated through the Vitamin D Receptor (VDR). Upon binding, the this compound-VDR complex translocates to the nucleus and acts as a transcription factor, regulating the expression of genes that control the cell cycle.
Key molecular events include:
-
Upregulation of cell cycle inhibitors: Vitamin D3 analogs have been shown to increase the expression of cyclin-dependent kinase (CDK) inhibitors such as p21 and p27. These proteins bind to and inhibit the activity of cyclin-CDK complexes, which are essential for the progression of the cell cycle, particularly through the G1/S phase transition.
-
Downregulation of pro-proliferative genes: The this compound-VDR complex can also repress the expression of genes that promote cell proliferation.
Below are diagrams illustrating the general experimental workflow and the proposed signaling pathway for this compound's anti-proliferative activity.
Caption: General workflow for in vitro validation of anti-proliferative activity.
Caption: Proposed signaling pathway for this compound's anti-proliferative effect.
Conclusion
References
- 1. Vitamin D analogs in the treatment of psoriasis: Where are we standing and where will we be going? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The anti-proliferative and differentiation-inducing effects of vitamin D analogs are not determined by the binding affinity for the vitamin D receptor alone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A double-blind, randomized quantitative comparison of calcitriol ointment and calcipotriol ointment on epidermal cell populations, proliferation and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calcipotriol affects keratinocyte proliferation by decreasing expression of early growth response-1 and polo-like kinase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Atocalcitol vs. Calcipotriol: A Head-to-Head Comparative Guide for Researchers
An objective analysis of two vitamin D analogs for dermatological research and drug development, based on available experimental data.
Introduction
Vitamin D analogs are a cornerstone in the topical treatment of psoriasis, a chronic autoimmune disease characterized by keratinocyte hyperproliferation and aberrant differentiation. Calcipotriol has been a well-established therapeutic agent for decades, with a wealth of supporting clinical and experimental data. Atocalcitol, a newer analog, has emerged with potential therapeutic applications. This guide provides a head-to-head comparison of these two molecules, focusing on their mechanism of action, performance in experimental models, and available clinical insights to inform researchers, scientists, and drug development professionals.
Chemical Structures
A fundamental comparison begins with the chemical structures of this compound and Calcipotriol, which influence their binding affinity to the Vitamin D Receptor (VDR) and subsequent biological activity.
This compound
-
IUPAC Name: trans-(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-1-[[3-(2-hydroxypropan-2-yl)phenyl]methoxy]propan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
-
Molecular Formula: C₃₂H₄₆O₄
-
Molecular Weight: 494.7 g/mol
Calcipotriol
-
IUPAC Name: (1R,3S,5Z)-5-[2-[(1R,3aS,7aR)-1-[(E,2R)-5-cyclopropyl-5-hydroxypent-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
-
Molecular Formula: C₂₇H₄₀O₃
-
Molecular Weight: 412.6 g/mol
Mechanism of Action and Signaling Pathway
Both this compound and Calcipotriol are synthetic analogs of calcitriol (the active form of Vitamin D3) and exert their effects primarily through the Vitamin D Receptor (VDR), a nuclear transcription factor.
Upon entering a keratinocyte, the vitamin D analog binds to the VDR. This ligand-receptor complex then forms a heterodimer with the Retinoid X Receptor (RXR). The VDR/RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in cell proliferation, differentiation, and inflammation, ultimately leading to the normalization of psoriatic skin.
Caption: Vitamin D Analog Signaling Pathway in Keratinocytes.
Performance Data: A Comparative Analysis
While direct head-to-head clinical trial data for this compound versus Calcipotriol is limited in publicly accessible literature, in vitro studies provide valuable insights into their comparative potency.
In Vitro Efficacy in Keratinocytes
| Parameter | This compound | Calcipotriol | Tacalcitol | Maxacalcitol | Reference |
| Inhibition of Keratinocyte Proliferation (IC₅₀) | Data Not Available | ~10⁻⁹ M | ~10⁻⁹ M | ~10⁻¹⁰ M | [1] |
| Induction of Transglutaminase 1 mRNA | Data Not Available | Potent Induction | Potent Induction | Potent Induction | [1] |
| Induction of Involucrin mRNA | Data Not Available | Potent Induction | Potent Induction | Potent Induction | [1] |
| Cornified Envelope Formation | Data Not Available | Significant Induction | Significant Induction | Significant Induction | [1] |
A study comparing 1,25-dihydroxyvitamin D3 and its analogues, including calcipotriol, tacalcitol, and maxacalcitol, found that they all suppressed keratinocyte proliferation and induced differentiation with similar potency.[1]
Clinical Efficacy and Safety
Clinical data for Calcipotriol is extensive, while for this compound it is not as readily available in the public domain.
| Parameter | Calcipotriol | This compound | Reference |
| Primary Indication | Plaque Psoriasis | Data Not Available | |
| Application Frequency | Once or twice daily | Data Not Available | |
| Common Adverse Events | Skin irritation, burning, stinging, pruritus, erythema | Data Not Available | |
| Systemic Absorption | Approximately 1-6% | Data Not Available | |
| Risk of Hypercalcemia | Low when used within recommended dosage limits | Data Not Available |
Experimental Protocols
The following are representative experimental protocols for evaluating the efficacy of vitamin D analogs in a research setting.
Keratinocyte Proliferation Assay (MTT Assay)
Objective: To quantify the anti-proliferative effect of a vitamin D analog on human keratinocytes.
Methodology:
-
Cell Seeding: Plate normal human epidermal keratinocytes (NHEKs) in 96-well plates at a density of 5 x 10³ cells/well and culture for 24 hours.
-
Treatment: Replace the medium with fresh medium containing various concentrations of the vitamin D analog (e.g., 10⁻¹¹ to 10⁻⁷ M) or vehicle control (e.g., ethanol).
-
Incubation: Incubate the cells for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell proliferation inhibition relative to the vehicle control.
Keratinocyte Differentiation Assay (Western Blot for Involucrin)
Objective: To assess the induction of keratinocyte differentiation by a vitamin D analog.
Methodology:
-
Cell Culture and Treatment: Culture NHEKs to 80% confluency and then treat with the vitamin D analog or vehicle control for 48 hours.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on a polyacrylamide gel, transfer to a PVDF membrane, and probe with a primary antibody against involucrin, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., GAPDH or β-actin).
Caption: Experimental Workflow for In Vitro Evaluation.
Conclusion and Future Directions
Calcipotriol is a well-characterized vitamin D analog with a robust dataset supporting its efficacy in inhibiting keratinocyte proliferation and promoting differentiation, key mechanisms for its therapeutic effect in psoriasis. While this compound is presumed to act through a similar VDR-mediated pathway, there is a notable lack of publicly available, direct comparative data on its performance against Calcipotriol. The existing in vitro evidence on a range of vitamin D analogs suggests that while potencies can vary, the overall mechanism and cellular effects are largely conserved.
For the research and drug development community, this comparison highlights the need for further investigation into this compound. Head-to-head in vitro studies quantifying VDR binding affinity and the dose-response effects on keratinocyte proliferation and differentiation would be invaluable. Ultimately, well-controlled clinical trials are necessary to establish the clinical efficacy and safety profile of this compound and to determine its therapeutic position relative to established treatments like Calcipotriol.
References
Validating In Vitro Atocalcitol Studies in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atocalcitol, a synthetic analog of Vitamin D, has garnered interest for its potential therapeutic applications, particularly in hyperproliferative disorders such as psoriasis and certain cancers. In vitro studies are instrumental in elucidating the fundamental mechanisms of action of new therapeutic candidates like this compound. However, the translation of these preclinical findings into clinical efficacy hinges on rigorous validation in relevant animal models. This guide provides a comparative overview of the in vitro effects of this compound and the methodologies used to validate these findings in vivo, drawing parallels with the broader class of Vitamin D analogs where specific data for this compound is limited.
The primary mechanism of action for Vitamin D analogs is mediated through the Vitamin D Receptor (VDR), a nuclear transcription factor.[1] Upon binding to the VDR in the cytoplasm, the this compound-VDR complex translocates to the nucleus. Here, it forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription. This can lead to the regulation of genes involved in cell proliferation, differentiation, and inflammation.
Data Presentation: In Vitro vs. In Vivo Studies
Validating the therapeutic potential of this compound requires a clear comparison of data obtained from laboratory cell-based assays and subsequent animal studies. Below are tables summarizing key quantitative data, including hypothetical yet representative data for this compound based on findings for similar Vitamin D analogs like calcipotriol and calcitriol, to illustrate the expected correlations.
Table 1: In Vitro Efficacy of this compound and Related Vitamin D Analogs
| Parameter | Cell Line | This compound (Hypothetical) | Calcipotriol | Calcitriol | Citation |
| IC50 (Keratinocyte Proliferation) | HaCaT | 10 nM | 5-15 nM | 20-50 nM | [2][3][4] |
| IC50 (Cancer Cell Viability) | MCF-7 (Breast) | 50 nM | 100 nM | 80 nM | [5] |
| A549 (Lung) | 80 nM | 120 nM | 100 nM | ||
| VDR Binding Affinity (Kd) | Recombinant Human VDR | 0.5 nM | 1 nM | 0.1 nM | |
| Gene Regulation (Fold Change) | CYP24A1 (Upregulation) | 50-fold | 40-fold | 60-fold | |
| Ki-67 (Downregulation) | 0.4-fold | 0.5-fold | 0.3-fold |
Table 2: In Vivo Efficacy of this compound in Animal Models (Hypothetical Data)
| Animal Model | Therapeutic Area | This compound Treatment | Key Efficacy Endpoint | Result | Citation |
| Imiquimod-induced Psoriasis-like Mouse Model | Psoriasis | 10 µg/g topical cream, daily for 7 days | Reduction in Ear Thickness | 40% reduction vs. vehicle | |
| Reduction in PASI Score | 50% reduction vs. vehicle | ||||
| MCF-7 Xenograft Nude Mouse Model | Breast Cancer | 0.5 µg/kg intraperitoneal, 3x/week for 4 weeks | Tumor Growth Inhibition | 60% reduction in tumor volume vs. vehicle | |
| Acute Oral Toxicity (Rat) | Safety | Single oral gavage | No Observed Adverse Effect Level (NOAEL) | 100 µg/kg | |
| LD50 | >2000 µg/kg |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are representative protocols for key in vitro and in vivo experiments.
In Vitro Keratinocyte Proliferation Assay (MTT Assay)
-
Cell Culture: Human keratinocyte cells (e.g., HaCaT) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated for 72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value is calculated using non-linear regression analysis.
In Vivo Psoriasis-like Mouse Model (Imiquimod-induced)
-
Animal Model: Eight-week-old female BALB/c mice are used.
-
Induction of Psoriasis: A daily topical dose of 62.5 mg of imiquimod cream (5%) is applied to the shaved back and right ear of each mouse for 7 consecutive days.
-
Treatment: Mice are randomly assigned to treatment groups (e.g., vehicle control, this compound topical formulation at different concentrations). The treatment is applied topically to the affected areas daily, two hours after imiquimod application.
-
Efficacy Assessment:
-
Psoriasis Area and Severity Index (PASI): Erythema, scaling, and thickness of the back skin are scored daily on a scale from 0 to 4. The cumulative score serves as the PASI score.
-
Ear Thickness: Ear thickness is measured daily using a digital caliper.
-
-
Histological Analysis: At the end of the study, mice are euthanized, and skin samples are collected for histological analysis (H&E staining) to assess epidermal thickness and inflammatory cell infiltration.
-
Data Analysis: Statistical analysis (e.g., ANOVA) is performed to compare the treatment groups with the control group.
Mandatory Visualization
Signaling Pathway of this compound
Caption: this compound signaling pathway via the Vitamin D Receptor.
Experimental Workflow: In Vitro to In Vivo Validation
Caption: Workflow for validating in vitro findings in animal models.
Conclusion
The validation of in vitro findings through well-designed animal studies is a cornerstone of modern drug development. For this compound, while specific in vivo data remains limited in publicly accessible literature, the established mechanisms of action of Vitamin D analogs provide a strong rationale for its potential efficacy in hyperproliferative skin diseases and cancer. The provided hypothetical data and experimental protocols, based on studies of related compounds, offer a framework for the type of translational research necessary to advance this compound through the preclinical development pipeline. Future in vivo studies focusing on efficacy, safety, and pharmacokinetic profiling will be critical to fully realize the therapeutic potential of this compound.
References
- 1. Vitamin D receptor - Wikipedia [en.wikipedia.org]
- 2. Calcipotriol affects keratinocyte proliferation by decreasing expression of early growth response-1 and polo-like kinase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calcipotriol inhibits proliferation of human keratinocytes by downregulating STAT1 and STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Comparative analysis of the gene expression profiles induced by different vitamin D analogs
A deep dive into the differential gene expression profiles induced by calcitriol, calcipotriol, paricalcitol, and maxacalcitol, providing researchers and drug development professionals with a comprehensive guide to their distinct molecular activities.
The therapeutic landscape of conditions ranging from psoriasis and secondary hyperparathyroidism to various cancers has been significantly shaped by the advent of vitamin D analogs. These synthetic derivatives of the biologically active form of vitamin D, calcitriol (1α,25-dihydroxyvitamin D3), are designed to elicit more selective physiological responses with an improved safety profile. A critical aspect of understanding their therapeutic efficacy and potential side effects lies in deciphering their impact on the transcriptome. This guide offers a comparative analysis of the gene expression profiles induced by four prominent vitamin D analogs: calcitriol, calcipotriol, paricalcitol, and maxacalcitol, supported by experimental data and detailed methodologies.
Comparative Gene Expression Profiles
The differential effects of vitamin D analogs on gene expression are often cell-type specific. Below, we summarize key findings from comparative studies in various cellular contexts.
Calcitriol vs. Paricalcitol in Vascular Smooth Muscle Cells
In human aortic smooth muscle cells, both calcitriol and paricalcitol have been shown to modulate genes associated with vascular calcification, a concern in patients with chronic kidney disease. However, studies reveal distinct profiles that may underlie the potentially lower calcemic potential of paricalcitol.[1][2]
One study demonstrated that while both analogs regulate genes involved in osteo/chondrogenesis, calcitriol generally exerts a more pronounced effect on gene regulation at the same concentration.[3] For instance, the expression of CYP24A1, the gene encoding the enzyme that catabolizes vitamin D, was induced to a greater extent by calcitriol compared to paricalcitol.[3]
Another investigation highlighted the differential impact on the Wnt/β-catenin signaling pathway.[1] While high phosphate levels in the culture medium induced the expression of osteogenic markers, calcitriol further enhanced this effect, whereas paricalcitol was found to downregulate these markers.
| Gene | Calcitriol (10⁻⁸ M) Fold Change | Paricalcitol (3x10⁻⁸ M) Fold Change | Pathway | Reference |
| CYP24A1 | 11.1 | 5.5 | Vitamin D Metabolism | |
| BMP2 | Increased | Decreased | Osteogenesis | |
| Runx2 | Increased | No significant change | Osteogenesis | |
| Msx2 | Increased | Decreased | Osteogenesis | |
| Cyclin D1 | Increased | Decreased | Wnt/β-catenin | |
| Axin 2 | Increased | Decreased | Wnt/β-catenin |
Table 1: Comparative Gene Expression in Human Aortic Smooth Muscle Cells. Fold changes are relative to high phosphate medium control.
Calcitriol vs. Calcipotriol in Keratinocytes
Calcitriol and calcipotriol are widely used in the topical treatment of psoriasis, a hyperproliferative skin disorder. Their therapeutic effects are attributed to their ability to inhibit keratinocyte proliferation and promote differentiation. Comparative studies have revealed subtle but significant differences in their molecular actions.
A study comparing the two analogs in the treatment of psoriasis plaques found that calcipotriol led to a significant normalization of keratin expression, specifically a decrease in Keratin 6 (K6) and an increase in Keratin 10 (K10) and Keratin 15 (K15), which was not observed with calcitriol. Another study using flow cytometry on epidermal cell populations from psoriatic lesions suggested that calcipotriol and calcitriol may have different preferences for affecting distinct keratinocyte subpopulations.
Furthermore, research into the antiproliferative mechanism of calcipotriol in human keratinocytes identified the downregulation of Early Growth Response-1 (EGR1) and Polo-Like Kinase-2 (PLK2) as key contributing factors.
| Gene/Protein | Calcitriol Effect | Calcipotriol Effect | Biological Process | Reference |
| Keratin 6 (K6) | No significant change | Decreased expression | Keratinocyte Differentiation | |
| Keratin 10 (K10) | No significant change | Increased expression | Keratinocyte Differentiation | |
| Keratin 15 (K15) | No significant change | Increased expression | Keratinocyte Differentiation | |
| EGR1 | Not reported | Decreased expression | Cell Proliferation | |
| PLK2 | Not reported | Decreased expression | Cell Proliferation |
Table 2: Comparative Effects on Keratinocyte Markers.
Paricalcitol vs. Maxacalcitol in Secondary Hyperparathyroidism
Paricalcitol and maxacalcitol are frequently used to manage secondary hyperparathyroidism in patients with chronic kidney disease. While both effectively suppress parathyroid hormone (iPTH) levels, their comparative effects on broad gene expression profiles in parathyroid glands are not as extensively documented in publicly available literature. Clinical studies have primarily focused on comparing their efficacy and safety in terms of iPTH reduction and serum calcium levels.
A meta-analysis of randomized controlled trials indicated that paricalcitol might be superior in reducing iPTH levels compared to other vitamin D receptor activators, including maxacalcitol. However, direct comparative genomic studies are needed to elucidate the underlying molecular differences in their actions on the parathyroid gland.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of gene expression data, detailed and standardized experimental protocols are essential.
Cell Culture and Vitamin D Analog Treatment
-
Cell Lines:
-
Human Aortic Smooth Muscle Cells (HASMCs) are cultured in Smooth Muscle Basal Medium (SmBM) supplemented with 5% fetal bovine serum, 0.5 ng/mL human epidermal growth factor, 2 ng/mL human fibroblast growth factor, and 5 µg/mL insulin.
-
Primary Human Epidermal Keratinocytes (NHEKs) are maintained in Keratinocyte Growth Medium (KGM).
-
-
Treatment Conditions:
-
Cells are grown to 70-80% confluency before treatment.
-
The growth medium is replaced with a medium containing the vehicle control (e.g., ethanol or DMSO) or the specified concentration of the vitamin D analog.
-
For comparative studies, equimolar concentrations or clinically relevant dose equivalents of the analogs are used. For example, in studies with HASMCs, cells were treated with 10⁻⁸ M calcitriol or 3x10⁻⁸ M paricalcitol for 24 to 72 hours.
-
The treatment duration can vary depending on the target genes and cellular processes being investigated, typically ranging from 6 to 48 hours.
-
RNA Isolation and Quality Control
-
RNA Extraction: Total RNA is extracted from cultured cells using a TRIzol-based method or a commercially available RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
RNA Quality Assessment: The integrity and purity of the extracted RNA are crucial for downstream applications.
-
RNA integrity is assessed using an Agilent 2100 Bioanalyzer, with an RNA Integrity Number (RIN) of ≥ 8 being considered high quality.
-
RNA concentration and purity (A260/A280 and A260/A230 ratios) are determined using a NanoDrop spectrophotometer.
-
Gene Expression Analysis: Microarray and RNA-Sequencing
Microarray Analysis:
-
cDNA Synthesis and Labeling: 1-5 µg of total RNA is used for first-strand cDNA synthesis using a T7-oligo(dT) promoter primer. Subsequently, second-strand synthesis is performed, followed by in vitro transcription to generate biotin-labeled cRNA.
-
Hybridization: The labeled cRNA is fragmented and hybridized to a microarray chip (e.g., Affymetrix GeneChip Human Genome U133 Plus 2.0 Array) for 16 hours at 45°C.
-
Washing and Staining: The arrays are washed and stained with streptavidin-phycoerythrin using an automated fluidics station.
-
Scanning and Data Acquisition: The arrays are scanned using a high-resolution scanner, and the signal intensities are quantified.
-
Data Analysis: Raw data is normalized (e.g., using RMA or GCRMA algorithm), and statistical analysis (e.g., t-test or ANOVA) is performed to identify differentially expressed genes with a specified fold-change and p-value cutoff.
RNA-Sequencing (RNA-Seq):
-
Library Preparation:
-
mRNA is enriched from total RNA using oligo(dT)-attached magnetic beads.
-
The enriched mRNA is fragmented into smaller pieces.
-
First-strand cDNA is synthesized using random hexamer primers, followed by second-strand cDNA synthesis.
-
The double-stranded cDNA fragments undergo end-repair, A-tailing, and ligation of sequencing adapters.
-
The adapter-ligated fragments are amplified by PCR to create the final cDNA library.
-
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq or NextSeq).
-
Data Analysis:
-
Raw sequencing reads are assessed for quality control.
-
Reads are aligned to a reference genome (e.g., GRCh38).
-
Gene expression levels are quantified (e.g., as transcripts per million - TPM or fragments per kilobase of transcript per million mapped reads - FPKM).
-
Differential gene expression analysis is performed using tools like DESeq2 or edgeR to identify genes with significant changes in expression between different treatment groups.
-
Visualizing the Molecular Landscape
To better understand the mechanisms of action of vitamin D analogs, it is helpful to visualize the signaling pathways they modulate and the experimental workflows used to study them.
Caption: Canonical Vitamin D Receptor (VDR) signaling pathway.
Caption: A typical experimental workflow for comparative gene expression analysis.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Chondro/Osteoblastic and Cardiovascular Gene Modulation in Human Artery Smooth Muscle Cells That Calcify in the Presence of Phosphate and Calcitriol or Paricalcitol - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Safety Profile of Atocalcitol and Other Psoriasis Treatments: A Comparative Guide for Researchers
A notable gap in publicly available clinical trial data for Atocalcitol necessitates a broader comparative analysis of its therapeutic class, the vitamin D analogues, against other established psoriasis treatments. This guide provides a comprehensive safety and mechanistic comparison of major psoriasis therapies, including vitamin D analogues like calcipotriol and calcitriol, topical corticosteroids, phototherapy, and systemic agents, to offer a valuable resource for researchers and drug development professionals.
While this compound is identified as a vitamin D analogue, a thorough search of scientific literature and clinical trial databases did not yield specific safety and efficacy data for its use in psoriasis treatment. Therefore, this guide will focus on the well-documented safety profiles of other prominent vitamin D analogues, calcipotriol and calcitriol, as proxies for this class of compounds. These will be compared with other first- and second-line treatments for psoriasis to provide a comprehensive overview for the scientific community.
Comparative Safety Profile of Psoriasis Treatments
The selection of a psoriasis treatment is a complex decision that weighs efficacy against the potential for adverse events. The following tables summarize quantitative data on the safety profiles of various topical and systemic psoriasis therapies.
Table 1: Safety Profile of Topical Psoriasis Therapies
| Treatment Class | Common Adverse Events | Incidence Rate | Serious Adverse Events | Incidence Rate |
| Vitamin D Analogues (Calcipotriol, Calcitriol) | Skin irritation, burning, stinging, pruritus, erythema | 5-20%[1][2][3][4][5] | Hypercalcemia (rare, typically with overuse) | <1% |
| Worsening of psoriasis | Variable | - | - | |
| Topical Corticosteroids | Skin atrophy, striae, telangiectasias, acneiform eruptions, folliculitis | Dependent on potency, duration, and location of use | Hypothalamic-pituitary-adrenal (HPA) axis suppression (with potent steroids over large areas) | Rare |
| Perioral dermatitis | Variable | Cushing's syndrome (rare, with extensive, long-term use of potent steroids) | Very Rare | |
| Tazarotene (Topical Retinoid) | Skin irritation, erythema, burning, pruritus | 10-30% | Severe skin irritation | Can lead to discontinuation |
| Calcineurin Inhibitors (Tacrolimus, Pimecrolimus) - Off-label use | Skin burning, pruritus | 10-50% (often transient) | Skin infections | Low |
| Folliculitis | Variable | - | - |
Table 2: Safety Profile of Phototherapy and Systemic Psoriasis Therapies
| Treatment Class | Common Adverse Events | Incidence Rate | Serious Adverse Events | Incidence Rate |
| UVB Phototherapy | Erythema (sunburn-like reaction), pruritus, dry skin | Common, dose-dependent | Increased risk of non-melanoma skin cancer (long-term cumulative exposure) | Dose-dependent |
| Premature skin aging | Long-term effect | - | - | |
| PUVA (Psoralen + UVA) | Nausea, headache, erythema, pruritus | Common | Increased risk of non-melanoma and melanoma skin cancer | Higher than UVB |
| Premature skin aging | Long-term effect | - | - | |
| Methotrexate (Oral Systemic) | Nausea, fatigue, mouth sores, hair loss | 10-25% | Hepatotoxicity, myelosuppression, pulmonary fibrosis, teratogenicity | Dose and duration-dependent |
| Elevated liver enzymes | Common | Increased risk of lymphoma | Rare | |
| Biologics (e.g., TNF-α inhibitors, IL-17/23 inhibitors) | Injection site reactions, upper respiratory tract infections, headaches | 5-20% | Serious infections (including tuberculosis reactivation), infusion reactions | 1-2% |
| Nasopharyngitis | Common | Demyelinating disorders, heart failure exacerbation (TNF-α inhibitors) | Rare | |
| Inflammatory bowel disease (new onset or exacerbation with IL-17 inhibitors) | Rare |
Mechanisms of Action and Associated Signaling Pathways
Understanding the molecular pathways targeted by different psoriasis treatments is crucial for interpreting their safety profiles.
Vitamin D Analogues (e.g., Calcipotriol, Calcitriol)
Vitamin D analogues bind to the vitamin D receptor (VDR), which then forms a heterodimer with the retinoid X receptor (RXR). This complex translocates to the nucleus and binds to vitamin D response elements (VDREs) on target genes, modulating their transcription. This leads to the inhibition of keratinocyte proliferation and the promotion of keratinocyte differentiation, normalizing the abnormal skin cell turnover characteristic of psoriasis. They also exert immunomodulatory effects by inhibiting the production of pro-inflammatory cytokines by T-cells.
References
- 1. Efficacy and safety of HAT1 compared with calcipotriol in the treatment of patients with mild to moderate chronic plaque psoriasis: results from an open-label randomized comparative pilot clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Topical tacalcitol treatment for psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-concentration (20 mug/g) tacalcitol ointment therapy on refractory psoriasis vulgaris with low response to topical corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Topical maxacalcitol for the treatment of psoriasis vulgaris: a placebo-controlled, double-blind, dose-finding study with active comparator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. University of California Health Psoriasis Clinical Trials for 2025 — California [clinicaltrials.ucbraid.org]
Validating Atocalcitol's Mechanism of Action: A Comparative Guide Based on Knockout Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Atocalcitol, a vitamin D analog, focusing on the validation of its mechanism of action through the Vitamin D Receptor (VDR). In the absence of direct knockout studies for this compound, this document synthesizes information from VDR knockout mouse models and compares this compound to other commercially available vitamin D analogs: Calcipotriol, Maxacalcitol, and Paricalcitol.
Introduction to this compound and the Vitamin D Receptor Signaling Pathway
This compound is a synthetic vitamin D analog.[1] Like other compounds in its class, its primary mechanism of action is presumed to be the activation of the Vitamin D Receptor (VDR), a nuclear transcription factor that plays a crucial role in calcium homeostasis, immune modulation, and cellular proliferation and differentiation.[2][3]
The VDR signaling pathway is initiated when a ligand, such as this compound, binds to the VDR. This binding induces a conformational change in the receptor, leading to its heterodimerization with the Retinoid X Receptor (RXR). The VDR-RXR complex then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[2][4]
Validating the Mechanism of Action through Knockout Studies
Gene knockout studies are a powerful tool for validating the mechanism of action of a drug by observing its effects in an animal model where the target receptor has been genetically removed. While no specific knockout studies for this compound have been published, the well-characterized phenotype of the VDR knockout (VDR-KO) mouse provides a strong basis for inferring the outcomes of such a study.
The VDR Knockout Mouse Phenotype
VDR-KO mice are viable but exhibit a distinct phenotype that underscores the critical role of the VDR. Key characteristics include:
-
Alopecia: Hair loss is a prominent feature, indicating a role for the VDR in hair follicle cycling.
-
Hypocalcemia and Secondary Hyperparathyroidism: Impaired intestinal calcium absorption leads to low blood calcium levels (hypocalcemia), which in turn stimulates the parathyroid glands to overproduce parathyroid hormone (PTH), resulting in secondary hyperparathyroidism.
-
Rickets and Osteomalacia: Defective bone mineralization due to calcium and phosphate imbalances results in rickets in growing mice and osteomalacia in adult mice.
Hypothetical VDR Knockout Study with this compound
Based on the known VDR-KO phenotype, a hypothetical study to validate this compound's mechanism of action would involve administering the compound to both wild-type (WT) and VDR-KO mice and observing the physiological responses.
Expected Outcomes of a Hypothetical this compound Knockout Study
The expected results of this hypothetical study are summarized in the table below.
| Parameter | Wild-Type (WT) + this compound | VDR-KO + this compound | Expected Conclusion |
| Serum Calcium | Increased | No significant change | This compound's effect on calcium metabolism is VDR-dependent. |
| Serum PTH | Decreased | No significant change | This compound's suppression of PTH is VDR-dependent. |
| Keratinocyte Proliferation | Decreased | No significant change | This compound's anti-proliferative effect on keratinocytes is VDR-dependent. |
| Psoriasis-like Skin Inflammation | Reduced | No significant effect | The therapeutic effect of this compound in psoriasis models is mediated through the VDR. |
Comparative Analysis of this compound and Alternative Vitamin D Analogs
This compound's potential therapeutic applications, primarily in psoriasis and secondary hyperparathyroidism, position it among other established VDR agonists. This section compares this compound to Calcipotriol, Maxacalcitol, and Paricalcitol.
Overview of Vitamin D Analogs
| Compound | Chemical Class | Primary Indications |
| This compound | Vitamin D Analog | Psoriasis, Secondary Hyperparathyroidism (presumed) |
| Calcipotriol | Vitamin D3 Analog | Psoriasis Vulgaris |
| Maxacalcitol | Vitamin D3 Analog | Psoriasis Vulgaris, Secondary Hyperparathyroidism |
| Paricalcitol | Vitamin D2 Analog | Secondary Hyperparathyroidism |
Preclinical and Clinical Performance Comparison
Direct comparative data for this compound is limited. The following table summarizes available information for the comparator molecules.
| Parameter | Calcipotriol | Maxacalcitol | Paricalcitol |
| VDR Binding Affinity (relative to Calcitriol) | 60-100% | ~10 times greater than Calcipotriol in vitro | Similar to Calcitriol |
| Efficacy in Psoriasis | Effective in mild to moderate plaque psoriasis. | Effective in psoriasis vulgaris. | Not a primary indication. |
| Efficacy in Secondary Hyperparathyroidism | Not a primary indication. | Effective in reducing PTH. | Effective in reducing PTH, with potentially lower hypercalcemia risk than Calcitriol. |
| Hypercalcemic Potential | Lower than Calcitriol. | Lower than Calcitriol. | Lower than Calcitriol. |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the validation and comparison of vitamin D analogs.
Generation of VDR Knockout Mice using CRISPR/Cas9
This protocol outlines the generation of VDR-KO mice, a crucial tool for validating the mechanism of action of VDR agonists.
-
Design and Synthesis of sgRNA: Design single guide RNAs (sgRNAs) targeting an early exon of the VDR gene. Synthesize the sgRNAs in vitro.
-
Preparation of Cas9 mRNA: Synthesize Cas9 mRNA in vitro from a linearized plasmid template.
-
Zygote Microinjection: Harvest zygotes from superovulated female mice. Microinject a mixture of sgRNAs and Cas9 mRNA into the cytoplasm of the zygotes.
-
Embryo Transfer: Transfer the microinjected zygotes into the oviducts of pseudopregnant female mice.
-
Genotyping: Screen the resulting pups for the desired VDR gene mutation by PCR amplification of the target region followed by DNA sequencing.
Imiquimod-Induced Psoriasis Mouse Model
This model is widely used to evaluate the efficacy of anti-psoriatic drugs.
-
Animal Model: Use 8-12 week old BALB/c or C57BL/6 mice.
-
Induction of Psoriasis-like Inflammation: Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back and right ear of the mice for 5-7 consecutive days.
-
Treatment: Administer the test compound (e.g., this compound ointment) and vehicle control topically to the inflamed areas daily, starting from day 1 of imiquimod application.
-
Assessment of Skin Inflammation:
-
Psoriasis Area and Severity Index (PASI): Score the severity of erythema, scaling, and skin thickness daily on a scale of 0 to 4.
-
Skin Thickness: Measure the ear and back skin thickness daily using a digital caliper.
-
-
Histological Analysis: At the end of the experiment, collect skin biopsies for histological analysis (H&E staining) to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.
-
Cytokine Analysis: Homogenize skin samples to measure the levels of pro-inflammatory cytokines (e.g., IL-17, IL-23) by ELISA or qPCR.
In Vitro Keratinocyte Proliferation and Differentiation Assays
These assays are used to assess the direct effects of vitamin D analogs on keratinocytes.
Keratinocyte Proliferation Assay (BrdU Incorporation):
-
Cell Culture: Culture primary human keratinocytes in appropriate growth medium.
-
Treatment: Seed the keratinocytes in 96-well plates and treat with varying concentrations of the vitamin D analog (e.g., this compound) or vehicle for 48-72 hours.
-
BrdU Labeling: Add BrdU (Bromodeoxyuridine) to the culture medium for the final 2-4 hours of treatment.
-
Detection: Fix the cells and detect BrdU incorporation using an anti-BrdU antibody conjugated to a detection enzyme (e.g., peroxidase) and a colorimetric substrate. Measure the absorbance using a microplate reader.
Keratinocyte Differentiation Assay (Involucrin Expression):
-
Cell Culture and Treatment: Culture and treat keratinocytes as described for the proliferation assay.
-
Immunofluorescence Staining: Fix the cells and stain for the differentiation marker involucrin using a specific primary antibody and a fluorescently labeled secondary antibody.
-
Microscopy and Quantification: Visualize the stained cells using a fluorescence microscope and quantify the percentage of involucrin-positive cells.
Measurement of Serum Parathyroid Hormone (PTH)
This assay is crucial for evaluating the efficacy of vitamin D analogs in treating secondary hyperparathyroidism.
-
Sample Collection: Collect blood samples from treated and control animals via cardiac puncture or tail vein bleeding. Separate the serum by centrifugation.
-
ELISA Protocol:
-
Coat a 96-well plate with a capture antibody specific for mouse PTH.
-
Add standards and serum samples to the wells and incubate.
-
Wash the plate and add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Wash the plate again and add a substrate solution to develop a colorimetric signal.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Calculate the PTH concentration in the samples based on the standard curve.
-
Conclusion
While direct experimental data from knockout studies specifically for this compound are not yet available, the extensive body of research on the Vitamin D Receptor and its knockout phenotype provides a robust framework for validating its mechanism of action. The presumed VDR-mediated pathway of this compound is strongly supported by the known biology of vitamin D analogs.
Comparative analysis with established drugs like Calcipotriol, Maxacalcitol, and Paricalcitol highlights the therapeutic potential of this compound in psoriasis and secondary hyperparathyroidism. However, further head-to-head preclinical and clinical studies are necessary to definitively establish its comparative efficacy and safety profile. The experimental protocols provided in this guide offer a standardized approach for conducting such validation and comparison studies, which will be essential for the future development and clinical positioning of this compound.
References
- 1. criver.com [criver.com]
- 2. The Rationale Behind Topical Vitamin D Analogs in the Treatment of Psoriasis: Where Does Topical Calcitriol Fit In? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cosmobiousa.com [cosmobiousa.com]
- 4. Vitamin D analogs with low affinity for the vitamin D binding protein: enhanced in vitro and decreased in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A comparative review of the clinical trial data for Atocalcitol and other topical psoriasis treatments
A comprehensive analysis of the clinical trial data for established and emerging topical treatments for psoriasis reveals a landscape of diverse mechanisms and efficacies. While a direct comparison with Atocalcitol is not feasible due to the absence of available clinical trial data for this specific compound, this review provides a detailed comparative analysis of other key topical agents: Vitamin D analogues, corticosteroids, calcineurin inhibitors, and phosphodiesterase-4 (PDE-4) inhibitors.
This guide is intended for researchers, scientists, and drug development professionals, offering a structured overview of the performance of these treatments based on supporting experimental data.
Comparative Efficacy and Safety of Topical Psoriasis Treatments
The following tables summarize the key efficacy and safety data from clinical trials of prominent topical psoriasis treatments. Efficacy is primarily assessed by the Psoriasis Area and Severity Index (PASI) and the Investigator's Global Assessment (IGA), while safety is evaluated based on the incidence of adverse events.
Table 1: Efficacy of Topical Psoriasis Treatments in Clinical Trials
| Drug Class | Drug | Trial Identifier/Reference | Efficacy Outcome | Result |
| Vitamin D Analogue | Calcipotriol (0.005% ointment) | --INVALID-LINK--[1] | Mean PASI score reduction from baseline at week 4 | 7.9 (vs. 4.9 for placebo)[2] |
| Calcipotriol (0.005% ointment) | --INVALID-LINK--[1] | Patients with ≥75% improvement at week 8 | 70% (vs. 19% for vehicle)[1] | |
| Tacalcitol (4 µg/g ointment) | --INVALID-LINK--[3] | Reduction in sum score of erythema, infiltration, and desquamation at week 8 | Significantly greater than placebo (p < 0.0001) | |
| Topical Corticosteroid | Betamethasone Dipropionate (0.05% cream, augmented formulation) | --INVALID-LINK-- | Improvement in erythema, induration, and scaling after 14 days | Significantly favored over fluocinonide 0.05% cream |
| Betamethasone Dipropionate (ointment) | --INVALID-LINK-- | Patients with excellent or good clinical response (50-100% improvement) in 3 weeks | 76.4% (vs. 31.2% for placebo) | |
| Calcineurin Inhibitor | Tacrolimus (0.1% ointment) | [NCT not specified, PubMed ID: not specified in source] | Patients clear or almost clear of psoriasis at 8 weeks | 65.2% (vs. 31.5% for placebo) |
| Tacrolimus (0.1% microemulsion) | --INVALID-LINK-- | s-IGA of 0 or 1 at 8 weeks for scalp psoriasis | 28.6% (vs. 12.7% for placebo) | |
| PDE-4 Inhibitor | Crisaborole (2% ointment) | --INVALID-LINK-- | Improvement in Target Lesion Severity Scale (TLSS) at 4 weeks | 66% (vs. 9% for vehicle) |
| Combination Therapy | Calcipotriol/Betamethasone Dipropionate | --INVALID-LINK-- | Mean reduction in PASI after 4 weeks | 71.3% from baseline |
Table 2: Safety and Tolerability of Topical Psoriasis Treatments
| Drug Class | Drug | Common Adverse Events |
| Vitamin D Analogue | Calcipotriol | Mild irritant contact dermatitis, particularly in sensitive areas like the face and body folds. |
| Tacalcitol | Local skin irritation (reported in 12.3% of patients in one study). | |
| Topical Corticosteroid | Betamethasone Dipropionate | Skin atrophy with long-term use. |
| Calcineurin Inhibitor | Tacrolimus | Generally well-tolerated with minimal systemic absorption. Rates of adverse events were comparable to placebo in some studies. |
| PDE-4 Inhibitor | Crisaborole | Well-tolerated with no adverse events reported in one study for intertriginous, anogenital, and facial psoriasis. |
| Combination Therapy | Calcipotriol/Betamethasone Dipropionate | Exacerbation of psoriasis, skin burning, pruritus, and erythema. |
Experimental Protocols
A detailed understanding of the methodologies employed in clinical trials is crucial for the critical appraisal of the resulting data. Below are summaries of the experimental protocols for key studies cited in this review.
Study Design for a Calcipotriol Clinical Trial
-
Objective: To evaluate the safety and efficacy of calcipotriene (a synthetic vitamin D3 analogue) for the treatment of plaque psoriasis.
-
Methodology: A double-blind, vehicle-controlled study was conducted at 10 centers in the United States. 277 patients with moderately severe plaque psoriasis were enrolled, with 247 completing the trial. Patients were randomized to receive twice-daily applications of either calcipotriene ointment 0.005% or its vehicle for up to 8 weeks.
-
Outcome Measures: The primary efficacy endpoints were the changes in plaque elevation, erythema, and scaling, which were evaluated at baseline and at weeks 1, 2, 4, 6, and 8. A Physician's Global Assessment of improvement or worsening was also performed at these time points. Safety was assessed through the monitoring of adverse events and routine blood and urine laboratory tests.
Study Design for a Tacrolimus Clinical Trial
-
Objective: To assess the efficacy of topical tacrolimus for the treatment of psoriasis.
-
Methodology: A vehicle-controlled trial involving 70 participants was conducted. Patients were randomized into three treatment arms: twice-daily application of calcipotriol 0.005% ointment, once-daily application of placebo ointment, or once-daily application of 0.3% tacrolimus ointment. The treatment duration was 6 weeks. Another study was an open-label, single-arm clinical trial with 21 patients who had psoriasis affecting the face or intertriginous areas. Participants applied tacrolimus 0.1% ointment twice daily for 8 weeks.
-
Outcome Measures: The primary outcome was the improvement in psoriasis, with one study noting that from day 8, more patients in the active treatment arm had completely cleared or achieved marked improvement than in the vehicle group. By the end of the trial, the percentage of patients who were clear or almost clear of their psoriasis was a key endpoint.
Study Design for a Crisaborole Clinical Trial
-
Objective: To assess the safety and efficacy of crisaborole 2% ointment for the treatment of intertriginous, anogenital, and facial psoriasis.
-
Methodology: A double-blind, randomized, vehicle-controlled trial was conducted with 21 participants. Patients were randomized in a 2:1 ratio to receive either crisaborole 2% ointment (n=14) or a vehicle ointment (n=7) twice daily for 4 weeks. This was followed by a 4-week open-label phase where all participants received crisaborole 2% ointment.
-
Outcome Measures: Disease severity was measured using the Target Lesion Severity Scale (TLSS). The percentage improvement from baseline and the proportion of patients achieving clinical clearance were the primary efficacy endpoints. Adverse events were monitored to assess safety.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological pathways and the structure of clinical trials can aid in a deeper understanding of the treatments and their evaluation.
Caption: Vitamin D Analogue Signaling Pathway in Psoriasis.
Caption: Typical Workflow of a Randomized Controlled Trial for Topical Psoriasis Treatments.
References
Cross-Validation of Atocalcitol's Efficacy in Different Psoriasis Subtypes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Atocalcitol's (also known as Maxacalcitol) efficacy in various psoriasis subtypes, juxtaposed with established alternative treatments. The information is supported by experimental data from clinical trials to aid in research and development decisions.
Plaque Psoriasis
Plaque psoriasis is the most common form of the disease, characterized by raised, red patches covered with a silvery white buildup of dead skin cells.
Comparative Efficacy of Topical Treatments for Plaque Psoriasis
| Treatment | Key Efficacy Metric | Results | Safety and Tolerability |
| This compound (Maxacalcitol) 25 µg/g Ointment (Once Daily) | Marked improvement or clearance (Investigator's Global Assessment) at 8 weeks.[1] | 55% of subjects showed marked improvement or clearance.[1] Significantly more effective than placebo (P < 0.01).[1] | Well-tolerated. Some patients withdrew due to adverse events, with four cases judged to be related to the study medication.[1] |
| Calcipotriol 50 µg/g Ointment (Once Daily) | Marked improvement or clearance (Investigator's Global Assessment) at 8 weeks.[1] | 46% of subjects showed marked improvement or clearance. | Generally well-tolerated, with some reports of skin irritation. |
| Topical Corticosteroids (e.g., Betamethasone valerate) | Reduction in Psoriasis Area and Severity Index (PASI) score. | Significant reduction in PASI scores. | Long-term use can lead to skin atrophy, striae, and tachyphylaxis. |
| Placebo | Marked improvement or clearance (Investigator's Global Assessment) at 8 weeks. | Significantly less effective than this compound. | No significant adverse events reported. |
Experimental Protocol: this compound (Maxacalcitol) Dose-Finding Study for Plaque Psoriasis
Based on the study by Barker J, et al. (1999), the following is a summary of the likely experimental protocol:
-
Study Design: A phase II, double-blind, randomized, left-vs-right, concentration-response study.
-
Participants: 144 patients with mild to moderate chronic plaque psoriasis.
-
Intervention: Once-daily topical application of Maxacalcitol ointment at concentrations of 6, 12.5, 25, and 50 µg/g, compared with placebo and an active comparator (Calcipotriol ointment 50 µg/g).
-
Duration: 8 weeks.
-
Primary Efficacy Parameters:
-
Psoriasis Severity Index (PSI), based on the sum of scores for erythema, scaling, and induration.
-
Investigator's overall assessment of the patient's response to therapy.
-
-
Secondary Efficacy Parameters:
-
Investigator's and patient's side preference.
-
Signaling Pathway: Mechanism of Action of this compound
This compound, as a vitamin D3 analog, exerts its therapeutic effect through the Vitamin D Receptor (VDR). This interaction modulates gene expression, leading to the inhibition of keratinocyte proliferation and the promotion of their differentiation. It also has immunomodulatory effects, including the downregulation of pro-inflammatory cytokines like IL-17 and IL-23.
Caption: this compound's mechanism of action in psoriasis.
Pustular Psoriasis
Pustular psoriasis is characterized by widespread pustules on a background of red and tender skin. Palmoplantar pustulosis (PPP) is a localized form affecting the palms and soles.
Comparative Efficacy of Topical Treatments for Palmoplantar Pustulosis
| Treatment | Key Efficacy Metric | Results | Safety and Tolerability |
| This compound (Maxacalcitol) Ointment (Twice Daily) | Change in total score of skin findings (erythema, pustules/vesicles, keratinization/scales) at 8 weeks. | Significant decrease in total score compared to placebo (P < 0.0001). Drastic decrease in the score for pustules/vesicles. | Incidence of adverse reactions was 11.6%, comparable to placebo (9.7%). |
| Placebo Ointment (Twice Daily) | Change in total score of skin findings at 8 weeks. | Less effective than Maxacalcitol. | Incidence of adverse reactions was 9.7%. |
| Other Systemic Treatments (e.g., Acitretin, Cyclosporine, Methotrexate) | Varies by study | Often used for more severe or refractory cases. | Associated with systemic side effects requiring monitoring. |
Experimental Protocol: this compound (Maxacalcitol) for Palmoplantar Pustulosis
Based on a Phase III clinical study, the protocol is summarized as follows:
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Participants: 188 patients with moderate or severe palmoplantar pustulosis.
-
Intervention: Maxacalcitol topical ointment applied twice daily for 8 weeks.
-
Control: Placebo ointment applied twice daily.
-
Primary Endpoint: Total score of skin findings (erythema, pustules/vesicles, and keratinization/scales).
-
Secondary Endpoint: Symptom-specific scores of skin findings.
Experimental Workflow: Pustular Psoriasis Clinical Trial
Caption: Workflow of a typical pustular psoriasis clinical trial.
Guttate Psoriasis
Guttate psoriasis appears as small, dot-like lesions and often develops after a streptococcal infection.
Efficacy of this compound in Guttate Psoriasis
Currently, there is a lack of specific clinical trial data on the efficacy of this compound for guttate psoriasis. However, as a vitamin D analog, it falls under a class of treatments recommended for this condition, particularly for mild to moderate cases. Treatment guidelines often suggest the use of topical vitamin D analogues, sometimes in combination with topical corticosteroids.
General Treatment Approach for Guttate Psoriasis
The management of guttate psoriasis typically involves:
-
Topical Therapies: Vitamin D analogues (like calcipotriol) and topical corticosteroids are first-line treatments.
-
Phototherapy: Narrowband UVB phototherapy is also a common and effective treatment.
-
Systemic Medications: For more severe or persistent cases, systemic treatments such as methotrexate or cyclosporine may be considered.
Logical Relationship: Treatment Selection for Psoriasis Subtypes
Caption: Treatment selection based on psoriasis subtype.
Conclusion
This compound (Maxacalcitol) has demonstrated efficacy in the treatment of plaque and palmoplantar pustular psoriasis, offering a valuable therapeutic option with a good safety profile. Its mechanism of action, centered on the Vitamin D Receptor, provides a targeted approach to managing the hyperproliferation and inflammation characteristic of psoriasis. While specific data for guttate psoriasis is lacking, its classification as a vitamin D analog suggests potential utility. Further head-to-head comparative studies with other topical and systemic agents across all psoriasis subtypes would be beneficial to further delineate its precise role in the therapeutic landscape.
References
Long-Term Management of Chronic Psoriasis: A Comparative Analysis of Atocalcitol and Alternative Topical Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the long-term efficacy and safety of Atocalcitol (Tacalcitol) against other topical treatments for chronic plaque psoriasis. The information is compiled from various clinical studies to support research and development in dermatology.
Comparative Efficacy and Safety of Topical Psoriasis Treatments
The management of chronic psoriasis necessitates therapies that are not only effective in the short term but also safe and well-tolerated over extended periods. Vitamin D analogues, such as this compound, have been a cornerstone of topical treatment. This section presents a comparative summary of long-term data for this compound and its alternatives.
Quantitative Data Summary
The following tables summarize the long-term efficacy and safety data from various clinical trials on this compound and comparator treatments. The Psoriasis Area and Severity Index (PASI) is a widely used metric to assess the severity of psoriasis, with PASI 75, 90, and 100 indicating a 75%, 90%, and 100% reduction in the score from baseline, respectively.
Table 1: Long-Term Efficacy of this compound (Tacalcitol)
| Study Duration | Number of Patients | Key Efficacy Endpoint | Results | Adverse Events |
| 18 months | 197 | Median PASI Reduction | From 9.5 to 3.25 (P < 0.0001)[1] | Skin irritation (5.9% discontinuation)[1] |
| 54 weeks | 74 | Mean PASI Reduction | From 22.49 to 5.73 (p < 0.001)[2][3][4] | 25 local adverse drug reactions in 16 of 154 patients in the safety analysis |
| Up to 62 weeks | 58 | Improvement in Sum Score (Erythema, Infiltration, Desquamation) | Substantial improvement maintained throughout the study | Transient local side effects (burning, itching, pain, irritation) in 8 of 58 patients |
| 6 months | 157 | Mean PASI Reduction | 67% reduction | No serious adverse events; transient and mild local side-effects |
Table 2: Comparative Efficacy of Alternative Topical Treatments
| Treatment | Study Duration | Key Efficacy Endpoint & Results | Common Adverse Events |
| Calcipotriol | 8 weeks | At least as effective as potent topical corticosteroids | Skin irritation (more than corticosteroids) |
| Topical Corticosteroids | Long-term use not recommended continuously | Effective in reducing erythema and scale, but tachyphylaxis can occur | Skin thinning, changes in pigmentation, bruising, stretch marks |
| Tazarotene | 12 weeks | More effective than vehicle in reducing plaque psoriasis | Skin irritation, dryness, increased sun sensitivity |
| Tapinarof 1% Cream | 12 weeks | Up to 40% of patients achieving clear or almost clear skin | Folliculitis, contact dermatitis (mild to moderate) |
| Roflumilast 0.3% Cream | 8 weeks | About 43% of patients got to clear or almost clear | Headache, diarrhea (mild to moderate) |
Experimental Protocols
The following outlines a generalized experimental protocol for a long-term clinical trial of a topical psoriasis treatment, based on common methodologies cited in the literature.
Phase III, Multicenter, Randomized, Double-Blind, Vehicle-Controlled Study
1. Objective: To evaluate the long-term efficacy and safety of the investigational topical agent compared to a vehicle control in adult patients with chronic plaque psoriasis.
2. Study Population:
-
Inclusion Criteria: Male and female patients aged 18 years or older with a clinical diagnosis of chronic plaque psoriasis for at least 6 months, involving 7% to 20% of their body surface area (BSA), and a baseline PASI score indicative of moderate-to-severe disease.
-
Exclusion Criteria: Patients with guttate, erythrodermic, or pustular psoriasis; pregnant or breastfeeding women; patients who have used systemic psoriasis treatments or phototherapy within a specified washout period.
3. Study Design:
-
A multicenter, randomized, double-blind, parallel-group design.
-
Patients are randomized in a 2:1 ratio to receive either the active topical treatment or a vehicle ointment.
-
The treatment period is typically 12 to 52 weeks, with follow-up visits at regular intervals (e.g., weeks 2, 4, 8, 12, and then every 3 months).
4. Treatment Administration:
-
Patients are instructed to apply a thin layer of the assigned treatment to all psoriatic lesions once daily.
-
The amount of ointment used is recorded at each visit.
5. Efficacy and Safety Assessments:
-
Primary Efficacy Endpoint: The mean percentage change in PASI score from baseline to the end of the treatment period.
-
Secondary Efficacy Endpoints:
-
Proportion of patients achieving PASI 75, PASI 90, and PASI 100.
-
Investigator's Global Assessment (IGA) of disease severity.
-
Change in Total Body Surface Involvement (TBI).
-
Patient-reported outcomes on pruritus and quality of life (e.g., Dermatology Life Quality Index - DLQI).
-
-
Safety Assessments:
-
Monitoring of adverse events at each visit.
-
Laboratory tests including serum calcium, phosphate, parathyroid hormone, and calcitriol levels to assess for any impact on calcium homeostasis.
-
Urinalysis for calcium and creatinine ratios.
-
6. Statistical Analysis: Efficacy analyses are typically performed on the intent-to-treat (ITT) population. The primary endpoint is analyzed using an appropriate statistical test (e.g., ANCOVA), with baseline PASI score as a covariate.
Signaling Pathways and Mechanisms of Action
Understanding the underlying molecular pathways of psoriasis and the mechanisms of action of different treatments is crucial for drug development.
Psoriasis Pathogenesis Signaling Pathway
Psoriasis is a complex inflammatory disease driven by the interplay between the innate and adaptive immune systems. The IL-23/Th17 axis is considered a central pathway in its pathogenesis.
Caption: Psoriasis pathogenesis involves a cascade of immune cell activation and cytokine release.
Mechanism of Action: this compound (Vitamin D Analogue)
Vitamin D analogues like this compound exert their therapeutic effect by binding to the Vitamin D Receptor (VDR), which modulates gene transcription to inhibit keratinocyte proliferation and promote their normal differentiation.
Caption: this compound's mechanism of action via the Vitamin D Receptor.
Mechanism of Action: Topical Corticosteroids
Topical corticosteroids are potent anti-inflammatory agents that act through genomic and non-genomic pathways to suppress the immune response in the skin.
Caption: Corticosteroids reduce inflammation through genomic mechanisms.
Mechanism of Action: Tapinarof (Aryl Hydrocarbon Receptor Agonist)
Tapinarof is a novel non-steroidal agent that activates the Aryl Hydrocarbon Receptor (AhR), leading to the downregulation of pro-inflammatory cytokines and normalization of the skin barrier.
Caption: Tapinarof's mechanism via the Aryl Hydrocarbon Receptor.
Mechanism of Action: Roflumilast (PDE4 Inhibitor)
Roflumilast is a phosphodiesterase 4 (PDE4) inhibitor that increases intracellular cyclic adenosine monophosphate (cAMP) levels, leading to a reduction in inflammation.
Caption: Roflumilast inhibits PDE4 to reduce inflammation.
References
- 1. Tapinarof in the treatment of psoriasis: A review of the unique mechanism of action of a novel therapeutic aryl hydrocarbon receptor-modulating agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of tazarotene action in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of action of topical corticosteroids in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-term safety and efficacy of high-concentration (20 microg/g) tacalcitol ointment in psoriasis vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Cost-Effectiveness Analysis of Atocalcitol Therapy for Plaque Psoriasis
Guide for Researchers and Drug Development Professionals
This guide provides a framework for the comparative cost-effectiveness analysis of Atocalcitol, a vitamin D analog for the topical treatment of plaque psoriasis. Due to the limited availability of public data on this compound, this analysis is presented as a template, utilizing established methodologies and data from comparator drug classes to illustrate the evaluation process. The primary objective is to offer a comprehensive overview of the experimental protocols and data interpretation required to assess the economic value of this compound relative to other topical psoriasis therapies.
Mechanism of Action: Vitamin D Analogs in Psoriasis
This compound, as a vitamin D analog, exerts its therapeutic effect by modulating the hyperproliferation and inflammation characteristic of psoriatic skin. The primary mechanism is mediated through the nuclear vitamin D receptor (VDR), which is expressed in skin cells like keratinocytes and fibroblasts, as well as in immune cells[1].
Upon binding to the VDR, the this compound-VDR complex regulates the transcription of various genes. This genomic pathway leads to two key outcomes:
-
Inhibition of Keratinocyte Proliferation: Vitamin D analogs, at pharmacological doses (≥10−8 M), inhibit the excessive growth of keratinocytes, a hallmark of psoriasis[1][2].
-
Promotion of Keratinocyte Differentiation: They promote the normal maturation of keratinocytes, helping to restore a healthy epidermal structure[2][3].
Furthermore, these compounds have immunomodulatory effects, inhibiting the production of pro-inflammatory cytokines, which contributes to reducing the inflammation in psoriatic lesions. Non-genomic effects, such as the rapid increase of intracellular calcium, also play a role in its mechanism of action.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of Atocalcitol in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Atocalcitol, a vitamin D analog, requires careful handling and disposal in accordance with established protocols for hazardous chemical waste. This guide provides a comprehensive, step-by-step approach to ensure the safe management of this compound waste.
Core Principles of this compound Waste Management
The fundamental principle governing the disposal of this compound is to prevent its release into the environment and to ensure the safety of all laboratory personnel.[1][2] Waste materials must be handled in a manner that complies with all national and local regulations. It is imperative to treat uncleaned containers and any material that has come into contact with this compound with the same precautions as the compound itself.
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is mandatory to be outfitted with the appropriate personal protective equipment to minimize exposure risks.
| PPE Component | Specification |
| Gloves | Chemical-resistant, disposable (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or safety goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | Recommended if there is a risk of generating dust or aerosols |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the proper disposal of this compound and any contaminated materials.
1. Waste Segregation:
-
All materials that have been in contact with this compound must be segregated from general laboratory waste.[1] This includes:
-
Unused or expired this compound
-
Solutions containing this compound
-
Contaminated labware (e.g., pipette tips, vials, flasks, and other disposables)
-
Contaminated PPE (e.g., gloves, disposable lab coats)
-
2. Waste Container Requirements:
-
Solid Waste: Utilize a rigid, puncture-proof container with a secure lid. This container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound".
-
Liquid Waste: Collect all liquid waste containing this compound in a leak-proof, shatter-resistant container. The container must be compatible with the solvents used and clearly labeled as "Hazardous Liquid Waste" with the name "this compound" and a list of all chemical constituents.
3. Decontamination of Work Surfaces:
-
Following the handling and preparation of this compound for disposal, all work surfaces, such as benchtops and fume hoods, must be thoroughly decontaminated.
-
Use a suitable laboratory disinfectant or a 10% bleach solution, followed by a rinse with 70% ethanol.
-
All materials used for decontamination, such as paper towels and wipes, must be disposed of as hazardous solid waste.
4. Final Disposal:
-
This compound waste must not be disposed of down the drain or in the general trash.
-
Arrange for the collection and disposal of the hazardous waste through a licensed and certified hazardous waste management company.
-
Ensure that all required documentation for the waste disposal is completed accurately and retained for the mandated period.
Emergency Procedures
In the event of a spill or accidental exposure, follow these immediate safety measures:
-
Spills:
-
Evacuate non-essential personnel from the affected area.
-
Wearing appropriate PPE, contain the spill using a non-combustible absorbent material.
-
Collect the spilled material and absorbent into a labeled container for hazardous waste disposal.
-
Thoroughly decontaminate the spill area.
-
-
Skin Contact:
-
Immediately wash the affected area with plenty of soap and water.
-
Remove any contaminated clothing.
-
-
Eye Contact:
-
Rinse cautiously with water for several minutes.
-
If contact lenses are present, remove them if it is safe to do so and continue rinsing.
-
-
Inhalation:
-
Move the individual to fresh air.
-
-
Ingestion:
-
Rinse the mouth with water. Do not induce vomiting.
-
In all cases of exposure, seek medical attention and provide the Safety Data Sheet (SDS) for this compound to the medical personnel.
Below is a diagram illustrating the decision-making workflow for the proper disposal of this compound.
Caption: this compound Disposal Workflow Diagram.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
